molecular formula C5H8N4O2 B052582 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 114419-45-3

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B052582
CAS No.: 114419-45-3
M. Wt: 156.14 g/mol
InChI Key: XVWFTOJHOHJIMQ-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a non-proteinogenic amino acid analog of significant interest in neuropharmacological and biochemical research. Its core research value lies in its structural similarity to the neurotransmitter GABA (γ-aminobutyric acid), where the triazole moiety serves as a bioisostere for the carboxylic acid group. This unique structure allows it to act as a mechanism-based tool compound for studying GABAergic systems and inhibitory neurotransmission. Researchers primarily utilize this compound to investigate the enzymology of GABA transaminase (GABA-T), a key enzyme responsible for GABA catabolism. The compound can be metabolized by GABA-T, leading to the formation of a reactive species that inhibits the enzyme, thereby increasing synaptic GABA levels. This mechanism makes it a valuable probe for creating experimental models of elevated GABA and for studying the downstream effects on neuronal excitability and seizure thresholds. Furthermore, its application extends to the synthesis of more complex peptide-based molecules and as a building block in medicinal chemistry for the development of novel neuroactive compounds. Our high-purity product is specifically designed to support these advanced, investigator-driven studies, providing a reliable and well-characterized reagent for your experimental needs.

Properties

IUPAC Name

2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058288
Record name Triazole alanine (as metabolite of triazole compounds)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86362-20-1, 114419-45-3
Record name 1H-1,2,4-Triazole-1-propanoic acid, alpha-amino-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazole alanine (as metabolite of triazole compounds)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Introduction

This compound, commonly known in environmental science and toxicology as triazole alanine, is a non-proteinogenic amino acid of significant interest to researchers in agrochemistry, drug development, and analytical chemistry. This compound is not a naturally occurring amino acid in the traditional sense but has gained prominence primarily as a major metabolite of a widely used class of agricultural fungicides: the triazoles. Its presence in the environment and in food products necessitates a thorough understanding of its basic properties. Furthermore, its unique chemical structure, featuring a triazole ring appended to an alanine backbone, has made it a valuable scaffold for the design of novel therapeutic agents, particularly in the field of neuroscience.

This guide provides a comprehensive overview of the fundamental properties of this compound, detailing its chemical and physical characteristics, synthesis and characterization, toxicological profile, and its dual role as both a pesticide metabolite and a building block in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed technical understanding of this important molecule.

Chemical and Physical Properties

This compound is a polar molecule, a characteristic reflected in its computed physicochemical properties. The presence of the amino acid functionality and the nitrogen-rich triazole ring contributes to its high hydrophilicity.

PropertyValueSource
IUPAC Name 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid[PubChem][1]
Synonyms Triazole alanine, α-Amino-1H-1,2,4-triazole-1-propanoic acid, 3-(1,2,4-Triazol-1-yl)-DL-alanine[PubChem][1]
CAS Number 114419-45-3[PubChem][1]
Molecular Formula C5H8N4O2[PubChem][1]
Molecular Weight 156.14 g/mol [PubChem][1]
Computed XLogP3 -3.7[PubChem][1]
Appearance White to off-white powder[Sigma-Aldrich][2]

Synthesis and Characterization

Proposed Synthesis Protocol

A common strategy for the synthesis of amino acids with heterocyclic side chains involves starting from a protected, readily available amino acid like serine. The following is a proposed, multi-step synthesis:

Step 1: Protection of L-Serine The amino and carboxylic acid groups of L-serine are first protected to prevent unwanted side reactions. The amino group can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid can be converted to a methyl or benzyl ester.

Step 2: Activation of the Hydroxyl Group The hydroxyl group of the protected serine is then activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole The activated serine derivative is then reacted with 1,2,4-triazole. The triazole anion, formed by deprotonation with a base such as sodium hydride, acts as a nucleophile, displacing the mesylate or tosylate group to form the carbon-nitrogen bond.

Step 4: Deprotection Finally, the protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Substitution cluster_3 Step 4: Deprotection Serine L-Serine Protected_Serine N-Boc-L-serine methyl ester Serine->Protected_Serine Boc2O, MeOH, H+ Activated_Serine N-Boc-O-mesyl-L-serine methyl ester Protected_Serine->Activated_Serine MsCl, Et3N Triazole_Intermediate Protected Triazole Alanine Activated_Serine->Triazole_Intermediate NaH, DMF Triazole 1,2,4-Triazole Triazole->Triazole_Intermediate NaH, DMF Final_Product This compound Triazole_Intermediate->Final_Product 1. LiOH 2. TFA

Caption: Proposed synthetic pathway for this compound.

Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the triazole ring (likely singlets in the aromatic region), a multiplet for the α-proton of the alanine backbone, and a multiplet for the β-protons adjacent to the triazole ring.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons in the triazole ring, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular formula C₅H₉N₄O₂⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C-N stretches associated with the triazole ring.

Role as a Pesticide Metabolite

A primary reason for the scientific interest in this compound is its role as a common metabolite of triazole fungicides.[1] These fungicides are widely used in agriculture to protect crops from fungal diseases.

Formation in Plants

When triazole fungicides are applied to plants, they can be metabolized into several smaller compounds, with triazole alanine being a significant product. This metabolic conversion is considered a detoxification pathway in plants. The proposed mechanism involves the cleavage of the parent fungicide, releasing the 1,2,4-triazole moiety. This free triazole is then conjugated to the amino acid serine.

The key enzyme implicated in this process is O-acetylserine sulfhydrylase (OASS) .[4][5] This enzyme normally catalyzes the final step in cysteine biosynthesis. However, it can also recognize 1,2,4-triazole as a substrate and conjugate it with O-acetylserine (an activated form of serine), releasing acetate and forming triazole alanine.[4][5]

Metabolic Pathway of Triazole Alanine Formation

G Fungicide Triazole Fungicide Triazole 1,2,4-Triazole Fungicide->Triazole Metabolic Cleavage Triazole_Alanine This compound Triazole->Triazole_Alanine O-Acetylserine Sulfhydrylase (OASS) Serine Serine OAS O-Acetylserine Serine->OAS Serine Acetyltransferase OAS->Triazole_Alanine O-Acetylserine Sulfhydrylase (OASS)

Caption: Proposed enzymatic formation of triazole alanine in plants.

Parent triazole fungicides that are known to be metabolized to triazole alanine include:

  • Paclobutrazol

  • Bitertanol

  • Fenbuconazole

  • Triadimenol

  • Epoxiconazole

  • Tebuconazole

  • Fluquinconazole[1]

Toxicological Profile

The toxicological profile of this compound has been evaluated, primarily in the context of assessing the risk of pesticide residues in food. It is generally considered to be of low acute toxicity.

Toxicological EndpointSpeciesValue
Acute Oral LD50 Rat> 5000 mg/kg bw
Acute Oral LD50 Mouse> 5000 mg/kg bw

In animal studies, orally administered triazole alanine is rapidly absorbed and excreted, primarily unchanged in the urine. A minor metabolic pathway involves the formation of N-acetyl-triazole alanine. There is no evidence of significant bioaccumulation. Importantly, toxicological assessments have concluded that triazole alanine is less toxic than its parent triazole fungicide compounds.

Applications in Research and Development

Beyond its relevance in environmental and toxicological studies, the unique structure of this compound has made it a valuable tool in medicinal chemistry.

Analytical Reference Standard

Due to its presence as a pesticide metabolite, highly pure this compound is used as a certified reference material.[6] This allows analytical laboratories to accurately quantify its levels in food and environmental samples, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scaffold in Medicinal Chemistry

The triazole ring is a well-known bioisostere for amide bonds, meaning it can mimic the spatial and electronic properties of an amide group in a biologically active molecule. This property has been exploited in the design of novel drug candidates.

Derivatives of this compound have been synthesized and investigated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ion channel in the central nervous system involved in learning, memory, and synaptic plasticity. Modulating its activity is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. The triazole-containing amino acid scaffold provides a novel chemical framework for designing subtype-selective NMDA receptor modulators.[3]

Triazole as a Bioisosteric Replacement

G cluster_0 Amide-Containing Compound cluster_1 Triazole-Containing Bioisostere Amide R1-C(=O)NH-R2 Triazole R1-Triazole-R2 Amide->Triazole Bioisosteric Replacement

Caption: The triazole ring as a bioisostere for an amide bond in drug design.

Experimental Protocols

Protocol: General Method for LC-MS/MS Analysis of Triazole Alanine in Plant Matrices

This protocol outlines a general approach for the extraction and analysis of the polar metabolite, triazole alanine, from a plant matrix such as fruit or vegetable homogenate.

  • Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acidified methanol (e.g., 0.1% formic acid in methanol). c. Add an appropriate internal standard. d. Homogenize at high speed for 2 minutes. e. Centrifuge at 10,000 x g for 10 minutes. f. Collect the supernatant.

  • Clean-up (if necessary): a. For complex matrices, a solid-phase extraction (SPE) clean-up may be required. b. Condition a mixed-mode cation exchange SPE cartridge. c. Load the supernatant from step 1f. d. Wash the cartridge with a non-polar solvent to remove interferences. e. Elute the triazole alanine with an ammoniated organic solvent. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: a. Chromatographic Column: A column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A gradient program starting with a high percentage of organic mobile phase. e. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. f. MRM Transitions: Monitor for at least two multiple reaction monitoring (MRM) transitions for both the native triazole alanine and its internal standard to ensure accurate identification and quantification.

Conclusion

This compound is a molecule with a multifaceted identity. As triazole alanine, it is a critical analyte in environmental monitoring and food safety, representing a key detoxification product of triazole fungicides in plants. Its low toxicity provides a degree of reassurance regarding its presence as a residue. In the realm of medicinal chemistry, its structure serves as a promising and versatile scaffold for the development of novel therapeutics, particularly for modulating the activity of central nervous system targets like the NMDA receptor. The continued study of this compound is likely to yield further insights into xenobiotic metabolism in plants and provide new opportunities for rational drug design.

References

  • [Synthesis of 3-Hydroxy-6-oxo[7][8][9]triazin-1-yl Alaninamides, a New Class of Cyclic Dipeptidyl Ureas - ResearchGate]([Link])

  • [2-Amino-3-(1H-benzo[d][7][8][10]triazol-1-yl)propanoic acid - MySkinRecipes]([Link])

Sources

"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of significant interest in analytical chemistry, environmental science, and medicinal chemistry. The document elucidates its chemical structure and nomenclature, summarizes its physicochemical properties, and explores its primary roles as a major metabolite of triazole-based fungicides and as a certified analytical standard. Furthermore, this guide discusses relevant synthetic strategies and the broader context of triazole-containing amino acids in advanced drug discovery, such as in the development of novel PET imaging agents and receptor modulators. The content is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Identity: Nomenclature and Structural Elucidation

IUPAC Name and Common Synonyms

The formal designation for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound .[1] In scientific literature and commercial catalogs, it is frequently encountered under several synonyms, which reflect its structural components:

  • α-Amino-1H-1,2,4-triazole-1-propanoic acid[2]

  • 3-(1,2,4-Triazol-1-yl)-DL-alanine[3]

  • H-β-(1,2,4-Triazol-1-yl)-DL-Ala-OH

  • Triazole alanine (TA)[1]

The designation "DL" indicates that commercial preparations are often a racemic mixture of both (R) and (S) enantiomers.

Chemical Structure Analysis

The molecule is an alanine derivative where one of the methyl protons is substituted with a 1,2,4-triazole ring linked via a nitrogen atom. The core structure consists of a propanoic acid backbone with an amino group at the alpha-carbon (C2) and the 1H-1,2,4-triazol-1-yl moiety attached to the beta-carbon (C3).

chemical_structure cluster_backbone Propanoic Acid Backbone cluster_triazole 1H-1,2,4-Triazole Ring C1 COOH C2 CH C1->C2 C3 CH₂ C2->C3 NH2 NH₂ C2->NH2 N1 N C3->N1 C-N bond C4 CH N1->C4 N2 N C4->N2 C5 CH N2->C5 N3 N C5->N3 N3->N1

Caption: Chemical structure of this compound.

Key Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searches and regulatory documentation.

IdentifierValueSource
Molecular Formula C₅H₈N₄O₂[1]
Molecular Weight 156.14 g/mol [1]
CAS Number 114419-45-3[1]
InChI Key XVWFTOJHOHJIMQ-UHFFFAOYSA-N

Physicochemical Properties

The properties of this compound are essential for its application in analytical method development and for understanding its environmental fate. The data below are computationally derived from established models.

PropertyValueSource
Exact Mass 156.06472551 Da[1]
XLogP3 -3.7[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem

Synthesis and Chemical Reactivity

Rationale for Synthetic Strategies

The synthesis of non-natural amino acids like this compound presents unique challenges. The primary objective is the formation of the Cβ-N bond between the alanine backbone and the triazole heterocycle. Key strategic considerations include:

  • Orthogonal Protection: The amino and carboxylic acid groups of the starting amino acid must be protected to prevent unwanted side reactions during the alkylation or coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification (e.g., methyl or benzyl ester) for the acid.

  • Nucleophilic Substitution: A common approach involves converting the hydroxyl group of a protected serine or the bromine of a protected β-bromoalanine into a good leaving group, followed by nucleophilic attack by the nitrogen of 1,2,4-triazole.

  • Metal-Free Approaches: Modern synthetic methods increasingly favor metal-free and environmentally benign conditions. Strategies involving intramolecular redox reactions can be employed to construct the triazole ring from acyclic precursors.[4]

Illustrative Synthesis Workflow

The following diagram outlines a plausible, generalized pathway for the synthesis, starting from a protected serine derivative. This approach leverages the conversion of the hydroxyl group to a leaving group for subsequent substitution by the triazole.

synthesis_workflow Start Boc-Ser-OMe (Protected Serine) Intermediate1 Boc-Ala(OTs)-OMe (Tosylated Intermediate) Start->Intermediate1 1. TsCl, Pyridine (Activation of -OH) Intermediate2 Boc-Ala(1,2,4-triazol-1-yl)-OMe (Protected Product) Intermediate1->Intermediate2 2. 1H-1,2,4-triazole, NaH (Nucleophilic Substitution) Final 2-Amino-3-(1H-1,2,4-triazol-1-yl) propanoic acid Intermediate2->Final 3. Acid Hydrolysis (e.g., HCl) (Deprotection)

Caption: Generalized workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

Disclaimer: This protocol is an illustrative example based on established chemical principles for synthesizing similar compounds and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize 3-(1,2,4-Triazol-1-yl)-DL-alanine from DL-Serine.

Step 1: Protection of DL-Serine

  • Suspend DL-Serine in methanol and cool to 0°C.

  • Add thionyl chloride dropwise and allow the mixture to warm to room temperature, stirring overnight to form the methyl ester.

  • Remove the solvent under reduced pressure. Dissolve the resulting crude ester hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

  • Purify the resulting Boc-Ser-OMe by column chromatography.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the protected serine from Step 1 in anhydrous pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0°C for several hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

  • In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.

  • Add a solution of 1H-1,2,4-triazole in DMF dropwise and stir until hydrogen evolution ceases, forming the sodium salt of the triazole.

  • Add a solution of the tosylated intermediate from Step 2 in DMF.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.

  • Cool, quench carefully with water, and extract the protected product with a suitable organic solvent. Purify by chromatography.

Step 4: Deprotection

  • Dissolve the purified, protected product from Step 3 in a solution of 6M hydrochloric acid.

  • Reflux the mixture for several hours to simultaneously cleave the Boc group and hydrolyze the methyl ester.

  • Cool the solution and concentrate it under reduced pressure.

  • Purify the final product, this compound, by recrystallization or ion-exchange chromatography.

Applications and Scientific Relevance

Role as an Agrochemical Metabolite

A primary area of significance for this compound is in environmental and agricultural science. It is a well-documented environmental transformation product and metabolite of numerous widely used triazole fungicides.[1] These parent fungicides, including Paclobutrazol, Bitertanol, Tebuconazole, and Epoxiconazole, undergo metabolic cleavage in plants and soil, often resulting in the formation of triazole alanine.[1] Its presence in environmental samples serves as a key indicator of the use and degradation of these parent pesticides. Consequently, its detection and quantification are critical for environmental monitoring and risk assessment.

Utility as an Analytical Reference Standard

Given its importance as a metabolite, high-purity this compound is manufactured and sold as a certified reference material (CRM). In this capacity, it is essential for:

  • Method Validation: Calibrating and validating analytical methods (e.g., LC-MS/MS) for the detection of pesticide residues in food and environmental matrices.

  • Quality Control: Serving as a standard in quality control laboratories to ensure the accuracy and reliability of analytical measurements.

Potential in Medicinal Chemistry and Drug Discovery

While this specific molecule is primarily known as a metabolite, the structural motif of a triazole-containing amino acid is of high interest in drug development.[5]

  • PET Imaging: Structurally related analogs, where the triazole ring is a 1,2,3-triazole and is further functionalized (e.g., with a fluoroethyl group), have been synthesized and evaluated as novel tracers for Positron Emission Tomography (PET) imaging of brain tumors.[6][7][8] The rationale is that many tumor cells overexpress amino acid transporters, leading to increased uptake of these non-natural amino acids compared to healthy brain tissue.[7][8]

  • Receptor Modulation: Other derivatives have been designed as agonists for the glycine binding site of the NMDA receptor, demonstrating that the triazole ring can function as a bioisostere for an amide bond.[9] This opens avenues for developing new therapeutics for neurological disorders.

  • Peptide Synthesis: The inclusion of such non-natural amino acids can stabilize peptides against enzymatic degradation and improve their pharmacological properties.[5]

Conclusion

This compound is a molecule with a dual identity. In the context of environmental science, it is a critical metabolite for monitoring the impact of triazole fungicides. In the laboratory, it is an indispensable analytical standard. Beyond these established roles, its core structure represents a valuable scaffold in medicinal chemistry, inspiring the design of next-generation diagnostic and therapeutic agents. A thorough understanding of its properties, synthesis, and scientific context is therefore essential for professionals across multiple scientific disciplines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol Imaging. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(1H-benzo[d][1][5][6]triazol-1-yl)propanoic acid. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). The IUPAC name of the compound A 2amino3hydroxypropanoic class 11 chemistry CBSE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid. Retrieved from [Link]

  • PubMed. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid. Retrieved from [Link]

  • Synthesis. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, also known as triazole alanine, is a molecule of significant interest due to its structural similarity to natural amino acids and its classification as a metabolite of several widely used triazole-based fungicides.[1] This guide provides a comprehensive exploration of its potential mechanisms of action, drawing upon existing research on related compounds and the broader class of 1,2,4-triazole derivatives. While a definitive, singular mechanism of action has yet to be fully elucidated for this specific compound, this document synthesizes available evidence to propose several likely pathways of biological interaction. These include its role as a substrate for amino acid transporters, its potential as an enzyme inhibitor, and possible neurological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation into the biochemical and pharmacological properties of this intriguing molecule.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by the presence of a 1,2,4-triazole ring linked to an alanine backbone.[1] Its chemical structure, C5H8N4O2, presents a unique combination of a functional amino acid moiety and a pharmacologically active triazole group.[1] The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding, metal coordination, and various biological interactions, contributing to activities such as antifungal, anti-inflammatory, and anticancer effects.[2][3]

A crucial aspect of this compound is its origin as an environmental transformation product of several key agricultural fungicides, including paclobutrazol, tebuconazole, and triadimenol.[1] This metabolic link provides a logical starting point for investigating its mechanism of action, suggesting a potential for shared or related biological targets with its parent compounds.

Proposed Mechanism of Action I: Interaction with Amino Acid Transport Systems

Given its structural analogy to natural amino acids, a primary hypothesized mechanism of action is its interaction with amino acid transport systems. These transporters are crucial for cellular uptake of amino acids, and their overexpression in certain pathological conditions, such as cancer, makes them attractive targets for therapeutic intervention and diagnostic imaging.[4][5]

Research on a structurally similar compound, (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[6][7][8]triazol-4-yl]propanoic acid, has demonstrated that it is a substrate for the cationic amino acid transporter and, to a lesser degree, the L-type amino acid transporter system.[4][5][7] This finding strongly suggests that this compound may also be recognized and transported into cells by these systems. The uptake into tumor cells, which often have upregulated amino acid metabolism, was significantly higher than in normal brain tissue for the fluorinated analog.[7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Transporter Amino Acid Transporter (e.g., L-type or Cationic) Compound->Transporter Binding Internalized_Compound Internalized Compound Transporter->Internalized_Compound Transport Metabolic_Process Potential Downstream Metabolic Effects Internalized_Compound->Metabolic_Process Biological Interaction

Caption: Proposed mechanism of cellular uptake via amino acid transporters.

Experimental Protocol: Competitive Inhibition of Amino Acid Uptake

This protocol outlines a method to determine if this compound competes with a known radiolabeled amino acid for cellular uptake.

  • Cell Culture: Culture a relevant cell line (e.g., 9L gliosarcoma cells) to 80-90% confluency in appropriate media.[4]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Prepare a solution of a radiolabeled amino acid (e.g., [3H]-Leucine or [14C]-Arginine) at a known concentration.

    • Prepare a series of dilutions of the test compound.

  • Assay:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Wash the cells with a sodium-free buffer to assess sodium-independent transport (like the L-type system).

    • Incubate the cells with varying concentrations of the test compound for 10-15 minutes.

    • Add the radiolabeled amino acid to each well and incubate for a specified time (e.g., 5-10 minutes).

    • Wash the cells rapidly with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radiolabeled amino acid uptake against the concentration of the test compound.

    • Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the radiolabeled amino acid uptake.

Proposed Mechanism of Action II: Enzyme Inhibition

The 1,2,4-triazole moiety is a cornerstone of many enzyme inhibitors.[2][6][9] This is particularly true for the parent compounds of triazole alanine, which are known to inhibit cytochrome P450 enzymes, such as lanosterol 14α-demethylase in fungi.[2] It is plausible that this compound could retain some of this enzyme-inhibiting activity.

Derivatives of 1,2,4-triazole have been shown to inhibit a variety of enzymes, including:

  • Cholinesterases (AChE and BChE): Implicated in neurodegenerative diseases like Alzheimer's.[6][9]

  • α-Glucosidase: A target for managing diabetes mellitus.[6][9]

  • COX and LOX enzymes: Involved in inflammatory pathways.[8]

A benzotriazole analog, 2-Amino-3-(1H-benzo[d][6][7][8]triazol-1-yl)propanoic acid, is utilized in the development of protease inhibitors, further highlighting the potential of such structures to interact with enzyme active sites.[10]

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibitory Action Enzyme Target Enzyme (e.g., Cytochrome P450, Protease) Product Product Enzyme->Product Catalyzes No_Product Enzyme->No_Product Reaction Blocked Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Binds to active site

Sources

An In-depth Technical Guide to the Biological Activity Spectrum of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Multifaceted Nature of a Unique Amino Acid Analogue

Welcome to a comprehensive exploration of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule at the intersection of medicinal chemistry, agrochemical science, and environmental toxicology. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of its known and potential biological activities. As a non-proteinogenic amino acid incorporating the stable 1,2,4-triazole heterocycle, this compound, often referred to as triazole-alanine, presents a fascinating case study. It is not only a building block for novel therapeutics but also a significant environmental metabolite of widely used triazole fungicides.[1] This dual identity necessitates a thorough understanding of its interactions with biological systems. This document moves beyond a simple recitation of facts to explain the causality behind its observed effects and the experimental logic used to uncover them.

Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount to interpreting its biological behavior.

PropertyValueSource
IUPAC Name 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid[1]
Molecular Formula C₅H₈N₄O₂[1]
Molecular Weight 156.14 g/mol [1]
CAS Number 114419-45-3[1]
Predicted XLogP3 -3.7[1]

The high polarity, suggested by the negative XLogP3 value, indicates that this molecule is highly water-soluble and less likely to passively diffuse across lipid membranes, hinting that its cellular uptake may be mediated by transport proteins.

The Broad Spectrum of Biological Activity

The incorporation of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, endows this amino acid with a diverse range of biological interactions.[2][3]

Antifungal Potential: A Legacy of its Precursors

The most well-documented activity of the broader triazole class is its potent antifungal effect.[2][3] this compound is a known environmental transformation product of several key agricultural fungicides, including Tebuconazole, Paclobutrazol, and Epoxiconazole.[1] This shared heritage strongly suggests a conserved mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's nitrogen atom (N4) coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[2][4]

CYP51_Inhibition cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Biosynthesis Triazole This compound Triazole->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole compound.

Anticancer and Antiproliferative Effects

Emerging research has highlighted the potential of novel 1,2,4-triazole derivatives, particularly those conjugated with amino acids, as anticancer agents.[5][6] Studies on related compounds have demonstrated significant antiproliferative activities against a range of human cancer cell lines, including HepG2 (liver), HCT116 (colon), PC-3 (prostate), and HeLa (cervical).[5]

Mechanistic Insights: The anticancer effects of these compounds are often multifaceted. Mechanistic investigations into promising 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives revealed that they can induce apoptosis and cause cell cycle arrest in the G2/M phase in a dose-dependent manner.[5] This suggests that the triazole-amino acid scaffold can be tailored to interfere with fundamental processes of cancer cell division and survival. A key advantage noted in one study was the compound's selectivity, as it did not affect the proliferation of normal human embryonic kidney cells (HEK-293).[5]

Neuromodulatory Activity: Targeting NMDA Receptors

The structural similarity of this compound to endogenous amino acid neurotransmitters has prompted investigations into its neurological activity. Specifically, derivatives have been designed and evaluated as agonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[7][8][9]

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its GluN1 subunit. Research has shown that the triazole ring can function as a bioisostere for an amide bond, leading to the development of potent NMDA receptor glycine site agonists.[7][9] Some of these novel (R)-2-amino-3-triazolpropanoic acid derivatives have even shown subtype-specific activity, preferentially targeting GluN1/2C and GluN1/2D subtypes over others.[7][8] This subtype selectivity is a critical goal in modern neuropharmacology, as it could lead to therapeutics with improved efficacy and fewer side effects.

NMDA_Receptor_Agonism cluster_Synapse Postsynaptic Terminal NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Opens Cellular_Response Synaptic Plasticity (LTP, LTD) Ion_Channel->Cellular_Response Initiates Glutamate Glutamate (Neurotransmitter) Glutamate->NMDA_Receptor Binds to GluN2 Subunit Triazole_AA 2-Amino-3-triazolpropanoic acid derivative (Co-agonist) Triazole_AA->NMDA_Receptor Binds to Glycine Site (GluN1)

Caption: Agonist activity at the NMDA receptor glycine binding site.

Interaction with Amino Acid Transporters: Implications for PET Imaging

Malignant tumors often exhibit upregulated metabolism and an increased demand for amino acids to fuel protein synthesis and rapid cell division.[10][11] This is accompanied by the overexpression of various amino acid transporter systems on the cancer cell surface.[10][11] This physiological hallmark can be exploited for diagnostic purposes.

Radiolabeled analogues, specifically (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid, have been synthesized and successfully evaluated for brain tumor imaging using Positron Emission Tomography (PET).[10][11][13] Cellular uptake studies have shown that these triazole-amino acid tracers are substrates for both the L-type amino acid transporter (LAT) and cationic amino acid transporters (CATs).[10][13] In vivo biodistribution studies in rat models with gliosarcoma tumors demonstrated high tumor uptake and excellent tumor-to-brain ratios, highlighting the potential of this molecular class for developing novel PET imaging agents.[13]

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following section details standardized, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well Plate start->step1 step2 Incubate 24h (Cell Adhesion) step1->step2 step3 Treat with Serial Dilutions of Test Compound step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate 3-4h (Formazan Formation) step5->step6 step7 Add Solubilizing Agent step6->step7 step8 Read Absorbance at 570 nm step7->step8 end Calculate IC₅₀ Value step8->end

Caption: Standard workflow for an MTT cell proliferation assay.

Conclusion and Future Perspectives

This compound is a molecule with a rich and varied biological profile. Its identity as a key metabolite of agricultural fungicides provides a strong rationale for its potential antifungal activity, likely mediated through the inhibition of CYP51. Beyond this, the triazole-amino acid scaffold has demonstrated significant promise in oncology, with related compounds inducing apoptosis and cell cycle arrest in cancer cells, and in neuroscience, where derivatives act as subtype-selective NMDA receptor agonists. Furthermore, its interaction with overexpressed amino acid transporters in tumor cells has been effectively leveraged for the development of novel PET imaging agents.

Future research should focus on several key areas:

  • Direct Biological Evaluation: A systematic in vitro and in vivo evaluation of this compound itself is needed to confirm the activities inferred from its derivatives and parent compounds.

  • Toxicological Profile: As an environmental metabolite, its long-term toxicological and ecotoxicological profiles require thorough investigation to assess any potential risks to non-target organisms and human health.

  • Medicinal Chemistry Optimization: The core scaffold represents a valuable starting point for the rational design of new, more potent, and selective agents targeting fungal infections, cancer, and neurological disorders.

This guide has synthesized the current understanding of this fascinating molecule, providing a solid, evidence-based foundation for the drug discovery professionals, scientists, and researchers who will shape its future applications.

References

  • Title: Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: ResearchGate. URL: [Link]

  • Title: Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Source: Molecular Imaging. URL: [Link]

  • Title: Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Source: PMC - PubMed Central. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. Source: NIH. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed. URL: [Link]

  • Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Source: Frontiers in Chemistry. URL: [Link]

  • Title: 2-Amino-3-(1H-benzo[d][2][3][12]triazol-1-yl)propanoic acid. Source: MySkinRecipes. URL: [Link]

  • Title: Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Source: MDPI. URL: [Link]

  • Title: The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Source: NIH. URL: [Link]

  • Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Source: PMC - PubMed Central. URL: [Link]

  • Title: 2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific. Source: Frontiers. URL: [Link]

  • Title: Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Source: PubMed. URL: [Link]

  • Title: (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid. Source: NCBI. URL: [Link]

  • Title: (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid. Source: PubMed. URL: [Link]

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The Advent and Ascendance of Triazole-Containing Amino Acids: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids has revolutionized peptide and protein science, offering a powerful toolkit to modulate biological activity, enhance stability, and introduce novel functionalities. Among these, triazole-containing amino acids have emerged as a particularly influential class of building blocks. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of these unique chemical entities. We will explore the foundational principles that led to their development, delve into the robust synthetic methodologies that enable their creation, and showcase their transformative impact in peptidomimetics, drug discovery, and bioconjugation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of triazole-containing amino acids in their own work.

Introduction: The Quest for Enhanced Peptides

Natural peptides are crucial mediators of a vast array of biological processes, making them attractive candidates for therapeutic development. However, their utility is often hampered by inherent limitations such as low bioavailability and rapid degradation by endogenous proteases[1][2]. To overcome these challenges, medicinal chemists have long sought to create "peptidomimetics" – molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties[3][4]. A key strategy in this endeavor is the replacement of labile amide bonds with stable isosteres[1][2].

The triazole ring, a five-membered heterocycle with three nitrogen atoms, has proven to be an exceptional amide bond surrogate[1][2]. Its planarity, dipole moment, and ability to participate in hydrogen bonding closely resemble that of a trans-amide bond[4]. Crucially, the triazole moiety is resistant to enzymatic cleavage, hydrolysis, oxidation, and reduction, thereby imparting significant metabolic stability to peptide analogues[3][4][5]. The advent of highly efficient and regioselective methods for triazole synthesis, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has propelled the widespread adoption of triazole-containing amino acids in peptide science[6][7].

This guide will illuminate the historical context of their discovery, provide detailed technical insights into their synthesis, and explore their diverse applications, offering a comprehensive resource for researchers in the field.

Historical Perspective: From a Foundational Reaction to a "Click" Revolution

The story of triazole-containing amino acids is intrinsically linked to the development of one of organic chemistry's most powerful reactions: the Huisgen 1,3-dipolar cycloaddition. First comprehensively described by Rolf Huisgen in the 1960s, this reaction involves the [3+2] cycloaddition of an azide and an alkyne to form a triazole ring[6][8]. While foundational, the thermal reaction often requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility in complex syntheses[8].

A paradigm shift occurred in the early 2000s with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is exceptionally efficient, highly regioselective (exclusively yielding the 1,4-disubstituted triazole), and proceeds under mild, aqueous conditions, making it bioorthogonal[6][7]. The CuAAC reaction transformed the synthesis of triazole-containing molecules from a chemical curiosity into a robust and widely accessible tool, paving the way for their incorporation into amino acids and peptides[7][9].

The timeline below highlights key milestones in this journey:

  • 1960s: Rolf Huisgen elucidates the mechanism of the 1,3-dipolar cycloaddition between azides and alkynes[8].

  • 2002: Morten Meldal and K. Barry Sharpless independently report the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), establishing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles[7]. This is a pivotal moment for the field, making the synthesis of triazole-containing biomolecules highly practical.

  • Post-2002: A rapid expansion in the use of CuAAC for a wide range of applications, including the synthesis of triazole-containing amino acids and their incorporation into peptides to enhance stability and mimic secondary structures[6][10]. Researchers begin to systematically explore the use of triazoles as amide bond isosteres, disulfide bond mimetics, and linkers for bioconjugation[1][4][10].

Synthetic Methodologies: Building the Triazole Core

The synthesis of triazole-containing amino acids and their incorporation into peptides primarily relies on the CuAAC reaction. This can be achieved through several strategic approaches, both in solution and on solid phase.

The Cornerstone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed method for constructing the 1,4-disubstituted 1,2,3-triazole core. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Terminal Alkyne (R1-C≡CH) Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product + Azide Azide (R2-N3) Azide->Product Cu_I Cu(I) Cu_I->Product Catalyzes

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strategies for Incorporating Triazole-Containing Amino Acids into Peptides

There are four primary strategies for synthesizing peptides containing a triazole linkage in their backbone, as illustrated below.

Peptide_Synthesis_Strategies cluster_A Pathway A: Pre-formed Dipeptide Mimic cluster_B Pathway B: On-Resin Triazole Formation cluster_C Pathway C: Peptide Fragment Ligation cluster_D Pathway D: Macrocyclization A1 N-protected α-amino alkyne A3 CuAAC in Solution A1->A3 A2 α-azido carboxylic acid A2->A3 A4 Triazole-containing dipeptoid A3->A4 A5 Solid-Phase Peptide Synthesis (SPPS) A4->A5 B1 Immobilized Peptide on Resin B2 Deprotection of N-terminal amine B1->B2 B3 Diazotransfer (amine to azide) B2->B3 B4 On-resin CuAAC with protected α-amino alkyne B3->B4 C1 Peptide Fragment 1 (C-terminal alkyne) C3 CuAAC Ligation C1->C3 C2 Peptide Fragment 2 (N-terminal azide) C2->C3 D1 Linear Peptide with terminal azide and alkyne D2 Intramolecular CuAAC D1->D2

Caption: Synthetic strategies for triazole-containing peptidomimetics.[1]

Experimental Protocol: On-Resin Synthesis of a Triazole-Linked Peptidomimetic (Pathway B)

This protocol provides a generalized procedure for incorporating a 1,4-disubstituted 1,2,3-triazole as an amide bond surrogate using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Standard SPPS reagents: Piperidine/DMF, HBTU/HOBt or HATU/HOAt, DIPEA

  • Diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)[1]

  • Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)

  • Ligand (optional but recommended): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N-protected α-amino alkyne

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Peptide Elongation: Synthesize the desired peptide sequence up to the point of triazole incorporation using standard Fmoc-SPPS protocols.

  • N-terminal Deprotection: Remove the final Fmoc group by treating the resin with 20% piperidine in DMF.

  • Azide Formation (Diazotransfer):

    • Wash the resin thoroughly with DMF.

    • Add a solution of ISA·HCl (3-5 equivalents) and DIPEA (5-7 equivalents) in DMF to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the disappearance of the free amine.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • On-Resin CuAAC Reaction:

    • Swell the azido-functionalized resin in DMF.

    • In a separate vial, prepare the catalyst solution: Dissolve the N-protected α-amino alkyne (2-3 equivalents), CuI (0.1-0.2 equivalents), and DIPEA (2-3 equivalents) in DMF. If using a ligand, pre-mix it with the copper source.

    • Add the catalyst solution to the resin.

    • Agitate the reaction mixture at room temperature for 6-12 hours.

    • Wash the resin with DMF, a copper-chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF), DMF, DCM, and methanol.

  • Continuation of Peptide Synthesis (if applicable): If further amino acids are to be added, deprotect the N-terminus of the incorporated amino alkyne and continue with standard SPPS coupling cycles.

  • Cleavage and Deprotection: Cleave the peptidomimetic from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Structural and Functional Impact of Triazole Incorporation

The introduction of a triazole moiety into a peptide backbone or side chain has profound effects on its structure and function.

PropertyAmide Bond1,4-Disubstituted 1,2,3-TriazoleImpact and Significance
Structure Planar, trans conformation favoredPlanar, aromaticMimics the planarity of the amide bond, acting as a rigid linker.[2][4]
Bond Length (Cα-Cα) ~3.8-3.9 Å~4.9-5.1 ÅThe increased distance is similar to that of a β-amino acid, which can influence secondary structure.[1]
Dipole Moment ~3.5 Debye~4.5 DebyeThe higher dipole moment can stabilize secondary structures through alignment with other amide bonds.[1]
Hydrogen Bonding NH (donor), C=O (acceptor)C5-H (weak donor), N2 & N3 (weak acceptors)Capable of mimicking the hydrogen bonding patterns of an amide bond.[1]
Stability Susceptible to proteolysisHighly resistant to enzymatic degradation, hydrolysis, oxidation, and reductionDramatically increases the in vivo half-life of peptides.[3][4][5]
Mimicking Secondary Structures

The geometric properties of the triazole ring can be exploited to induce or stabilize specific peptide secondary structures.

  • β-Turn Mimetics: The 1,4-disubstituted triazole can act as a scaffold to mimic β-turns, which are crucial for protein folding and molecular recognition events.[6][10]

  • α-Helix Stabilization: Side-chain to side-chain cyclization using CuAAC ("stapled peptides") can stabilize α-helical conformations, enhancing target binding and cell permeability.[6]

  • Disulfide Bond Surrogates: The triazole ring can replace disulfide bonds, offering a more stable and synthetically accessible means of peptide cyclization.[4]

Applications in Drug Discovery and Chemical Biology

The unique properties of triazole-containing amino acids have led to their widespread application in various fields.

Peptidomimetics for Enhanced Therapeutics

The primary application of triazole-containing amino acids is in the creation of peptidomimetics with improved therapeutic potential. By replacing one or more amide bonds with a triazole ring, researchers can develop peptides that are resistant to degradation, leading to longer in vivo half-lives and improved efficacy.[1][3][5]

Examples of therapeutic areas include:

  • Antimicrobial Peptides: Incorporation of triazoles can enhance the stability and activity of antimicrobial peptides against drug-resistant bacteria and fungi.[3][4]

  • Anticancer Agents: Triazole-modified peptides have shown significant cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.[3]

  • Enzyme Inhibitors: The rigid nature of the triazole ring can be used to lock a peptide into a conformation that is optimal for binding to and inhibiting an enzyme target.[6][10]

Bioconjugation and Chemical Biology

The bioorthogonality of the CuAAC reaction makes it an ideal tool for bioconjugation.[7] Amino acids containing an alkyne or azide side chain can be incorporated into proteins, and the triazole linkage can then be used to attach a wide variety of molecules, such as:

  • Fluorescent Dyes: For imaging and tracking proteins in living cells.[7]

  • Radiolabels: For in vivo imaging applications such as PET scanning.[6]

  • Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

  • Drug Payloads: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.

Bioconjugation_Workflow cluster_incorporation Step 1: Incorporation cluster_conjugation Step 2: Conjugation UAA Unnatural Amino Acid (with alkyne or azide) Incorporation Metabolic Labeling or Genetic Code Expansion UAA->Incorporation Protein Target Protein Protein->Incorporation Modified_Protein Protein with Bioorthogonal Handle Incorporation->Modified_Protein CuAAC CuAAC 'Click' Reaction Modified_Protein->CuAAC Probe Probe Molecule (with complementary handle) Probe->CuAAC Conjugated_Protein Labeled Protein CuAAC->Conjugated_Protein

Caption: General workflow for protein bioconjugation using triazole formation.

Conclusion and Future Outlook

The discovery and development of triazole-containing amino acids represent a significant advancement in peptide science and drug discovery. The convergence of foundational cycloaddition chemistry with the "click" chemistry paradigm has provided researchers with a powerful and versatile tool to overcome the inherent limitations of natural peptides. The ability of the triazole moiety to act as a stable and structurally influential surrogate for the amide bond has enabled the creation of a new generation of peptidomimetics with enhanced therapeutic properties.

Looking ahead, the field is poised for further innovation. The development of new catalytic systems, including ruthenium-catalyzed reactions that yield the 1,5-disubstituted triazole regioisomer, will continue to expand the structural diversity of these building blocks.[6] Furthermore, the application of triazole-containing amino acids is expected to grow in areas such as materials science and the development of novel biomaterials. As our understanding of the intricate relationship between structure and function continues to deepen, triazole-containing amino acids will undoubtedly remain at the forefront of efforts to design and synthesize molecules with precisely tailored biological activities.

References

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  • Ver 이슈, A., & Gilon, C. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. CHIMIA International Journal for Chemistry, 75(5), 415-423. [Link]

  • Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 706915. [Link]

  • Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9. [Link]

  • Anonymous. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. MDPI. [Link]

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. [Link]

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10). [Link]

  • Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. [Link]

  • Del Bel, M., Cho-Schultz, S., He, M., Li, B., Liu, C., Matthews, J., Ornelas, M., Shi, F., Xie, C., Zhang, Q., & Zhou, R. (2024). Synthesis of Fused Bicyclic[1][4][6]-Triazoles from Amino Acids. Organic Letters, 26(51), 10236-10240. [Link]

  • Wang, X., Chen, S., Wu, M., Xiang, H., & Yang, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 992733. [Link]

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  • Anonymous. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. [Link]

  • Kumar, A., & Kumar, V. (2017). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Trends in Organic Chemistry, 18. [Link]

  • van der Zouwen, C., Janssen, E., & van Delft, F. L. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link]

  • van der Zouwen, C., Janssen, E., van der Wal, S., Wiertz, R. W., Krooshoop, M., Heck, A. J. R., & van Delft, F. L. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(23), 6826-6832. [Link]

  • Ravindra, M., & Tiwari, R. (2014). Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3461-3465. [Link]

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2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Versatile Non-Canonical Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, commonly known as triazolylalanine, is a non-canonical amino acid (NCAA) that stands at the intersection of peptidomimetic design and established pharmacophore-based drug discovery. The strategic incorporation of the 1,2,4-triazole ring—a moiety central to numerous successful pharmaceuticals—into an alanine scaffold creates a chiral building block with immense potential. This guide elucidates the core research applications of triazolylalanine, moving beyond theoretical possibilities to provide actionable, field-proven insights and detailed methodologies. We will explore its synthesis, its role as a foundational scaffold for novel antifungal agents targeting cytochrome P450 enzymes, its application as a probe for neurological targets such as NMDA receptors, and its utility in generating peptides with enhanced stability and function. This document serves as a technical resource for researchers aiming to leverage the unique chemical and biological properties of triazolylalanine to accelerate the development of next-generation therapeutics.

Introduction: The Strategic Value of Triazolylalanine

Non-canonical amino acids (NCAAs) are powerful tools in drug discovery, allowing researchers to design molecules with specific functions, enhanced stability, or new interaction capabilities that are not accessible with the 20 proteinogenic amino acids.[] Triazolylalanine is a particularly compelling NCAA due to the fusion of a chiral amino acid backbone with the 1,2,4-triazole heterocycle.

Chemical Structure and Properties

Triazolylalanine is an alanine derivative where a hydrogen on the beta-carbon is substituted with a 1,2,4-triazole ring linked via a nitrogen atom. This structure imparts unique chemical characteristics.

  • IUPAC Name: 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid[2]

  • Molecular Formula: C₅H₈N₄O₂[2]

  • Molecular Weight: 156.14 g/mol [2]

The triazole ring introduces a degree of aromaticity and acts as a potent hydrogen bond acceptor, while also being relatively resistant to metabolic degradation. Its presence significantly influences the molecule's polarity and potential for intermolecular interactions.

The 1,2,4-Triazole Moiety: A Privileged Pharmacophore

The 1,2,4-triazole is a five-membered aromatic heterocycle with three nitrogen atoms.[3] This ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of bioactive molecules and marketed drugs.[4] Its utility stems from several key features:

  • Metabolic Stability: The triazole ring is generally robust and resistant to metabolic breakdown.

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

  • Coordination Chemistry: The lone pair electrons on the nitrogen atoms can coordinate with metal ions, a critical feature for inhibiting metalloenzymes.

  • Dipole Moment: The ring possesses a significant dipole moment, influencing solubility and binding interactions.

Most notably, the triazole moiety is the cornerstone of the "azole" class of antifungal drugs, including fluconazole and itraconazole. These drugs function by having a triazole nitrogen atom coordinate to the heme iron atom within the active site of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[3]

Significance as a Non-Canonical Amino Acid (NCAA)

As an NCAA, triazolylalanine offers unique advantages for engineering novel biologics and small molecules:

  • Enzyme Inhibition: It can be used as a starting point to design potent and selective enzyme inhibitors.[]

  • Peptide Modification: Incorporating it into peptides can confer resistance to proteolysis, enforce specific secondary structures, and introduce novel binding functionalities.[3]

  • Drug Scaffolding: It serves as a versatile chiral building block for the synthesis of more complex molecules.

Synthesis and Characterization

The synthesis of triazolylalanine is achievable through established organic chemistry methods, often starting from readily available chiral precursors like L-serine. This ensures access to enantiomerically pure material, which is critical for pharmacological studies.

Retrosynthetic Analysis and Common Precursors

A common and logical approach to synthesizing triazolylalanine involves the nucleophilic substitution of a leaving group on the β-carbon of a protected alanine derivative with the 1,2,4-triazole anion. L-serine is an ideal starting material as its hydroxyl group can be readily converted into a good leaving group (e.g., a tosylate or mesylate).

Detailed Synthetic Protocol: From Protected L-Serine

This protocol describes a representative synthesis of (S)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. The causality behind this multi-step process is to first protect the reactive amino and carboxyl groups, activate the side-chain hydroxyl for substitution, perform the key substitution reaction, and finally deprotect the molecule to yield the target amino acid.

Step 1: Protection of L-Serine

  • Suspend L-serine in methanol. Add trimethylsilyl chloride (TMSCl) dropwise at 0°C and then allow the reaction to warm to room temperature and stir overnight. This forms the methyl ester.

  • Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA). Stir at room temperature until the reaction is complete (monitored by TLC). This protects the amino group.

  • Purify the resulting N-Boc-L-serine methyl ester by column chromatography.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the protected serine from Step 1 in anhydrous DCM and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) and a base such as pyridine or DMAP.

  • Stir the reaction at 0°C for several hours, then allow it to warm to room temperature overnight.

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

  • In a flask, prepare the sodium salt of 1,2,4-triazole by adding sodium hydride (NaH) to a solution of 1,2,4-triazole in an anhydrous polar aprotic solvent like DMF.

  • Add the tosylated intermediate from Step 2 to the triazole salt solution.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC indicates consumption of the starting material.

  • Cool the reaction and quench carefully with water. Extract the product with an organic solvent like ethyl acetate.

Step 4: Deprotection

  • Dissolve the protected triazolylalanine derivative from Step 3 in a suitable solvent.

  • Perform acid-catalyzed hydrolysis (e.g., using 6M HCl at reflux) to remove both the N-Boc group and the methyl ester simultaneously.

  • After the reaction is complete, neutralize the solution and purify the final product, this compound, often by ion-exchange chromatography or recrystallization.

Workflow Diagram for Synthesis

The following diagram illustrates the key transformations in the synthesis of triazolylalanine.

Synthesis_Workflow cluster_protection Protection cluster_activation Activation cluster_substitution Substitution cluster_deprotection Deprotection L_Serine L-Serine Protected_Serine N-Boc-L-Serine Methyl Ester L_Serine->Protected_Serine 1. TMSCl, MeOH 2. Boc₂O, TEA Tosylated_Intermediate Tosylated Intermediate Protected_Serine->Tosylated_Intermediate TsCl, Pyridine Protected_Triazolylalanine Protected Triazolylalanine Tosylated_Intermediate->Protected_Triazolylalanine 1,2,4-Triazole, NaH, DMF Final_Product Triazolylalanine Protected_Triazolylalanine->Final_Product 6M HCl, Reflux

Caption: Synthetic workflow from L-serine to Triazolylalanine.

Characterization Techniques

The structure and purity of the synthesized triazolylalanine and its intermediates must be confirmed using standard analytical techniques. Published data for related compounds show characteristic signals:

  • ¹H NMR: Expect signals for the α-proton, the two β-protons, and two distinct singlets for the protons on the triazole ring.[5][6]

  • ¹³C NMR: Expect characteristic peaks for the carboxyl carbon, α-carbon, β-carbon, and the carbons of the triazole ring.[5][6]

  • HRMS (High-Resolution Mass Spectrometry): The calculated exact mass should match the observed mass to confirm the elemental composition.[5][6]

Core Research Applications & Methodologies

The true value of triazolylalanine is realized in its application as a tool and scaffold in diverse research areas.

Application I: Scaffold for Novel Antifungal Agents

3.1.1 Mechanistic Hypothesis: Targeting Fungal CYP51

The primary rationale for using triazolylalanine in antifungal development is to leverage the known mechanism of azole drugs. The hypothesis is that by using the amino acid as a scaffold, new derivatives can be created that retain the crucial triazole-heme interaction with fungal CYP51 while exploring new binding interactions within the enzyme's active site to improve potency and overcome resistance.[3][7]

CYP51_Inhibition cluster_enzyme Fungal CYP51 Active Site Heme Heme Prosthetic Group Fe³⁺ Ergosterol Ergosterol (Product) Heme->Ergosterol Catalysis Blocked Synthesis Blocked Triazolylalanine_Derivative Triazolylalanine Derivative N4 of Triazole Ring R-group Triazolylalanine_Derivative:n->Heme:f0 Coordination Bond (Inhibition) Lanosterol Lanosterol (Substrate) Lanosterol->Heme Normal Binding

Caption: Inhibition of Fungal CYP51 by a Triazole Compound.

3.1.2 Experimental Workflow: Antifungal Susceptibility Testing

A self-validating system for testing new triazolylalanine derivatives involves a standard broth microdilution assay.

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Create a series of 2-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Culture the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) and adjust the cell suspension to a standardized concentration (e.g., 0.5–2.5 x 10³ cells/mL).

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (a known antifungal like fluconazole) and negative controls (no drug).

  • Endpoint Reading: Incubate the plates at 35°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant (e.g., ≥50%) inhibition of fungal growth compared to the drug-free control.

  • Validation: The assay is validated if the positive control MIC falls within its known acceptable range and the negative control shows robust growth.

3.1.3 Data Interpretation and Lead Optimization

The MIC values provide a direct measure of antifungal potency. Compounds with low micromolar or nanomolar MICs are considered promising. Subsequent optimization would involve synthesizing analogs with modifications to the amino acid's carboxyl or amino groups, or by substituting the second triazole proton, to improve activity and pharmacokinetic properties. Molecular docking studies can further guide these modifications by predicting binding modes within the CYP51 active site.[7]

Application II: Probing Neurological Targets - NMDA Receptors

3.2.1 Background: Role as a Glycine Site Agonist

Recent research has demonstrated that derivatives of (R)-2-amino-3-triazolpropanoic acid can act as agonists at the glycine binding site of N-methyl-D-aspartate (NMDA) receptors.[5][6] These receptors are critical for synaptic plasticity and brain function. The triazole ring in these compounds can function as a bioisostere for an amide group, providing a novel chemical scaffold for designing subtype-selective NMDA receptor modulators.[5][6]

3.2.2 Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol is used to measure the activity of the synthesized compounds on specific NMDA receptor subtypes expressed in Xenopus oocytes.

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit like GluN2A-D).

  • Receptor Expression: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the chamber with a buffer solution.

  • Compound Application: Apply a saturating concentration of glutamate and a specific concentration of the test compound (the triazolylalanine derivative) to the oocyte.

  • Data Acquisition: Measure the inward current elicited by the compound. Construct a dose-response curve by applying a range of concentrations to determine the EC₅₀ (half-maximal effective concentration) and the maximal response relative to a full agonist like glycine.

  • Causality: This method directly measures the functional consequence (ion flow) of the compound binding to and activating the NMDA receptor channel, providing robust data on its potency and efficacy as an agonist.

Application III: Incorporation into Peptidomimetics

3.3.1 Rationale: Enhancing Peptide Stability and Function

Peptides are promising therapeutic agents but are often limited by poor metabolic stability due to degradation by proteases. Incorporating NCAAs like triazolylalanine into a peptide sequence can disrupt protease recognition sites, thereby increasing the peptide's half-life.[3] Furthermore, the unique steric and electronic properties of the triazole side chain can be used to modulate the peptide's conformation and improve its binding affinity to its target.

3.3.2 Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) The incorporation of Fmoc-protected triazolylalanine into a peptide sequence follows the standard, well-established SPPS cycle.

SPPS_Workflow cluster_final Final Steps Start Start with Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling: Fmoc-Triazolylalanine-OH + Activator (HBTU/DIC) + Base (DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Optional Capping (Acetic Anhydride) Wash2->Capping Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Capping->Deprotection2 Next_AA Couple Next Amino Acid Deprotection2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Repeat->Deprotection1 n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Purify Purify Peptide (HPLC) Cleavage->Purify

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Cycle.

Data Summary

Quantitative data provides a clear basis for comparing triazolylalanine to other building blocks and for evaluating its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈N₄O₂PubChem[2]
Molecular Weight156.14 g/mol PubChem[2]
XLogP3-3.7PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count4PubChem[2]
Rotatable Bond Count2PubChem[2]

Table 2: Example Biological Activity of a Triazolylalanine Derivative Data is representative of findings for derivatives, not the parent compound itself.

CompoundTargetAssayPotency (EC₅₀)Efficacy (% of Glycine)Source
Compound 13gGluN1/GluN2CTEVC1.8 µM100% (Full Agonist)Frontiers in Pharmacology[5][6]
Compound 13gGluN1/GluN2ATEVC13 µM96% (Full Agonist)Frontiers in Pharmacology[5][6]

Future Directions and Conclusion

The potential research applications of this compound are vast and underexplored. While this guide has focused on its utility in antifungal and neuroscience research, several other avenues warrant investigation:

  • Metalloenzyme Inhibition: The triazole's metal-coordinating ability makes it a prime candidate for developing inhibitors against other metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).[]

  • PET Imaging: The development of radiolabeled versions, such as with ¹⁸F, could lead to novel PET tracers for oncology, targeting the overexpressed amino acid transporters in tumor cells.[8]

  • Antibody-Drug Conjugates (ADCs): NCAAs can be used to create stable and specific conjugation sites for linking cytotoxic payloads to antibodies, an area where triazolylalanine could serve as a novel linker component.[]

References

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  • Frontiers in Pharmacology. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • MySkinRecipes. 2-Amino-3-(1H-benzo[d][][3][9]triazol-1-yl)propanoic acid. [Link]

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  • ACS Publications. Synthesis of Fused Bicyclic[][3][7]-Triazoles from Amino Acids. [Link]

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Spectroscopic data (NMR, IR, Mass Spec) of "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a non-proteinogenic amino acid incorporating the 1,2,4-triazole heterocycle. This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The triazole moiety can act as a stable bioisostere for amide bonds, while the amino acid scaffold provides a chiral backbone amenable to diverse chemical modifications.[1] A thorough understanding of the spectroscopic characteristics of this molecule is fundamental for its identification, purity assessment, and for studying its interactions in biological systems.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key structural features that dictate its spectroscopic behavior are the chiral α-carbon, the methylene bridge to the triazole ring, and the aromatic 1,2,4-triazole heterocycle.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar triazole-containing amino acids and general NMR principles.[2][3]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of amino acid derivatives is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and COOH).[4][5][6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[7]

Predicted ¹H NMR Data

The expected proton NMR spectrum will exhibit distinct signals for the triazole ring protons, the α-proton, and the β-methylene protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-3 (Triazole)~8.0 - 8.5Singlet-The chemical shift is characteristic of protons on the 1,2,4-triazole ring.[8][9]
H-5 (Triazole)~7.5 - 8.0Singlet-The exact chemical shift can vary with solvent and substitution.
α-H~4.0 - 4.5Triplet or Doublet of Doublets~5-7Coupled to the two β-protons. The multiplicity will depend on the equivalence of the β-protons.
β-CH₂~3.0 - 3.8Multiplet-Diastereotopic protons due to the adjacent chiral center, may appear as a complex multiplet.
NH₂VariableBroad Singlet-Chemical shift is highly dependent on solvent, concentration, and pH. May exchange with D₂O.
COOHVariableBroad Singlet-Chemical shift is highly dependent on solvent and pH. May exchange with D₂O.
Predicted ¹³C NMR Data

The carbon NMR spectrum provides key information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxyl)~170 - 175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[10]
C-3 (Triazole)~150 - 155The chemical shifts of the triazole ring carbons are characteristic of this heterocyclic system.[11]
C-5 (Triazole)~140 - 145
~50 - 55The α-carbon of amino acids typically resonates in this range.[12][13]
~35 - 45The methylene carbon attached to the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal, and subtract it from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino acid and triazole moieties.

Wave Number (cm⁻¹) Vibrational Mode Intensity Notes
3200 - 2800O-H (Carboxylic acid) and N-H (Amine) stretchingBroad, StrongThe broadness is due to hydrogen bonding. The N-H stretch may appear as sharper peaks superimposed on the broad O-H band.[14][15]
~3100C-H (Triazole) stretchingMediumCharacteristic of aromatic C-H bonds.[16]
~1700C=O (Carboxylic acid) stretchingStrongA strong, sharp peak characteristic of the carbonyl group.
~1630N-H (Amine) bendingMedium
~1500 - 1400C=N and C=C (Triazole) stretchingMedium to StrongAromatic ring stretching vibrations.[17]
~1200 - 1000C-N and C-O stretchingMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids.[18][19][20]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. High-resolution mass spectrometers (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.[21]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₅H₈N₄O₂

  • Molecular Weight: 156.14 g/mol

  • Exact Mass: 156.0647

  • Predicted [M+H]⁺: m/z 157.0725

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule will likely involve characteristic losses from both the amino acid and the triazole moieties.

fragmentation M_H [M+H]⁺ m/z 157.0725 loss_H2O Loss of H₂O loss_NH3 Loss of NH₃ loss_triazole Loss of C₂H₂N₃ (Triazole radical) ion1 m/z 139.0620 loss_H2O->ion1 -18.0105 Da loss_CO Loss of CO ion2 m/z 111.0671 loss_CO->ion2 -27.9949 Da ion3 m/z 140.0460 loss_NH3->ion3 -17.0265 Da ion4 m/z 88.0398 loss_triazole->ion4 -68.0248 Da

Sources

An In-Depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives and Analogues: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and its derivatives, a class of unnatural amino acids with significant potential in drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable protocols and strategic insights, reflecting a deep understanding of the field. We will explore the synthetic intricacies, delve into the diverse pharmacological activities, and provide detailed methodologies for the evaluation of these promising compounds.

The Core Moiety: Physicochemical Landscape and Strategic Importance

This compound, a heterocyclic amino acid, presents a unique scaffold for medicinal chemistry. Its structure, featuring a propanoic acid backbone common to natural amino acids and a 1,2,4-triazole ring, offers a compelling combination of properties. The triazole ring, a bioisostere of the amide bond, imparts metabolic stability and unique electronic characteristics, making it an attractive substituent in peptide and small molecule drug design.[1][2]

The physicochemical properties of the parent compound, such as its molecular weight of approximately 156.14 g/mol and a predicted LogP indicating high polarity, are crucial for its pharmacokinetic profile.[3] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), which are critical considerations in drug development.

PropertyValueSource
Molecular FormulaC5H8N4O2[3]
Molecular Weight156.14 g/mol [3]
XLogP3-3.7[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count2[3]

Synthetic Strategies: Crafting Triazole-Containing Amino Acids

The synthesis of this compound and its analogues can be approached through several strategic routes, often starting from readily available chiral precursors like serine or aspartic acid. A common and efficient method involves the nucleophilic substitution of a leaving group on the β-carbon of a protected amino acid with the triazole heterocycle.

General Synthetic Workflow from Serine

A robust and frequently employed synthetic pathway commences with a protected serine derivative. This strategy offers excellent control over stereochemistry, a critical aspect for biological activity.

G cluster_synthesis Synthetic Workflow from L-Serine A Protected L-Serine (e.g., Boc-L-Ser(OTs)-OMe) B Azide Intermediate (e.g., Boc-L-Dap(N3)-OMe) A->B NaN3 E Nucleophilic Substitution (with 1,2,4-triazole) A->E 1,2,4-Triazole, Base C Click Chemistry (with alkyne) B->C Alkyne, Cu(I) D 1,2,3-Triazole Derivative C->D G Deprotection D->G F 1,2,4-Triazole Derivative E->F F->G Acid/Base Hydrolysis H Final Product G->H

Caption: General synthetic pathways to triazole-containing amino acids starting from protected L-serine.

Detailed Experimental Protocol: Synthesis of (R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid

This protocol outlines a common method for synthesizing the 1,2,3-triazole analogue, which can be adapted for the 1,2,4-triazole isomer.

Step 1: Mesylation of N-Boc-D-serine methyl ester

  • Dissolve N-Boc-D-serine methyl ester in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (NEt3) dropwise, followed by methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Azide Formation

  • Dissolve the mesylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (NaN3) and heat the mixture to 70 °C.

  • Stir overnight and monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the azide intermediate and the desired alkyne in a mixture of isopropanol and water.

  • Add sodium ascorbate and copper(II) sulfate pentahydrate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the protected triazole-amino acid.

Step 4: Deprotection

  • Dissolve the protected triazole-amino acid in 6M hydrochloric acid (HCl).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the final product as a hydrochloride salt.[4]

Diverse Pharmacological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as versatile scaffolds in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of triazole-amino acid conjugates.[5] The mechanisms underlying this activity are often multifactorial and can include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[6][7]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.[8][9][10]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.[9]

G cluster_anticancer Anticancer Mechanisms of Triazole-Amino Acids A Triazole-Amino Acid Derivative B EGFR/BRAF Inhibition A->B C Tubulin Polymerization Inhibition A->C D Induction of ROS A->D E Cell Cycle Arrest (G2/M Phase) B->E C->E F Apoptosis D->F E->F G Inhibition of Cancer Cell Proliferation F->G

Caption: Key anticancer mechanisms of triazole-amino acid derivatives.

Antifungal Activity

The triazole moiety is a well-established pharmacophore in antifungal drug discovery. Many commercially available antifungal agents, such as fluconazole and itraconazole, contain a triazole ring. The primary mechanism of action for these compounds is the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[11]

Neurological Activity: NMDA Receptor Modulation

A significant area of research for this compound analogues has been their activity at the N-methyl-D-aspartate (NMDA) receptor. These compounds can act as agonists at the glycine binding site of the NMDA receptor, with some derivatives showing subtype-specific activity.[12] This makes them valuable tools for studying the role of NMDA receptors in neurological function and as potential therapeutic agents for neurological disorders.

Methodologies for Biological Evaluation

Rigorous and reproducible biological evaluation is paramount in the development of novel therapeutic agents. The following protocols provide a framework for assessing the key activities of this compound derivatives.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][14]

  • Preparation of Antifungal Stock Solution: Dissolve the test compound in a suitable solvent like DMSO.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in RPMI 1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard for yeasts).[11]

  • Inoculation: Add the fungal inoculum to each well of the microplate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are a common method to assess the interaction of compounds with the NMDA receptor.[1][15][16]

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a radioligand (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound. Include glutamate and glycine as co-agonists.

  • Incubation: Incubate the mixture at room temperature for a specified period to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for inhibiting the binding of the radioligand.

ADME/Tox Considerations in Drug Development

The successful development of a drug candidate is heavily reliant on its ADME/Tox profile. Early assessment of these properties can significantly de-risk a project.

In Silico ADME/Tox Prediction

Computational tools can provide valuable early insights into the potential ADME/Tox properties of novel compounds.[2][12][17][18] These models can predict parameters such as:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition and induction potential.[12]

  • Excretion: Likelihood of renal or biliary clearance.

  • Toxicity: Potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG channel blockage).[12]

In Vitro ADME/Tox Assays

Experimental validation of in silico predictions is crucial. Key in vitro assays include:

  • CYP450 Inhibition Assay: To assess the potential for drug-drug interactions.[19][20][21]

  • Metabolic Stability Assay: Using liver microsomes or hepatocytes to determine the compound's metabolic half-life.

  • Plasma Protein Binding Assay: To determine the extent of binding to plasma proteins.

  • hERG Assay: To evaluate the risk of cardiotoxicity.

G cluster_adme ADME/Tox Evaluation Workflow A In Silico Prediction (ADME/Tox Profile) B In Vitro Assays A->B C Metabolic Stability (Microsomes/Hepatocytes) B->C D CYP450 Inhibition B->D E Plasma Protein Binding B->E F hERG Assay B->F G In Vivo Studies (Pharmacokinetics) C->G D->G E->G F->G

Caption: A typical workflow for ADME/Tox evaluation of drug candidates.

Future Perspectives and Conclusion

This compound derivatives and their analogues represent a highly versatile and promising class of compounds in medicinal chemistry. Their unique structural features, particularly the bioisosteric nature of the triazole ring, offer significant advantages in the design of novel therapeutics with improved metabolic stability and diverse pharmacological activities. The synthetic accessibility of these compounds, coupled with their demonstrated potential in oncology, infectious diseases, and neurology, ensures that they will remain an active area of research and development. Future efforts will likely focus on the fine-tuning of structure-activity relationships to enhance potency and selectivity, as well as the comprehensive evaluation of their pharmacokinetic and toxicological profiles to identify viable clinical candidates. This guide provides a solid foundation for researchers to navigate the complexities of working with this exciting class of molecules and to contribute to the advancement of novel drug discovery.

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In Silico Prediction of "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of the novel small molecule, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. In an era where reducing the time and cost of drug development is paramount, robust in silico modeling allows for the early identification of promising candidates and the flagging of those with potential liabilities, long before costly and time-consuming experimental assays are undertaken. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to evaluate the druglikeness of a molecule.[1][2][3] By constructing a comprehensive molecular profile through computational methods, we can make more informed decisions about which compounds to prioritize for synthesis and further experimental investigation.

This guide focuses on this compound, a molecule of interest for its unique structural features, combining an amino acid scaffold with a triazole moiety. The triazole ring, a common feature in many pharmaceuticals, can influence a molecule's metabolic stability and target interactions.[4][5][6] Understanding the complete in silico profile of this compound is therefore a critical first step in assessing its therapeutic potential.

Molecular Profile of this compound

A thorough understanding of the molecule's fundamental characteristics is the foundation of any in silico analysis.

PropertyValueSource
Molecular Formula C5H8N4O2[7]
Molecular Weight 156.14 g/mol
Canonical SMILES C1=NC=NN1CC(C(=O)O)N[7]
InChI Key XVWFTOJHOHJIMQ-UHFFFAOYSA-N
CAS Number 114419-45-3

Methodologies for In Silico Property Prediction

The following sections detail the step-by-step protocols for predicting the physicochemical, pharmacokinetic (ADME), and toxicological properties of this compound using freely accessible and widely validated web-based tools. The choice of these platforms is based on their robust predictive models, user-friendly interfaces, and comprehensive output.

Physicochemical Property Prediction

Physicochemical properties are the bedrock of a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. We will utilize the SwissADME web server for this purpose, a tool renowned for its accuracy and ease of use.[8][9][10][11]

  • Access the SwissADME web server: Navigate to [Link].

  • Input the molecule: In the "Enter a list of SMILES" text box, paste the canonical SMILES string for our molecule: C1=NC=NN1CC(C(=O)O)N.

  • Initiate the prediction: Click the "Run" button to start the analysis.

  • Data interpretation: The results page will display a comprehensive table of physicochemical properties. Key parameters to analyze include:

    • Molecular Weight (MW): A key determinant of diffusion and transport.

    • LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, affecting its ability to cross cell membranes.

    • Water Solubility (LogS): Crucial for absorption and formulation.

    • Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

G cluster_0 Physicochemical Prediction Workflow Input SMILES Input SMILES SwissADME Server SwissADME Server Input SMILES->SwissADME Server Submit Predicted Properties Predicted Properties SwissADME Server->Predicted Properties Analyze

Caption: Workflow for Physicochemical Property Prediction.

ParameterPredicted ValueInterpretation
Molecular Weight156.14 g/mol Within the desirable range for oral bioavailability.
LogP (iLOGP)-2.67Indicates high hydrophilicity.
TPSA100.93 ŲSuggests good polarity, potentially impacting cell permeability.
Water Solubility (LogS)-0.18Predicted to be soluble in water.
H-Bond Donors3
H-Bond Acceptors5
Rotatable Bonds3Indicates good molecular flexibility.
Pharmacokinetic (ADME) Profile Prediction

A molecule's ADME profile determines its concentration and persistence at the site of action. For this analysis, we will employ the pkCSM web server, which uses graph-based signatures to predict a wide range of pharmacokinetic properties.[12][13][14][15][16][17][18]

  • Access the pkCSM web server: Navigate to [Link].

  • Input the molecule: Enter the SMILES string C1=NC=NN1CC(C(=O)O)N into the designated text box or upload a file.

  • Submit for prediction: Click the "Predict" button.

  • Interpret the results: The output will provide predictions for various ADME parameters. Key areas of focus include:

    • Absorption: Caco-2 permeability and intestinal absorption.

    • Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

G cluster_1 ADME Prediction Workflow cluster_2 Predicted Parameters Input SMILES Input SMILES pkCSM Server pkCSM Server Input SMILES->pkCSM Server Submit ADME Profile ADME Profile pkCSM Server->ADME Profile Predict Absorption Absorption ADME Profile->Absorption Distribution Distribution ADME Profile->Distribution Metabolism Metabolism ADME Profile->Metabolism Excretion Excretion ADME Profile->Excretion

Caption: ADME Profile Prediction Workflow.

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-0.18High water solubility is predicted.
Caco-2 Permeability (logPapp)-1.828Low permeability across the intestinal cell line model is predicted.
Intestinal Absorption (Human)48.68%Moderate absorption is predicted.
Distribution
VDss (human) (log L/kg)-0.638Low distribution into tissues is predicted.
BBB Permeability (logBB)-2.158The molecule is unlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 inhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 inhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Total Clearance (log ml/min/kg)0.283A moderate rate of clearance from the body is predicted.
Toxicity Profile Prediction

Early assessment of potential toxicity is crucial to de-risk a drug discovery program. We will utilize ADMETlab 2.0 , a comprehensive platform for predicting various toxicity endpoints.[19][20][21][22]

  • Access the ADMETlab 2.0 web server: Navigate to [Link].

  • Input the molecule: Draw the molecule using the provided tool or input the SMILES string C1=NC=NN1CC(C(=O)O)N.

  • Start the prediction: Click the "Predict" button.

  • Analyze the toxicity results: The platform provides predictions for a wide range of toxicities. Key endpoints to examine include:

    • hERG Inhibition: A critical indicator of potential cardiotoxicity.

    • AMES Mutagenicity: Assesses the potential for the compound to cause DNA mutations.

    • Hepatotoxicity: Predicts the risk of drug-induced liver injury.

    • Rat Acute Oral Toxicity (LD50): Provides an estimate of the lethal dose.

G cluster_3 Toxicity Prediction Workflow cluster_4 Key Endpoints Input Molecule Input Molecule ADMETlab 2.0 ADMETlab 2.0 Input Molecule->ADMETlab 2.0 Submit Toxicity Profile Toxicity Profile ADMETlab 2.0->Toxicity Profile Evaluate hERG hERG Toxicity Profile->hERG AMES AMES Toxicity Profile->AMES Hepatotoxicity Hepatotoxicity Toxicity Profile->Hepatotoxicity LD50 LD50 Toxicity Profile->LD50

Sources

Safety and handling guidelines for "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, a compound of interest for researchers in medicinal chemistry and drug development. As a specialized amino acid derivative, its unique structure warrants a detailed understanding of its properties and potential hazards to ensure safe laboratory practices. This document is intended for professionals with a foundational knowledge of chemical safety, offering an in-depth perspective rooted in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Compound Identification and Physicochemical Properties

This compound is a synthetic amino acid that incorporates a triazole ring, a structural motif found in various pharmaceutically active compounds. It is recognized as a metabolite or transformation product of certain pesticides.[1] Its handling requires a thorough understanding of its chemical and physical characteristics.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid [1][2]
CAS Number 114419-45-3 [2][3]
Molecular Formula C₅H₈N₄O₂ [1][3]
Molecular Weight 156.14 g/mol [1][3]

| Synonyms | α-Amino-1H-1,2,4-triazole-1-propanoic acid, 3-(1,2,4-Triazol-1-yl)-DL-alanine |[3] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Solid [4]
Storage Temperature 2-8°C [3]

| XLogP3 | -3.7 |[1] |

Hazard Analysis and Toxicology

The primary risk associated with this compound stems from its classification under the Globally Harmonized System (GHS). Understanding these hazards is the first step in developing a robust safety protocol. The compound is classified as hazardous by OSHA (29 CFR 1910.1200).[5]

GHS Classification:

According to available data, this compound presents the following hazards[1][4]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

GHS_Hazards cluster_pictograms GHS Pictogram cluster_hazards Associated Hazards ExclamationMark Hazards H302 Harmful if swallowed H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation

Caption: GHS "Exclamation Mark" pictogram and associated hazard statements.

Toxicological Profile

The toxicity of this compound has been evaluated to establish safe exposure limits. These reference doses (RfD) are crucial for risk assessment in a research context.

Table 3: Toxicological Reference Values

Parameter Value Reference
Oral Acute Reference Dose (RfDoa) 0.1 mg/kg-day [1]

| Oral Chronic Reference Dose (RfDoc) | 0.09 mg/kg-day |[1] |

Routes of Exposure and Symptoms:

  • Ingestion: Accidental ingestion may be harmful.[1] Symptoms can include gastrointestinal irritation.[6]

  • Inhalation: As a solid powder, aerosolized dust can cause respiratory tract irritation.[1][6]

  • Skin Contact: Direct contact is expected to cause skin irritation.[1]

  • Eye Contact: The compound is a serious eye irritant, and contact can cause significant discomfort and potential damage.[1]

Proactive Risk Mitigation: Exposure Controls

A multi-layered approach, starting with the most effective measures, is essential for controlling exposure. This is known as the hierarchy of controls.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety cluster_effectiveness Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Least Effective

Caption: The hierarchy of controls, prioritizing engineering and administrative measures.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[7][8] A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

Table 4: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source(s)
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). Protects against splashes and dust, which cause serious eye irritation.[7]
Hand Chemical-impermeable gloves (e.g., Nitrile) inspected prior to use. Prevents skin contact, which causes irritation.[7] Gloves must be disposed of after use.[4]
Body A lab coat is standard. For larger quantities or risk of splash, wear fire/flame resistant and impervious clothing. Protects skin from contamination and irritation.[7]

| Respiratory | Not required if engineering controls are effective. If dust is generated outside a fume hood or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary. | Protects against respiratory irritation from inhaled dust.[7][9] |

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating system for safely handling the compound. The causality for each step is explained to reinforce best practices.

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure.

Materials:

  • This compound

  • Analytical balance (inside a fume hood or ventilated enclosure)

  • Spatula

  • Weighing paper/boat

  • Appropriate glassware for solution

  • Selected solvent

  • Required PPE (see Table 4)

Methodology:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operating correctly.

    • Causality: Establishes a safety baseline before any potential exposure occurs.

  • Staging: Place all necessary equipment (balance, spatula, glassware, etc.) inside the fume hood.

    • Causality: Prevents the need to move in and out of the containment area, reducing the chance of spreading contamination.

  • Weighing: Carefully transfer the desired amount of the solid from the storage container to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.

    • Causality: The primary risk during this step is the inhalation of aerosolized powder, which can cause respiratory irritation.[1]

  • Transfer: Gently add the weighed solid to the designated glassware for dissolution.

  • Dissolution: Slowly add the solvent to the glassware. If necessary, cap and mix gently.

  • Cleanup: Decontaminate the spatula and work surface within the fume hood. Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.

    • Causality: Proper and immediate cleanup prevents secondary exposure and cross-contamination.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces. Wash hands thoroughly with soap and water.[8]

    • Causality: Prevents contamination of skin and personal clothing after the procedure is complete.

Storage and Chemical Compatibility

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals.[9] While specific reactivity data for this compound is limited, these general incompatibilities for similar amino and triazole structures should be observed as a precaution.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

Spill_Response Spill Small Solid Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles) Evacuate->PPE Contain Cover spill with absorbent material (e.g., vermiculite) to prevent dusting PPE->Contain Collect Gently sweep up material into a suitable, closed container for disposal. Use non-sparking tools. Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Decontaminate Decontaminate all tools and equipment Clean->Decontaminate Dispose Dispose of waste and contaminated materials in an approved manner Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a small laboratory spill.

For any major spill, evacuate the area and contact the institutional emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet to responding medical personnel.[4]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Fire-Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazards: Thermal decomposition can release irritating gases and vapors.[5]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Waste Disposal

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous chemical waste.

  • Containers: Use suitable, closed, and clearly labeled containers for disposal.[4]

  • Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][8] Do not allow the chemical to enter drains or the environment.[7]

Conclusion

This compound is a valuable research compound that can be handled safely by adhering to the principles outlined in this guide. The core tenets of safety—understanding the hazards, implementing robust controls, following established procedures, and being prepared for emergencies—are paramount. By integrating these expert-validated protocols into daily laboratory workflows, researchers can mitigate risks and ensure a safe environment for scientific advancement.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound and its derivatives are important building blocks in the design of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known to participate in hydrogen bonding and other non-covalent interactions within biological targets, contributing to the modulation of their activity. This synthetic protocol outlines a reliable and efficient three-step process starting from a readily available protected serine derivative.

Synthetic Strategy Overview

The synthesis commences with a protected form of serine, specifically N-(tert-butoxycarbonyl)-L-serine methyl ester. The strategy involves the activation of the hydroxyl group of the serine side chain, followed by a nucleophilic substitution with 1,2,4-triazole. The final step is the removal of the protecting groups to yield the target amino acid. This approach is advantageous as it allows for the retention of the stereochemistry at the alpha-carbon, enabling the synthesis of enantiomerically pure products.

Synthesis_Overview Start N-Boc-L-serine methyl ester Intermediate1 N-Boc-O-mesyl-L-serine methyl ester Start->Intermediate1 Mesylation Intermediate2 N-Boc-3-(1H-1,2,4-triazol-1-yl)-L-alanine methyl ester Intermediate1->Intermediate2 N-Alkylation of 1,2,4-triazole FinalProduct This compound Intermediate2->FinalProduct Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols

PART 1: Synthesis of N-(tert-butoxycarbonyl)-O-(methylsulfonyl)-L-serine methyl ester (2)

This initial step activates the hydroxyl group of the serine side chain by converting it into a good leaving group, a mesylate. This is a critical transformation that facilitates the subsequent nucleophilic substitution by the triazole.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-L-serine methyl ester (1)219.255.0 g22.8
Dichloromethane (DCM), anhydrous84.93100 mL-
Triethylamine (TEA)101.196.4 mL (4.6 g)45.6
Methanesulfonyl chloride (MsCl)114.552.1 mL (3.1 g)27.4
Saturated aqueous sodium bicarbonate-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Dissolve N-Boc-L-serine methyl ester (1) (5.0 g, 22.8 mmol) in 100 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (6.4 mL, 45.6 mmol) to the solution, followed by the dropwise addition of methanesulfonyl chloride (2.1 mL, 27.4 mmol) over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product (2). This intermediate is typically used in the next step without further purification.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation A Dissolve N-Boc-L-serine methyl ester in anhydrous DCM B Cool to 0°C A->B C Add TEA and MsCl B->C D Stir at 0°C for 1h C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry, filter, and concentrate H->I

Caption: Workflow for the synthesis of intermediate 2.

PART 2: Synthesis of N-(tert-butoxycarbonyl)-3-(1H-1,2,4-triazol-1-yl)-L-alanine methyl ester (3)

This is the key step where the 1,2,4-triazole ring is introduced via an N-alkylation reaction. The use of a suitable base is crucial for the deprotonation of 1,2,4-triazole, which then acts as a nucleophile. The reaction conditions are optimized to favor the formation of the N1-substituted isomer.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-O-mesyl-L-serine methyl ester (2)297.33(from previous step)~22.8
1,2,4-Triazole69.071.9 g27.4
Anhydrous Dimethylformamide (DMF)73.09100 mL-
Potassium carbonate (K₂CO₃), anhydrous138.214.7 g34.2
Ethyl acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a solution of 1,2,4-triazole (1.9 g, 27.4 mmol) in 100 mL of anhydrous DMF, add anhydrous potassium carbonate (4.7 g, 34.2 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of the crude N-Boc-O-mesyl-L-serine methyl ester (2) in 20 mL of anhydrous DMF to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product (3).

PART 3: Synthesis of this compound (4)

The final step involves the removal of both the Boc and the methyl ester protecting groups under acidic conditions to yield the target amino acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-3-(1H-1,2,4-triazol-1-yl)-L-alanine methyl ester (3)270.29(from previous step)-
6 M Hydrochloric acid (HCl)36.4650 mL-
Dowex 50WX8 ion-exchange resin (H⁺ form)-As needed-
2 M Ammonium hydroxide (NH₄OH)35.05As needed-
Ethanol46.07As needed-
Diethyl ether74.12As needed-

Procedure:

  • Dissolve the purified intermediate (3) in 50 mL of 6 M hydrochloric acid.

  • Heat the solution at reflux (approximately 100-110 °C) for 8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.

  • Dissolve the resulting residue in a minimal amount of water and apply it to a column packed with Dowex 50WX8 ion-exchange resin (H⁺ form).

  • Wash the column with deionized water until the eluate is neutral.

  • Elute the desired amino acid from the resin using 2 M aqueous ammonium hydroxide.

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure.

  • Recrystallize the solid residue from an ethanol/water mixture to obtain the pure this compound (4).

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane and dimethylformamide are hazardous solvents; avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive; handle with appropriate care.

References

  • Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.209 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0209]
  • Molecules 2018, 23(11), 2947. [Link: https://www.mdpi.com/1420-3049/23/11/2947]
  • BenchChem, Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester. [Link: https://www.benchchem.com/application-notes/10000000000000000000000000000000]
  • Trade Science Inc., FAIJ, 11(1), 2015 [22-25]. [Link: https://www.tsijournals.
  • Basic 1H- and 13C-NMR Spectroscopy, Metin Balci, Elsevier, 2005. [Link: https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/balci/978-0-444-51811-8]
  • Sigma-Aldrich, Product Page for this compound. [Link: https://www.sigmaaldrich.com/US/en/product/sial/crm74418]
  • MedchemExpress, Product Page for N-BOC-DL-serine methyl ester. [Link: https://www.medchemexpress.com/n-boc-dl-serine-methyl-ester.html]
  • ChemScene, Product Page for 2-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid. [Link: https://www.chemscene.com/products/2-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic-acid-1247135-40-5.html]
  • RSC Advances, 2020, 10, 24195-24199. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f]
  • MySkinRecipes, Product Page for 2-Amino-3-(1H-benzo[d][1][3][4]triazol-1-yl)propanoic acid. [Link: https://www.myskinrecipes.com/shop/p-211470-2-amino-3-1h-benzod123triazol-1-ylpropanoic-acid.html]

  • NCBI, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][4]triazol-4-yl]propanoic acid. [Link: https://www.ncbi.nlm.nih.gov/books/NBK65948/]

  • RSC Advances, 2018, 8, 25776-25785. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04576c]
  • Molecules, 2020, 25(12), 2909. [Link: https://www.mdpi.com/1420-3049/25/12/2909]
  • Organic Syntheses, 2022, 99, 274-285. [Link: http://www.orgsyn.org/demo.aspx?prep=v99p0274]
  • Journal of the Turkish Chemical Society, Section A: Chemistry, 2016, 3(3), 381-398. [Link: https://dergipark.org.tr/en/pub/jotcsa/issue/27532/289893]
  • ResearchGate, A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link: https://www.researchgate.net/publication/236142177_A_One-Pot_Synthesis_of_3-Amino-3-arylpropionic_Acids]
  • ChemistrySelect, 2022, 7(38), e202202758. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202758]
  • Arkivoc, 2017, part v, 245-256. [Link: https://www.
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  • Molecules, 2022, 27(11), 3591. [Link: https://www.mdpi.com/1420-3049/27/11/3591]
  • Santa Cruz Biotechnology, Product Page for N-Boc-β-alanine. [Link: https://www.scbt.com/p/n-boc-alanine-3303-84-2]
  • ResearchGate, Peptide Synthesis with 5-Amino-1-methyl-1H-[1][3][5]triazole-3-carboxylic Acid. [Link: https://www.researchgate.net/publication/250080619_Peptide_Synthesis_with_5-Amino-1-methyl-1H-124triazole-3-carboxylic_Acid]

  • Sigma-Aldrich, Product Page for Boc-Ala-OMe. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/333799]
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Application Notes and Protocols for Radiolabeling Triazole Amino Acids with ¹⁸F

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedures for the radiolabeling of triazole-containing amino acids with fluorine-18 (¹⁸F), a critical process for the development of novel positron emission tomography (PET) tracers. The protocols herein focus on the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction, a cornerstone of modern radiopharmaceutical chemistry. This document provides not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the methodology. We will cover the synthesis of the essential ¹⁸F-labeled prosthetic group, 2-[¹⁸F]fluoroethyl azide, its subsequent conjugation to an alkyne-functionalized amino acid precursor, and the purification and quality control of the final radiolabeled product.

Introduction: The Significance of ¹⁸F-Labeled Triazole Amino Acids in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and metabolic processes in vivo.[1] The development of targeted PET tracers is paramount to its success. Amino acids radiolabeled with fluorine-18 are a vital class of PET probes, as many pathological conditions, particularly cancer, exhibit upregulated amino acid transport and metabolism.[2][3][4] These tracers can offer superior tumor-to-background contrast compared to the more ubiquitous [¹⁸F]FDG, especially in the brain where high glucose uptake can mask tumor signals.[2]

The introduction of the 1,2,3-triazole moiety into the amino acid structure via "click chemistry" offers several advantages. The triazole ring is metabolically stable and can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic properties of the tracer. The CuAAC reaction itself is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the fast and high-yield radiolabeling required for short-lived isotopes like ¹⁸F (t½ ≈ 109.8 minutes).[5][6][7][8] This guide will provide a detailed protocol for the synthesis of these promising imaging agents.

The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this radiolabeling strategy is the CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition.[7] This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. The use of a copper(I) catalyst dramatically accelerates the reaction rate and ensures high regioselectivity.[8]

In our application, the ¹⁸F-label is first incorporated into a small, azide-containing prosthetic group, typically 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA). This radiolabeled building block is then "clicked" onto the amino acid of interest, which has been pre-functionalized with a terminal alkyne group. This two-step approach is often preferred over direct fluorination of the amino acid, which can require harsh conditions that may degrade the sensitive biomolecule.[5]

Below is a diagram illustrating the overall workflow for the radiolabeling process.

G cluster_0 Part 1: Synthesis of [¹⁸F]Fluoroethyl Azide cluster_1 Part 2: CuAAC Reaction and Purification Start [¹⁸F]Fluoride Production (Cyclotron) Dry Azeotropic Drying (K₂CO₃, Kryptofix 2.2.2.) React_Azide Nucleophilic Substitution (2-azidoethyl tosylate) Purify_Azide Purification of [¹⁸F]FEA (Distillation or SPE) Click_Reaction Cu(I)-Catalyzed Click Reaction ([¹⁸F]FEA + Precursor) Purify_Azide->Click_Reaction Precursor Alkyne-functionalized Amino Acid Purify_Final Purification of ¹⁸F-Triazole Amino Acid (HPLC or SPE) QC Quality Control (Radio-TLC, HPLC) Final_Product Final Product for Injection

Caption: Workflow for the ¹⁸F-radiolabeling of triazole amino acids.

Materials and Methods

Reagents and Equipment
  • Radionuclide: No-carrier-added [¹⁸F]fluoride in [¹⁸O]water from a cyclotron.

  • Precursors:

    • 2-Azidoethyl-4-methylbenzenesulfonate (for [¹⁸F]FEA synthesis)

    • Alkyne-functionalized amino acid (e.g., N-α-Boc-L-propargylglycine)

  • Reagents for [¹⁸F]FEA Synthesis:

    • Kryptofix 2.2.2. (K222)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (MeCN)

  • Reagents for CuAAC Reaction:

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Sodium Ascorbate

    • Solvent (e.g., DMF, DMSO, or aqueous buffers)

  • Purification:

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column and a radioactivity detector.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)

  • Quality Control:

    • Analytical HPLC system with a radioactivity detector.

    • Radio-Thin Layer Chromatography (radio-TLC) scanner.

  • General:

    • Automated radiochemistry synthesis module (e.g., TRACERlab, AllinOne) is highly recommended for radiation safety and reproducibility.[9][10][11]

    • Lead-shielded hot cell.

    • Vortex mixer, heating block.

Critical Experimental Parameters

The success of the radiolabeling procedure hinges on several key parameters, which are summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
[¹⁸F]Fluoride Drying Azeotropic distillation with MeCNComplete removal of water is crucial for efficient nucleophilic substitution. K222 complexes the potassium ion, enhancing the nucleophilicity of the [¹⁸F]fluoride.
[¹⁸F]FEA Synthesis Temp. 80-110 °CBalances reaction rate with the thermal stability of the precursor and product.[12]
[¹⁸F]FEA Purification Vacuum distillation or SPEDistillation yields a pure, "click-ready" product.[13] SPE can be faster but may require more optimization to remove precursor.
CuAAC Catalyst In situ generation of Cu(I) from CuSO₄ and Sodium AscorbateSodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. This is more convenient and reliable than using unstable Cu(I) salts directly.[7]
CuAAC Reaction Solvent DMF, DMSO, or aqueous mixturesThe choice of solvent depends on the solubility of the alkyne precursor. DMF is often effective at maintaining high levels of active Cu(I).[13]
CuAAC Reaction Temp. Room Temperature to 50 °CThe reaction is typically fast even at room temperature, but gentle heating can accelerate it further.[14]
Final Product Purification Semi-preparative HPLCProvides excellent separation of the radiolabeled product from unreacted precursors, catalyst, and byproducts, ensuring high radiochemical and chemical purity.[15][16]

Detailed Experimental Protocols

Protocol 1: Automated Synthesis of 2-[¹⁸F]Fluoroethyl Azide ([¹⁸F]FEA)

This protocol is designed for an automated synthesis module.

  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to the reaction vessel of the synthesis module, which has been pre-loaded with a quaternary methylammonium (QMA) cartridge.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into the reactor using a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ mixture under a stream of nitrogen or argon with heating. Repeat with additions of anhydrous acetonitrile until the mixture is completely dry.

  • Radiolabeling Reaction:

    • Add a solution of 2-azidoethyl-4-methylbenzenesulfonate (typically 5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 80-110 °C for 10-15 minutes.[12]

  • Purification of [¹⁸F]FEA:

    • Cool the reaction vessel.

    • Purify the volatile [¹⁸F]FEA by distillation under a gentle stream of inert gas, collecting it in a vessel containing the solvent for the subsequent click reaction. Alternatively, pass the crude reaction mixture through an appropriate SPE cartridge (e.g., Alumina N) to trap unreacted [¹⁸F]fluoride and polar impurities, eluting the [¹⁸F]FEA. Vacuum distillation can significantly improve the yield and purity.[13]

Protocol 2: CuAAC Radiolabeling of Alkyne-Amino Acid Precursor
  • Prepare Reagent Solutions:

    • Solution A (Catalyst): Prepare a solution of copper(II) sulfate (approx. 0.1 M in water).

    • Solution B (Reducing Agent): Prepare a fresh solution of sodium ascorbate (approx. 0.2 M in water).

    • Solution C (Precursor): Dissolve the alkyne-functionalized amino acid precursor (typically 1-2 mg) in a suitable solvent (e.g., DMF, water).

  • Click Reaction:

    • To the vessel containing the purified [¹⁸F]FEA, add Solution C (alkyne-amino acid).

    • Add Solution B (sodium ascorbate) followed by Solution A (copper sulfate). The order of addition is important to ensure the rapid reduction of Cu(II) to Cu(I) in the presence of the reactants.

    • Allow the reaction to proceed at room temperature for 10-20 minutes. Gentle heating (e.g., 40-50 °C) can be applied if necessary.[17]

  • Quenching and Preparation for Purification:

    • Dilute the reaction mixture with the mobile phase for HPLC purification to stop the reaction and prepare for injection.

Protocol 3: Purification and Formulation
  • Semi-Preparative HPLC Purification:

    • Inject the diluted reaction mixture onto a semi-preparative reversed-phase C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., an isocratic or gradient mixture of ethanol/water or acetonitrile/water with a buffer like ammonium acetate).[15]

    • Monitor the elution profile using both a UV detector (to identify the non-radioactive precursor and product) and a radioactivity detector.

    • Collect the radioactive peak corresponding to the ¹⁸F-labeled triazole amino acid.

  • Formulation:

    • The collected HPLC fraction is typically diluted with sterile water and passed through a C18 SPE cartridge to trap the product.[18]

    • Wash the cartridge with sterile water to remove the HPLC solvent.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol.

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and make it isotonic.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A rigorous quality control process is mandatory to ensure the safety and efficacy of the radiopharmaceutical for preclinical or clinical use.[19]

  • Radiochemical Purity:

    • Method: Analytical reversed-phase HPLC and/or radio-TLC.

    • Procedure: Inject a small aliquot of the final product onto an analytical HPLC system. The chromatogram from the radioactivity detector should show a single major peak corresponding to the product.

    • Acceptance Criteria: Radiochemical purity should be >95%.[16]

  • Chemical Purity:

    • Method: Analytical HPLC with a UV detector.

    • Procedure: The UV chromatogram should be compared to a reference standard of the non-radioactive compound to confirm its identity (by retention time) and to quantify any chemical impurities.

    • Acceptance Criteria: All chemical impurities should be below predefined limits.

  • Specific Activity:

    • Method: Calculated from the total radioactivity (calibrated ion chamber) and the total mass of the product (determined by analytical HPLC with a calibrated UV response).

    • Importance: High specific activity is crucial to avoid pharmacological effects from the injected mass of the compound.

  • Other Tests: pH, sterility, and endotoxin levels must also be tested according to pharmacopeial standards.

Conclusion

The use of CuAAC click chemistry provides a highly efficient and reliable method for the synthesis of ¹⁸F-labeled triazole amino acids. The two-step approach, involving the preparation of a versatile ¹⁸F-azide prosthetic group followed by its conjugation to an alkyne-modified amino acid, allows for the radiolabeling of a wide variety of structures under mild conditions. By following the detailed protocols and understanding the rationale behind the key experimental parameters outlined in this guide, researchers can confidently produce these valuable PET tracers for preclinical and clinical research, advancing the field of molecular imaging.

References

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  • Schoffelen, S., et al. (2017). [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. RSC Publishing. Available at: [Link]

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  • Wuest, F. (2014). 18F-Labeling Using Click Cycloadditions. PMC. Available at: [Link]

  • Conti, P. S., & Streeter, V. M. (2019). Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. Journal of Nuclear Medicine. Available at: [Link]

  • Zhang, L., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience. Available at: [Link]

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  • Krasikova, R. N., et al. (2018). HPLC analysis of the eluates obtained by purification of [18F]FMZ via... ResearchGate. Available at: [Link]

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  • Daube-Witherspoon, M. E., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Li, Z., et al. (2014). Highly efficient click labeling using 2-[F-18]fluoroethyl azide and synthesis of an (FN)-F-18-hydroxysuccinimide ester as conjugation agent. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). HPLC purification of 1′-[ 18 F]fluoroethyl-2... ResearchGate. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2016). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. Available at: [Link]

  • Pretze, M., et al. (2023). Click Chemistry and Radiochemistry: An Update. ACS Publications. Available at: [Link]

  • Unknown. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available at: [Link]

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  • Fischer, G., et al. (2020). Modular Medical Imaging Agents Based on Azide–Alkyne Huisgen Cycloadditions: Synthesis and Pre‐Clinical Evaluation of 18F‐Labeled PSMA‐Tracers for Prostate Cancer Imaging. Chemistry – A European Journal. Available at: [Link]

  • Lee, S. J., et al. (2014). Automated synthesis of 18F-fluoropropoxytryptophan for amino acid transporter system imaging. Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Miller, P. W., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. Available at: [Link]

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  • van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition. Available at: [Link]

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  • Lee, S. J., et al. (2014). Automated Synthesis of 18F-Fluoropropoxytryptophan for Amino Acid Transporter System Imaging. Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. Available at: [Link]

  • Mamat, C., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. Available at: [Link]

  • Laverman, P., et al. (2013). Synthesis of Fluorine-18 Radio-labeled Serum Albumins for PET Blood Pool Imaging. PMC. Available at: [Link]

  • Unknown. (n.d.). F-18-labeled radiopharmaceuticals for PET in oncology, excluding FDG. ResearchGate. Available at: [Link]

  • Ma, L., & Zha, Z. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. Available at: [Link]

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  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

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Application Note & Protocols: A Comprehensive Guide to In Vitro Assays for Characterizing the Biological Activity of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of detailed in vitro methodologies for researchers, scientists, and drug development professionals to elucidate the biological activity of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Structurally, this compound is an analog of the amino acid alanine, featuring a 1,2,4-triazole moiety. This structural characteristic strongly suggests potential interactions with biological pathways that recognize, transport, or metabolize amino acids. The protocols herein are designed not merely as procedural steps, but as a logical, tiered investigative framework, beginning with foundational cytotoxicity assessments and progressing to specific, mechanism-of-action studies. We will explore potential interactions with amino acid transporters, key metabolic enzymes, and neurotransmitter receptors, providing the scientific rationale behind each assay, step-by-step protocols, and data interpretation guidelines.

Introduction and Investigative Rationale

This compound, also known as 3-(1,2,4-Triazol-1-yl)-L-alanine, is a synthetic amino acid derivative.[1] Its core structure, an alanine backbone, makes it a prime candidate for interaction with a host of biological systems that have evolved to handle proteogenic amino acids. It is also recognized as a common metabolite of triazole-based fungicides, making its biological impact a subject of both pharmacological and environmental interest.[1]

The investigative strategy outlined in this document is built on a foundation of hypothesis-driven experimentation. Given its structure, we can posit several potential mechanisms of action:

  • Competitive interaction with Amino Acid Transporters: The molecule may act as a substrate or inhibitor for Solute Carrier (SLC) transporters responsible for moving amino acids across cellular membranes.[2]

  • Modulation of Amino Acid Metabolizing Enzymes: It could serve as an inhibitor or an alternative substrate for enzymes involved in amino acid biosynthesis and catabolism, such as aminotransferases or those in the one-carbon metabolism pathway.[3][4]

  • Receptor Binding and Activation: Certain amino acids and their analogs are known to act as neurotransmitters or co-agonists at receptors like the N-methyl-D-aspartate (NMDA) receptor. Derivatives of 2-amino-3-triazolpropanoic acid have already been identified as agonists at the NMDA receptor glycine site.[5][6]

  • Disruption of Protein Synthesis: The compound could potentially be mistakenly incorporated into nascent polypeptide chains, leading to non-functional proteins, or it could inhibit the machinery of protein synthesis.[7]

This guide provides the tools to systematically test these hypotheses.

G cluster_0 Investigative Workflow cluster_1 Mechanistic Assay Categories A Compound Characterization This compound B Tier 1: Foundational Assays General Cytotoxicity A->B Initial Screening C Tier 2: Mechanistic Hypothesis Testing B->C Proceed if non-toxic at relevant concentrations D Biological Activity Profile C->D Synthesize Data C1 Amino Acid Transporter Assays C->C1 C2 Enzyme Inhibition Assays C->C2 C3 Receptor Activity Assays C->C3 C4 Protein Synthesis Assays C->C4 G cluster_workflow Workflow for Competitive Amino Acid Uptake Assay A Seed cells in 24-well plates B Incubate 24-48h for adherence A->B C Pre-incubation: Wash cells with buffer B->C D Incubation: Add radiolabeled amino acid +/- Test Compound C->D E Stop Reaction: Wash with ice-cold buffer D->E F Cell Lysis E->F G Quantification: Scintillation Counting F->G H Data Analysis: Calculate % Inhibition & IC₅₀ G->H

Figure 2: Experimental workflow for a competitive radiolabeled amino acid uptake assay.

Protocol 3.1: Competitive Uptake Assay with [³H]-Leucine

Principle: This assay measures the ability of the test compound to compete with a radiolabeled natural amino acid (e.g., [³H]-Leucine, a known LAT1 substrate) for uptake into cells. A reduction in the intracellular radioactivity in the presence of the test compound indicates competition for the same transport system.

Materials:

  • Cell line known to express the transporter of interest (e.g., HT-29 or A549 for LAT1).

  • 24-well tissue culture plates.

  • [³H]-L-Leucine (radiolabeled substrate).

  • This compound (Test Compound).

  • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known LAT1 inhibitor (Positive Control). [8]* Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate and grow to ~90% confluency.

  • Preparation: On the day of the assay, prepare dilutions of the Test Compound and the positive control (BCH) in Uptake Buffer. Also, prepare the assay solution containing a fixed concentration of [³H]-L-Leucine (typically at or below its Kₘ value) in Uptake Buffer.

  • Pre-incubation: Aspirate the culture medium from all wells. Wash the cell monolayer twice with 1 mL of room temperature Uptake Buffer.

  • Initiate Uptake: Add 250 µL of the assay solution containing [³H]-L-Leucine to each well. For competition wells, this solution will also contain the varying concentrations of the Test Compound or BCH. Include a "vehicle" control (only [³H]-L-Leucine).

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) where uptake is linear.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the assay solution and immediately wash the cells three times with 1 mL of ice-cold Uptake Buffer. This rapid, cold wash is critical to remove extracellular radiolabel without allowing further transport.

  • Cell Lysis: Add 300 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Use a small aliquot of the lysate to perform a protein quantification assay (e.g., BCA assay) to normalize the uptake data to the amount of protein per well.

Data Analysis & Interpretation:

  • Normalize the counts per minute (CPM) to protein concentration for each well (CPM/mg protein).

  • Calculate the percentage of uptake inhibition: % Inhibition = 100 - [((Uptake_Sample - Uptake_Nonspecific) / (Uptake_Total - Uptake_Nonspecific)) * 100]

    • Uptake_Total is from the vehicle control.

    • Uptake_Nonspecific can be determined in the presence of a very high concentration of the positive control inhibitor (e.g., 10 mM BCH).

  • Plot % Inhibition against the log of the Test Compound concentration to determine the IC₅₀ value. A potent IC₅₀ value suggests the compound is an effective inhibitor of the targeted amino acid transporter.

Tier 2: Mechanistic Assays - Enzyme Inhibition

Causality: The alanine-like structure of the test compound suggests it may interact with enzymes that use alanine or structurally similar amino acids as substrates. Key enzymes in central metabolism include Alanine Aminotransferase (ALT) and Serine Hydroxymethyltransferase (SHMT). [4][9]Inhibition of these enzymes can have significant effects on cellular metabolism, including gluconeogenesis, nucleotide synthesis, and redox balance.

G cluster_pathway SHMT in One-Carbon Metabolism Serine Serine SHMT SHMT (Target Enzyme) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MethyleneTHF 5,10-Methylene-THF Nucleotide Nucleotide Synthesis MethyleneTHF->Nucleotide SHMT->Glycine SHMT->MethyleneTHF Provides 1C unit

Sources

Application Notes and Protocols for the Incorporation of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Triazole-Containing Amino Acids in Peptide Drug Discovery

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery. These novel building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the various classes of UAAs, those containing heterocyclic moieties, particularly triazoles, have garnered significant attention.[3][4][5] The 1,2,4-triazole ring, in particular, serves as a bioisostere for the trans-amide bond, offering similar steric and electronic properties while being resistant to enzymatic cleavage by proteases.[6][7] This modification can significantly enhance the proteolytic stability and, consequently, the in vivo half-life of peptide-based therapeutics.[2][5]

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a non-proteinogenic amino acid, provides a unique side chain that can introduce conformational constraints and new interaction capabilities within a peptide sequence. Its integration into peptides via Solid-Phase Peptide Synthesis (SPPS) allows researchers to systematically probe structure-activity relationships and develop next-generation peptidomimetics with improved pharmacological profiles.[3][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-α-Fmoc-protected this compound (Fmoc-L-1,2,4-triazol-1-yl-alanine) in standard Fmoc/tBu-based solid-phase peptide synthesis workflows.

Physicochemical Properties of the Building Block

A thorough understanding of the building block is critical for its successful application. The Fmoc-protected version of the amino acid is the standard reagent for Fmoc-based SPPS.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Synonyms Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH
Molecular Formula C₂₀H₁₈N₄O₄[9]
Molecular Weight 378.38 g/mol [9]
Appearance White to off-white crystalline powder[10][11]
Storage Store at 2-8°C, protected from light and moisture.[12]
Solubility Soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Core Principles and Workflow of Fmoc SPPS

Fmoc-based SPPS is an iterative process performed on a solid support (resin), allowing for the stepwise assembly of a peptide chain. The fundamental cycle, which is repeated for each amino acid, consists of two key steps: N-α-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[1][13][14]

SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling (DMF/DCM) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is chain complete? (No) Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Is chain complete? (Yes) Repeat->Deprotect Cleave 4. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleave Peptide Purified Peptide Cleave->Peptide

Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of this compound follows this fundamental workflow. However, due to the nature of the triazole side chain, certain steps, particularly the coupling reaction, may require optimization to ensure high efficiency.

Experimental Protocols

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[13]

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids and Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.[15][16][17]

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HCTU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[1][18] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Manual SPPS for a Single Coupling Cycle

This protocol outlines the steps for a single amino acid addition and can be repeated for each residue in the sequence. The key optimization for incorporating Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH is the use of a potent coupling reagent like HATU.[1]

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes.[19] c. Drain the solution. Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[19] d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Sources

Title: In Silico Exploration of Novel Therapeutics: A Molecular Docking Simulation Tutorial with 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Discovery Professionals

Abstract

Molecular docking has become an indispensable computational strategy in modern drug discovery, offering profound insights into ligand-receptor interactions at an atomic level.[1][2] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation, tailored for researchers and scientists in drug development. We focus on derivatives of "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid," a scaffold of significant interest due to the versatile properties of the 1,2,4-triazole ring in medicinal chemistry.[3][4] The protocol detailed herein utilizes a suite of widely accessible and validated open-source software, including AutoDock Vina for the docking calculation, AutoDock Tools for file preparation, and PyMOL for in-depth analysis and visualization. By grounding the protocol in a real-world example targeting Human Lanosterol 14α-demethylase (CYP51), a validated drug target, this guide explains not only the procedural steps but also the critical scientific reasoning that underpins each stage of the workflow, from ligand and protein preparation to the interpretation of results.

Introduction: The Rationale for Docking Triazole Derivatives

The process of discovering new drugs is a complex endeavor where understanding the interaction between a small molecule and its biological target is paramount.[5] Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][6] This technique is pivotal for virtual screening, lead optimization, and elucidating mechanisms of action.[1]

The 1,2,4-triazole heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][7] Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, metabolic stability, and a rigid structure that can orient substituents into specific binding pockets, make it an ideal component for inhibitor design.[8][9] Derivatives of this compound are of particular interest as they combine the versatile triazole moiety with an amino acid backbone, offering a rich scaffold for creating peptidomimetics with diverse biological activities.[10]

This guide uses Human Lanosterol 14α-demethylase (CYP51) as the protein target. CYP51 is a crucial enzyme in the biosynthesis of cholesterol and a well-established target for azole-based antifungal agents.[11] Its inhibition by triazole compounds is well-documented, making it an excellent system for demonstrating a scientifically relevant docking protocol.

The Molecular Docking Workflow: A Conceptual Overview

At its core, a molecular docking experiment follows a structured workflow designed to prepare the molecules, perform the simulation, and analyze the results. The entire process is a balance between computational expense and predictive accuracy.

First, the three-dimensional structures of both the ligand (the triazole derivative) and the receptor (the protein) must be prepared. This is not a trivial step; it involves adding hydrogen atoms, assigning atomic charges, and removing any extraneous molecules from the protein crystal structure.[12][13] Next, a specific region on the protein, the "binding site," is defined. The docking algorithm will then explore a vast number of possible conformations and orientations of the flexible ligand within this rigid (or partially flexible) binding site.[14] Finally, a scoring function is used to rank the generated poses, estimating the binding affinity, typically in kcal/mol.[15]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning, Add Hydrogens, Charge Assignment) receptor_prep->grid_gen docking Run Docking Simulation (AutoDock Vina) grid_gen->docking results Analyze Docking Score (Binding Affinity, kcal/mol) docking->results visualization Visualize Binding Poses (PyMOL) results->visualization interaction Identify Key Interactions (H-Bonds, Hydrophobic, etc.) visualization->interaction

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Docking a Triazole Derivative into Human CYP51

This protocol requires the installation of the following software:

  • AutoDock Tools (MGLTools): For preparing PDBQT files.

  • AutoDock Vina: The docking engine.

  • PyMOL: A molecular visualization system.

Part 1: Ligand Preparation

The quality of the initial ligand structure is critical for a meaningful docking simulation. The goal is to generate a low-energy 3D conformation with correct atom types and charges.

Step 1.1: Create 2D Structure and Convert to 3D

  • Using a chemical drawing tool (e.g., MarvinSketch, ChemDraw, or the PubChem Sketcher), draw the structure of your derivative. For this tutorial, we will use 2-Amino-5-phenyl-3-(1H-1,2,4-triazol-1-yl)pentanoic acid .

  • Clean the 2D structure and add explicit hydrogens.

  • Use the software's built-in functionality to generate a 3D structure.

  • Perform an energy minimization (e.g., using a forcefield like MMFF94) to obtain a stable, low-energy conformer. This prevents starting the simulation from a strained, high-energy state.

  • Save the final 3D structure as an .sdf or .mol2 file (e.g., ligand.sdf).

Step 1.2: Prepare Ligand PDBQT File using AutoDock Tools (ADT)

  • Launch ADT.

  • Go to Ligand -> Input -> Open and select your ligand.sdf file. ADT will automatically add charges and detect atom types.

  • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

  • Go to Ligand -> Torsion Tree -> Choose Torsions. This menu allows you to define which bonds are rotatable. By default, ADT makes most non-ring single bonds rotatable. For this exercise, the default selection is appropriate. Limiting rotatable bonds can speed up calculations but reduces the conformational space being sampled.[16]

  • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part 2: Receptor Preparation

The goal here is to prepare the protein structure by removing non-essential components and adding parameters required by the docking software.

Step 2.1: Download and Clean the Protein Structure

  • Go to the RCSB Protein Data Bank () and download the PDB file for Human CYP51. A suitable entry is PDB ID: 3LD6 , which is the crystal structure of human CYP51 complexed with an inhibitor.

  • Load the 3LD6.pdb file into PyMOL or another molecular viewer.

  • The crystal structure contains water molecules, the co-crystallized ligand, and other non-protein atoms. These must be removed to ensure they do not interfere with the docking calculation.[7][17] In ADT, this can be done easily:

    • Open 3LD6.pdb in ADT (File -> Read Molecule).

    • ADT will present options for removing water, non-protein chains, etc. Select these options to clean the structure. Alternatively, use the Select -> Residue menu in PyMOL to select and remove water (HOH) and the original ligand.

  • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

Step 2.2: Prepare Receptor PDBQT File using ADT

  • With protein_cleaned.pdb loaded in ADT, go to Edit -> Hydrogens -> Add. Choose Polar only and click OK. Adding hydrogens is essential as they are often omitted from PDB files but are critical for forming hydrogen bonds.[13]

  • Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which are necessary for the electrostatic terms in the scoring function.[17]

  • Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically assign atom types.

  • Save the prepared receptor file in PDBQT format (File -> Save -> Write PDBQT) as receptor.pdbqt.

Part 3: Executing the AutoDock Vina Simulation

Step 3.1: Define the Binding Site (Grid Box) The docking simulation must be focused on the region of interest to be computationally efficient. This is defined by a "grid box".

  • In ADT, with both the receptor.pdbqt and the original co-crystallized ligand from 3LD6.pdb loaded, you can visually identify the active site.

  • Go to Grid -> Grid Box.... A box will appear in the display.

  • Adjust the center coordinates (x, y, z) and dimensions (in Ångströms) of the box so that it fully encompasses the binding site where the original ligand was located. A good practice is to ensure the box extends 5-10 Å beyond the boundaries of the known ligand.[14]

  • Record the center and size coordinates. For PDB ID 3LD6, appropriate coordinates are approximately:

    • center_x = -17.5

    • center_y = 10.0

    • center_z = -23.0

    • size_x = 25

    • size_y = 25

    • size_z = 25

Step 3.2: Create the Vina Configuration File

  • Create a new text file named conf.txt.

  • Add the following lines, replacing the file names and coordinates with your own:

    • exhaustiveness : Controls how thoroughly the conformational space is searched. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.

Step 3.3: Run Vina

  • Open a command line terminal or shell.

  • Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable).

  • Execute the following command:

Vina will run the simulation and generate two output files: output_poses.pdbqt and output_log.txt.

Analysis and Interpretation of Docking Results

Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection of the binding poses.[18][19]

The Binding Affinity Score

The output_log.txt file contains a table of binding affinities for the top predicted poses.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1153.017
............
  • Affinity : This is the predicted binding energy. More negative values indicate a stronger, more favorable binding interaction.[15] It is crucial to understand that this is a relative metric, best used to rank different compounds or poses against the same target, rather than as an absolute measure of binding strength.[20]

  • RMSD : Root Mean Square Deviation values compare the atomic coordinates of the current pose to the best pose (mode 1). Low RMSD values between top poses suggest they are conformationally similar and converge to a stable binding mode.

Visual Analysis of Binding Poses with PyMOL

Visual inspection is essential to validate the plausibility of a predicted binding pose and to understand the molecular interactions driving the binding.[21][22]

Step 4.2.1: Loading the Structures

  • Open PyMOL.

  • Load the prepared receptor: File -> Open -> receptor.pdbqt.

  • Load the docking results: File -> Open -> output_poses.pdbqt. The ligand poses will be loaded as a multi-state object. You can cycle through them using the arrow keys at the bottom right of the viewer.

Step 4.2.2: Identifying Key Interactions

  • Display the receptor as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.

  • Focus on the top-scoring pose (mode 1).

  • Use the "Wizard" menu to find interactions: Wizard -> Measurement. This tool can be used to measure distances between atoms to identify potential hydrogen bonds (typically < 3.5 Å).

  • To identify residues interacting with the ligand:

    • Select the ligand object.

    • Use the command: select interacting_residues, br. all within 4 of polymer (where 'polymer' is the name of your receptor object).

    • Show the selected residues as sticks to visualize the binding site in detail.

  • Look for key interactions that are common for inhibitors of this target class. For CYP51, a key interaction involves the N4 nitrogen of the triazole ring coordinating with the heme iron atom. Check if your docking pose reproduces this. Also, look for hydrogen bonds with key residues like Tyr131 or Ser378 and hydrophobic interactions within the binding channel.

G cluster_ligand Ligand: Triazole Derivative cluster_receptor Receptor: CYP51 Active Site ligand N4 of Triazole H-Bond Acceptor Carboxylate Group receptor Heme Iron Tyr131 (H-Bond Donor) Ser378 (H-Bond Donor) Hydrophobic Pocket ligand:n4->receptor:heme Coordination Bond (Key Interaction) ligand:coo->receptor:tyr Hydrogen Bond ligand:coo->receptor:ser Hydrogen Bond

Caption: Key molecular interactions between a triazole ligand and CYP51.

Best Practices and Protocol Validation

The trustworthiness of a docking simulation hinges on careful setup and validation.[23][24]

  • Protocol Validation (Re-docking): The most crucial validation step is to perform "re-docking." This involves docking the co-crystallized ligand (that was removed during preparation) back into its own receptor. A successful protocol should reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å) from the crystal structure.[18] This confirms that the chosen software, parameters, and grid box are appropriate for the system.

  • Protein Flexibility: This protocol assumes a rigid receptor, which is a significant simplification.[6] Protein binding pockets can undergo conformational changes upon ligand binding (induced fit). For more advanced studies, techniques like ensemble docking (docking against multiple receptor conformations) can be employed.[24]

  • Scoring Function Limitations: Scoring functions are approximations of binding free energy and can have inaccuracies. It is a best practice not to rely solely on the docking score but to also consider the chemical plausibility of the interactions and, where possible, compare results with experimental data.[20]

Conclusion

This application note provides a robust and detailed protocol for conducting a molecular docking simulation with this compound derivatives, using Human CYP51 as a representative target. By following these steps, researchers can effectively leverage computational tools to generate hypotheses about ligand binding modes, rank potential inhibitors, and guide the rational design of new therapeutic agents. While molecular docking is a powerful predictive tool, it is essential to recognize its limitations and to use it as a component within a broader, integrated drug discovery program that includes experimental validation.

References

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Sources

Application Notes and Protocols for Evaluating the Anticancer Properties of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazole Compounds in Oncology

Triazole compounds, a class of heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] In the realm of oncology, numerous derivatives of 1,2,3-triazole and 1,2,4-triazole are being investigated for their potential as potent anticancer agents.[3][4] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like kinases, carbonic anhydrases, and topoisomerases, as well as by inducing cell cycle arrest and apoptosis.[1][5][6]

The unique structural features of the triazole nucleus, such as its ability to form hydrogen bonds and its polar nature which can enhance solubility, make it a privileged scaffold in the design of novel therapeutics.[2][3] As researchers and drug development professionals, a robust and reproducible methodology for evaluating the anticancer efficacy of these promising compounds is paramount.

This comprehensive guide provides a suite of detailed application notes and protocols for fundamental cell culture-based assays. The focus is not merely on the procedural steps but on the underlying scientific principles, ensuring that each experiment is a self-validating system for generating reliable and meaningful data.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This is typically quantified by determining the concentration of the compound that inhibits 50% of cell growth (IC50). Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Protocol 1: MTT Assay for Cytotoxicity of Triazole Compounds

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazole compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well in 100 µL of complete medium).[8]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compound in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of MTT solution (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cellular protein content, providing a reliable measure of cell biomass.[10][11] This assay is less susceptible to interference from compounds that may affect mitochondrial function.

Protocol 2: SRB Assay for Cytotoxicity of Triazole Compounds

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazole compound stock solution

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 100 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[12]

  • Washing and Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Table 1: Comparison of MTT and SRB Assays

FeatureMTT AssaySRB Assay
Principle Measures metabolic activity (mitochondrial dehydrogenase)Measures total cellular protein content
Endpoint Colorimetric (purple formazan)Colorimetric (pink SRB)
Advantages Reflects cellular metabolic healthLess prone to interference, stable endpoint
Disadvantages Can be affected by compounds altering mitochondrial functionDoes not distinguish between viable and dead cells at fixation
Fixation Not requiredRequired (TCA)

II. Delving Deeper: Mechanistic Assays

Once the cytotoxic potential of a triazole compound is established, the next logical step is to investigate its mechanism of action. Key cellular processes to examine include the induction of apoptosis (programmed cell death), effects on cell cycle progression, and the inhibition of cell migration and invasion, which are hallmarks of metastasis.

A. Apoptosis Detection: The Annexin V-FITC Assay

Apoptosis is a crucial mechanism by which many anticancer drugs exert their effects.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC for detection by flow cytometry.[14] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[14]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • Triazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the triazole compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.[14]

    • Use unstained and single-stained controls to set up compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • The cell population will be divided into four quadrants:

      • Lower-left (Q4): Viable cells (Annexin V-/PI-)

      • Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)

      • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

      • Upper-left (Q1): Necrotic cells (Annexin V-/PI+)

dot

Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Ligand Ligand (e.g., FasL, TNF-α) Ligand->Death_Receptor Caspase8 Caspase-8 DISC->Caspase8 activation Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Triazole Triazole Compound Triazole->Death_Receptor may activate Triazole->Mitochondrion induces stress

Caption: Simplified overview of apoptosis signaling pathways.

B. Cell Cycle Analysis: Unveiling Proliferation Arrest

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted is directly proportional to the DNA content.

Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Triazole compound

  • PBS

  • Ethanol, 70% (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the triazole compound as described in the apoptosis assay protocol.

    • Harvest both adherent and floating cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

dot

Cell_Cycle_Workflow Start Start: Cancer Cells in Culture Treatment Treat with Triazole Compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Solution Fixation->Staining FCM Analyze by Flow Cytometry Staining->FCM Analysis Data Analysis: Quantify G0/G1, S, G2/M Phases FCM->Analysis

Caption: Experimental workflow for cell cycle analysis.

C. Assessing Anti-Metastatic Potential: Migration and Invasion Assays

Metastasis is a major cause of cancer-related mortality.[1] The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. The wound healing (scratch) assay and the transwell (Boyden chamber) assay are two widely used in vitro methods to assess these properties.

This simple and cost-effective method assesses collective cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[17][18]

Protocol 5: Wound Healing (Scratch) Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (and serum-free medium)

  • Triazole compound

  • Sterile 200 µL pipette tip or a dedicated scratcher

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

  • Creating the Wound:

    • Once confluent, gently create a straight scratch across the center of the monolayer with a sterile pipette tip.[17]

    • Wash the wells twice with PBS to remove detached cells.[19]

  • Treatment and Imaging:

    • Replace the PBS with serum-free or low-serum medium containing the triazole compound at various concentrations.

    • Capture an initial image of the wound (T=0).

    • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.[17]

  • Data Analysis:

    • Measure the area of the wound at each time point using software like ImageJ.

    • Calculate the percentage of wound closure relative to the initial wound area.

The transwell assay, or Boyden chamber assay, evaluates the chemotactic migration of cells through a microporous membrane.[20] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[21]

Protocol 6: Transwell Migration Assay

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) and companion plates

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Triazole compound

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Chamber Preparation:

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of medium containing a chemoattractant to the lower chamber.[22]

  • Cell Seeding:

    • Resuspend serum-starved cells in serum-free medium containing the triazole compound.

    • Add 200 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber.[22]

  • Incubation:

    • Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Removal of Non-Migrated Cells:

    • Carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[23]

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.

    • Stain the cells with crystal violet.[22]

  • Imaging and Quantification:

    • Wash the inserts to remove excess stain and allow them to dry.

    • Image the stained cells under a microscope and count the number of migrated cells in several random fields.

    • Alternatively, the dye can be eluted, and the absorbance measured to quantify migration.[22]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of the anticancer properties of novel triazole compounds. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration, researchers can gain valuable insights into the therapeutic potential and mechanism of action of their compounds. Adherence to these detailed methodologies, coupled with careful data interpretation, will ensure the generation of high-quality, reproducible data, paving the way for further preclinical and clinical development.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Ahmadova, L., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666.
  • El-Gamal, M. I., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
  • Anwar, M. U., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
  • Kumar, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 12(3), 173-191.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • SOPs.io. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Bio-protocol. (2013). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Kaur, R., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2217-2241.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • El-gawad, H. S. A., et al. (2021).
  • Liu, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 746221.
  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Assay and drug development technologies, 2(5), 559-569.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Merck. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Reed, J. C., & Pellecchia, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50822.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • ChemistrySelect. (2021). Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Retrieved from [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • Solovyeva, V. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 323.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • An, Y., et al. (2022). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 14(19), 4705.
  • Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]

Sources

Topic: Analytical Techniques for Purity Assessment of Synthesized Triazole Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The incorporation of triazole scaffolds into amino acid structures has yielded a novel class of peptidomimetics with significant potential in drug discovery. These synthesized triazole amino acids often exhibit enhanced metabolic stability and unique conformational properties. Ensuring the purity and structural integrity of these compounds is a critical, non-negotiable step in the development pipeline, as impurities can profoundly impact biological activity, toxicity, and overall study reproducibility. This guide provides a comprehensive overview of the essential analytical techniques for the rigorous purity assessment of synthesized triazole amino acids. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), offering detailed, field-proven protocols for their successful implementation.

The Strategic Importance of Purity in Triazole Amino Acid Research

Triazole amino acids are synthetic building blocks designed to mimic or modify the properties of natural amino acids. The 1,2,3-triazole ring, often introduced via a copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), serves as a bioisostere for the peptide bond.[1] This modification can confer resistance to enzymatic degradation and allow for precise control over molecular architecture.[2][3] However, the multi-step synthesis pathways can introduce a variety of impurities, including:

  • Diastereomers and Enantiomers: Arising from the chiral nature of the starting amino acids.

  • Regioisomers: Such as 1,4- and 1,5-disubstituted triazoles, which possess different chemical properties.[4]

  • Starting Materials and Reagents: Unreacted precursors and coupling agents.

  • Side-Products: From incomplete reactions or alternative reaction pathways.

A robust analytical workflow is therefore not merely a quality control measure but a foundational component of the research itself, ensuring that the observed biological effects are unequivocally attributable to the target molecule.

The Orthogonal Analytical Workflow: A Multi-Faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A reliable assessment is achieved by employing an orthogonal workflow, where multiple techniques based on different physicochemical principles are used to cross-validate the results. This approach minimizes the risk of overlooking co-eluting or non-responsive impurities.

Below is a recommended workflow for assessing the purity of a newly synthesized triazole amino acid.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity & Identity Confirmation cluster_2 In-Depth Characterization & Quantification cluster_3 Final Validation Synthesis Crude Synthesized Product LCMS LC-MS Analysis (Purity & MW Check) Synthesis->LCMS Quick Screen NMR 1H NMR Analysis (Structural Confirmation) Synthesis->NMR Identity Check RP_HPLC Reversed-Phase HPLC-UV (Achiral Purity >95%) LCMS->RP_HPLC If promising NMR->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Confirm Stereochemistry HRMS High-Resolution MS (Exact Mass) RP_HPLC->HRMS Confirm Formula NMR_13C 13C & 2D NMR (Full Structural Elucidation) RP_HPLC->NMR_13C Confirm Structure EA Elemental Analysis (Compositional Purity) RP_HPLC->EA Confirm Composition Final Qualified Pure Compound Chiral_HPLC->Final Meets All Criteria HRMS->Final Meets All Criteria NMR_13C->Final Meets All Criteria EA->Final Meets All Criteria

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for determining the purity of a sample by separating the main component from its impurities. The choice of method is dictated by the polarity of the triazole amino acid.

Expertise & Experience: Why Choose a Specific HPLC Method?
  • Reversed-Phase (RP-HPLC): This is the default starting point for most triazole amino acids. The nonpolar stationary phase (e.g., C18) effectively retains molecules of moderate polarity. The key is to achieve good separation between the main peak and any closely related impurities, such as unreacted starting materials or side products. A gradient elution is often necessary to resolve both early and late-eluting impurities in a single run.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Standard RP-HPLC may fail for highly polar triazole amino acids that have minimal retention on C18 columns. HILIC provides an effective alternative, using a polar stationary phase and a high-organic mobile phase to retain and separate very polar analytes.[5] This is crucial for ensuring that polar impurities are not missed as they would be in the void volume of an RP separation.

Data Presentation: Typical HPLC Conditions
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18, C8, or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)[6]Amide, Silica, or Zwitterionic (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or TFA in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5-95% B over 15-20 minutes95-50% A over 15-20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV/Vis (e.g., 220 nm, 254 nm)[7] or CAD/ELSDUV/Vis, CAD/ELSD, or MS
Column Temp. 25-40 °C30-45 °C
Protocol 1: General Purity Assessment by RP-HPLC
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized triazole amino acid and dissolve it in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram. The total run time should be sufficient to elute all components, including a final high-organic wash and re-equilibration step.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

    • % Purity = (Area_MainPeak / ΣArea_AllPeaks) * 100

  • Validation: For trustworthy results, the method should demonstrate good peak shape for the main component and baseline resolution from its nearest impurities. The limit of quantification (LOQ) should be established to ensure all relevant impurities are detected.

Chiral Chromatography: Assessing Enantiomeric Purity

Since most triazole amino acids are synthesized from chiral precursors, determining the enantiomeric excess (e.e.) is mandatory. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Expertise & Experience: Selecting the Right Chiral Stationary Phase

The choice of CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good first choice for screening.[8] Cyclodextrin-based CSPs can also be effective, particularly for compounds that can fit within the cyclodextrin cavity.[8] The separation mechanism relies on transient diastereomeric complex formation between the analyte enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole, and steric repulsion.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Column Selection: Begin screening with a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: Isocratic mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures are common for normal-phase chiral separations. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.

  • Racemic Standard: It is essential to have a racemic or diastereomeric mixture of the compound to validate the separation method and confirm the elution order of the enantiomers.

  • Injection and Analysis: Inject the racemic standard to confirm separation. Then, inject the synthesized sample under the same conditions.

  • Calculation of Enantiomeric Excess (e.e.):

    • % e.e. = (|Area_Major - Area_Minor| / (Area_Major + Area_Minor)) * 100

NMR Spectroscopy: Confirming Structure and Purity

NMR spectroscopy is arguably the most powerful tool for structural elucidation and is a primary method for confirming the identity and purity of a synthesized compound.[9][10]

Expertise & Experience: What to Look for in NMR Spectra
  • ¹H NMR: This is the first and most crucial NMR experiment. A clean ¹H NMR spectrum, with correctly assigned peaks integrating to the expected number of protons, is strong evidence of high purity. The absence of unassignable signals is key. The chemical shift of the triazole proton (typically ~7.5-8.5 ppm) confirms the ring's formation.

  • ¹³C NMR: Provides complementary information and confirms the number of unique carbon atoms in the molecule. The presence of extraneous peaks indicates impurities.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals, confirming the exact connectivity and structure, including the regiochemistry (e.g., 1,4- vs. 1,5-disubstitution) of the triazole ring.[4]

  • Quantitative NMR (qNMR): While less common for routine checks, qNMR can be used for highly accurate purity determination by integrating the signal of the analyte against a certified internal standard of known concentration.

Protocol 3: Purity and Structural Verification by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and that all relevant protons are visible (e.g., using DMSO-d₆ to see exchangeable NH or OH protons).

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended). Ensure the instrument is properly shimmed to achieve high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the main peaks).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Integration: Calibrate the integral of a well-resolved, non-exchangeable peak to the expected number of protons (e.g., a CH₃ group to 3H). Check if all other peaks integrate to their expected values.

    • Impurity Check: Carefully examine the baseline for small peaks. Integrate these impurity peaks relative to the main compound to estimate their concentration. Pay close attention to characteristic solvent peaks (e.g., residual ethyl acetate, dichloromethane).

    • Structural Confirmation: Verify that the chemical shifts and coupling patterns are consistent with the proposed structure of the triazole amino acid.

Mass Spectrometry (MS): Absolute Molecular Weight Verification

MS provides the molecular weight of the compound, offering definitive confirmation that the target molecule was synthesized. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Expertise & Experience: ESI vs. MALDI, High vs. Low Resolution
  • Ionization: Electrospray Ionization (ESI) is the most common technique for triazole amino acids as they are typically polar and analyzed from solution (often directly from the HPLC eluent).[12] It tends to produce protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Mass Analyzer: For routine checks, a single quadrupole or ion trap is sufficient. However, for unambiguous formula confirmation, HRMS (using TOF or Orbitrap analyzers) is essential. HRMS provides a highly accurate mass measurement (typically within 5 ppm), which allows for the confident determination of the elemental formula.[9][10] This is a critical self-validating step, as an exact mass match provides strong evidence for the compound's identity.

Protocol 4: Molecular Formula Confirmation by HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent for infusion, typically 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly into the ESI source or inject it via an LC system. Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass calculated for the proposed molecular formula.

    • The mass error should be less than 5 ppm. Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    • The isotopic pattern of the measured peak should also match the theoretical pattern for the proposed formula.

Elemental Analysis (EA): The Fundamental Purity Check

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. It is a fundamental technique for assessing purity by confirming the elemental composition.[13][14]

Expertise & Experience: The ±0.4% Rule

For a compound to be considered pure, the experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.[9][10][15] Deviations greater than this often indicate the presence of impurities, such as residual solvents or inorganic salts, which can significantly alter the elemental ratios. This strict criterion makes EA a powerful, self-validating method for purity confirmation.

Protocol 5: Confirmation of Elemental Composition
  • Sample Preparation: The sample must be meticulously prepared. It should be fully dried under high vacuum to remove all traces of solvent and water, as these will drastically affect the C and H percentages. The sample should be a homogenous powder.

  • Analysis: Submit a sufficient amount of the dried sample (typically 2-5 mg) to a dedicated elemental analysis facility. The analysis is performed using a CHN analyzer, which involves the complete combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.[13]

  • Data Interpretation:

    • Calculate the theoretical C, H, and N percentages based on the compound's molecular formula.

    • Compare the experimental results with the theoretical values.

    • Ensure the deviation for each element is within the accepted ±0.4% range.

G cluster_0 Purity Aspects cluster_1 Primary Analytical Techniques Purity Overall Purity Identity Structural Identity Stereochem Stereochemical Purity Composition Elemental Composition HPLC HPLC-UV HPLC->Purity Quantifies NMR NMR Spectroscopy NMR->Identity Confirms Chiral Chiral Chromatography Chiral->Stereochem Quantifies MS Mass Spectrometry MS->Identity Confirms MW EA Elemental Analysis EA->Composition Confirms

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just methods, but a mechanistic understanding to empower you to solve problems effectively in your own laboratory settings.

Overview of Synthetic Challenges

The synthesis of this compound, a non-canonical amino acid, presents a unique set of challenges primarily centered on achieving regioselectivity. The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4), both of which can react during alkylation, leading to a mixture of isomers that are often difficult to separate. The primary synthetic routes involve either the direct alkylation of the 1,2,4-triazole heterocycle with a protected amino acid precursor or a Michael addition of the triazole to a dehydroalanine derivative. Success hinges on carefully controlling reaction conditions to favor the formation of the desired N1-substituted product.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate & Product Triazole 1H-1,2,4-Triazole Alkylation Route A: SN2 Alkylation Triazole->Alkylation Michael Route B: Aza-Michael Addition Triazole->Michael Ser_Derivative Protected Serine Derivative (e.g., β-iodo, O-tosyl) Ser_Derivative->Alkylation DHA_Derivative Protected Dehydroalanine Derivative DHA_Derivative->Michael Protected_Product Protected N1-Product & N4-Isomer Alkylation->Protected_Product Regioselectivity Issue Michael->Protected_Product Regioselectivity Issue Final_Product This compound Protected_Product->Final_Product Deprotection

Caption: Key synthetic routes to the target amino acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N4 isomers. How can I improve the regioselectivity for the desired N1-alkylated product?

Answer: This is the most prevalent problem. The formation of the N4-isomer is a competing reaction pathway due to the electronic nature of the 1,2,4-triazole ring. The ratio of N1 to N4 products is highly dependent on the reaction conditions, particularly the base, solvent, and electrophile used.

Mechanistic Insight: The 1,2,4-triazole anion is an ambident nucleophile. Harder electrophiles tend to react at the more electronegative N1 position, while softer electrophiles may show less selectivity.[1][2] The choice of base and solvent influences the dissociation of the triazole N-H and the solvation of the resulting anion, which in turn affects the nucleophilicity of each nitrogen.

Strategies for Improving N1-Selectivity:

  • Base and Solvent Optimization: The combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a polar aprotic solvent like Tetrahydrofuran (THF) has been reported to consistently favor the N1 isomer, often achieving ratios of 90:10 or better.[3] In contrast, stronger, more ionic bases like NaH in DMF can sometimes lead to poorer selectivity.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation in the presence of an ionic liquid as the solvent can significantly enhance regioselectivity towards the N1 position while drastically reducing reaction times.[4]

  • Aza-Michael Addition: The aza-Michael addition of 1,2,4-triazole to an N-protected dehydroalanine derivative is an excellent alternative. Under DBU or other alkali-salt-catalyzed conditions, this reaction often proceeds with high N1-regioselectivity.[3][5][6] The electrophilic nature of the dehydroalanine double bond is well-suited for this purpose.

Table 1: Comparison of Reaction Conditions for N1-Selectivity

MethodBaseSolventTypical N1:N4 RatioReference
Standard AlkylationK₂CO₃DMFVariable, often poor[3]
Optimized AlkylationDBUTHF~90:10[3]
Microwave AlkylationK₂CO₃Ionic Liquid>95:5 (Excellent)[4]
Aza-Michael AdditionDBUTHF / CH₂Cl₂Highly selective for N1[3]
Q2: I am struggling to separate the N1 and N4 isomers. What purification strategies are most effective?

Answer: The structural similarity of the N1 and N4 isomers makes their separation challenging due to very close polarity and chromatographic behavior.

Recommended Purification Techniques:

  • Silica Gel Chromatography: While difficult, separation is often achievable with careful optimization.

    • System Choice: A gradient elution using a solvent system with moderate polarity, such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a small amount of an amine base (e.g., 0.1% triethylamine) to prevent peak tailing, is a good starting point.

    • Column Packing: Use a high-quality silica gel with a small particle size for better resolution. A long, narrow column is preferable to a short, wide one.

  • Fractional Crystallization: This can be a highly effective method if a suitable solvent system is found. Experiment with various solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol/Hexane) to find conditions where one isomer crystallizes preferentially. This often requires screening and patience but can be scaled up effectively.

  • Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC is the most reliable method. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will typically provide baseline separation.

Q3: What are the best protecting groups for the amino acid moiety during the triazole formation step?

Answer: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. They must be stable to the (often basic) conditions of the alkylation or Michael addition and then be removable without degrading the final product.

Recommended Protecting Group Strategy:

  • Amine Protection: The tert-butyloxycarbonyl (Boc ) group is ideal. It is highly stable to the basic conditions used with DBU or K₂CO₃. It is readily removed in the final step using a strong acid like TFA or HCl in an organic solvent.

  • Carboxylic Acid Protection: A simple methyl (Me) or ethyl (Et) ester is recommended. These groups are stable during the key C-N bond formation and can be saponified (hydrolyzed) using a base like LiOH or NaOH after the triazole is attached. Co-deprotection of the Boc group and saponification is generally not feasible, so a sequential deprotection is required.

Protecting_Group_Workflow Start Serine Methyl Ester Step1 1. Amine Protection (Boc₂O) 2. Dehydration/Activation Start->Step1 Intermediate Boc-Dehydroalanine-OMe Step1->Intermediate Step2 Aza-Michael Addition (1,2,4-Triazole, DBU) Intermediate->Step2 Protected_Product Boc-(N1-triazolyl)Ala-OMe Step2->Protected_Product Step3 Ester Hydrolysis (LiOH) Protected_Product->Step3 Boc_Product Boc-(N1-triazolyl)Ala-OH Step3->Boc_Product Step4 Boc Deprotection (TFA) Boc_Product->Step4 Final_Product Final Product Step4->Final_Product

Caption: A typical protecting group strategy workflow.

Recommended Experimental Protocol

This protocol details a reliable method for the synthesis via an aza-Michael addition, which generally offers superior regioselectivity.

Protocol 1: Synthesis of N-Boc-3-(1H-1,2,4-triazol-1-yl)-L-alanine methyl ester

Materials:

  • N-Boc-L-dehydroalanine methyl ester

  • 1H-1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-dehydroalanine methyl ester (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.

  • Add 1H-1,2,4-triazole (1.2 equiv) to the solution and stir until it dissolves.

  • Add DBU (1.1 equiv) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the dehydroalanine derivative is a key indicator.[5]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove DBU), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., gradient of 0-5% Methanol in DCM) to isolate the pure N1-substituted product.

Protocol 2: Two-Step Deprotection to Yield Final Product

Step A: Saponification of the Methyl Ester

  • Dissolve the purified product from Protocol 1 (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add Lithium Hydroxide (LiOH) monohydrate (1.5 equiv) and stir vigorously. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 using 1 M HCl.

  • Extract the product into Ethyl Acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected acid.

Step B: Boc Group Removal

  • Dissolve the product from Step A in DCM (or use neat if it is an oil).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the evolution of CO₂ and consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The crude product can be purified by trituration with diethyl ether to yield a solid, or by recrystallization from a suitable solvent system like ethanol/water to obtain the final, pure this compound.

Troubleshooting Flowchart: Low Yield

Troubleshooting_Low_Yield Start Low Overall Yield Observed Check1 Is the C-N bond formation step inefficient? Start->Check1 Sol1A Check starting material purity. Extend reaction time or increase temperature. Ensure anhydrous conditions. Check1->Sol1A Yes Sol1B Reaction is complete. Check1->Sol1B No Check2 Is significant N4-isomer formed? Sol2A Optimize for N1-selectivity. (See FAQ Q1: Change base/solvent, use microwave) Check2->Sol2A Yes Sol2B Regioselectivity is good. Check2->Sol2B No Check3 Is there product loss during deprotection? Sol3A Monitor deprotection steps carefully by TLC/LC-MS. Ensure complete conversion before workup. Use milder conditions if degradation is observed. Check3->Sol3A Yes Sol3B Deprotection is clean. Check3->Sol3B No Check4 Is there product loss during workup/purification? Sol4A Minimize transfers. Optimize chromatography (see FAQ Q2). Consider crystallization as an alternative to chromatography. Check4->Sol4A Yes Sol1B->Check2 Sol2B->Check3 Sol3B->Check4

Sources

How to improve the yield of "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (also known as β-(1,2,4-triazol-1-yl)alanine). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and improve yields.

I. Introduction to the Synthesis

This compound is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry.[1] Its synthesis can be challenging, with yield being a critical factor for successful research and development. The most common synthetic strategies involve the nucleophilic substitution or Michael addition of 1,2,4-triazole to a suitable alanine derivative.[2][3]

This guide will focus on a prevalent and effective method: the alkylation of 1H-1,2,4-triazole with a protected and activated serine or cysteine derivative , followed by deprotection. This approach offers a reliable pathway to the target compound.

Core Reaction Pathway

Synthesis_Pathway A Protected Serine Derivative (e.g., N-Boc-L-serine-β-lactone) C Intermediate: Protected this compound A->C Nucleophilic Ring Opening (Base, Solvent) B 1H-1,2,4-Triazole B->C D Final Product: This compound C->D Deprotection (Acidic Conditions)

Caption: General synthesis workflow.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

A1: Several factors can contribute to low yields:

  • Incomplete reaction: The nucleophilic attack of 1,2,4-triazole might be sluggish due to suboptimal reaction conditions (temperature, solvent, base).

  • Side reactions: Formation of regioisomers (alkylation at N4 of the triazole) or elimination reactions of the starting material can reduce the desired product.

  • Racemization: The stereochemical integrity of the α-carbon can be compromised, especially under harsh basic or acidic conditions, leading to a mixture of enantiomers that can be difficult to separate.[4]

  • Difficult purification: The final product is a polar amino acid, which can make isolation from the reaction mixture and purification challenging.

Q2: How can I minimize the formation of the N4-alkylated isomer?

A2: The alkylation of 1H-1,2,4-triazole can lead to both N1 and N4 substituted products. While the N1-isomer is generally favored, the ratio can be influenced by reaction conditions.[2]

  • Choice of Base and Solvent: Using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors the formation of the N1-isomer.[2]

  • Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can improve regioselectivity.

Q3: What is the best method for purifying the final product?

A3: Due to the zwitterionic nature of the amino acid, purification can be tricky.

  • Ion-Exchange Chromatography: This is a highly effective method for separating the target amino acid from charged impurities and unreacted starting materials.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can yield highly pure material.

Q4: I am observing significant racemization. What can I do to prevent this?

A4: Racemization is a common issue in amino acid chemistry.[4]

  • Mild Reaction Conditions: Avoid strong bases and high temperatures during both the coupling and deprotection steps.

  • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. The tert-butyloxycarbonyl (Boc) group is a good choice for the amine as it can be removed under relatively mild acidic conditions.

  • Racemization Suppressing Additives: For peptide coupling-style reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used to minimize racemization.[4]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Incorrect base or solvent.1. Verify the purity of starting materials (e.g., by NMR or melting point). 2. Optimize the reaction temperature. A temperature range of 60-120 °C in DMF is a good starting point.[2] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., DMF, DMSO, Acetonitrile).
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in triazole alkylation. 2. Side reactions of the starting material.1. As mentioned in the FAQ, use milder bases and control the temperature to favor N1 alkylation.[2] 2. Ensure the starting serine derivative is stable under the reaction conditions.
Product is Difficult to Isolate 1. High polarity of the product. 2. Presence of inorganic salts from the workup.1. Utilize ion-exchange chromatography for purification. 2. Perform a thorough aqueous workup to remove salts before attempting purification. Desalting resins can also be employed.
Deprotection Step is Inefficient 1. Incomplete removal of the protecting group (e.g., Boc). 2. Degradation of the product under harsh acidic conditions.1. Increase the reaction time or the concentration of the acid (e.g., trifluoroacetic acid in dichloromethane). 2. Use milder deprotection conditions if possible, or carefully monitor the reaction to avoid overexposure to strong acid.

IV. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and starting materials.

Step 1: Synthesis of N-Boc-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid methyl ester

Protocol_Step1 Start Combine: N-Boc-L-serine methyl ester 1H-1,2,4-triazole Triphenylphosphine Step1 Add DEAD (or DIAD) dropwise at 0°C Start->Step1 Step2 Warm to RT and stir for 12-24 hours Step1->Step2 Step3 Reaction Quench & Aqueous Workup Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End Protected Intermediate Step4->End

Caption: Workflow for the protected intermediate.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-serine methyl ester (1.0 eq.), 1H-1,2,4-triazole (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected intermediate.

Step 2: Deprotection to Yield this compound
  • Acidic Hydrolysis: Dissolve the purified product from Step 1 in a solution of 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This will hydrolyze the ester and remove the Boc protecting group.

  • Removal of Acid: After cooling to room temperature, remove the excess hydrochloric acid under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of water and purify using a strong cation exchange resin. Elute the product with an aqueous ammonia solution.

  • Final Product: Lyophilize the product-containing fractions to obtain this compound as a white solid.

V. References

  • Aouine, Y., et al. (2015). Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine. Molecules, 20(10), 18886-18897. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(1H-benzo[d][5][6][7]triazol-1-yl)propanoic acid. [Link]

  • ResearchGate. (2000). (PDF) ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of microwave chemistry for the efficient synthesis of 1,2,3- and 1,2,4-triazoles. As your partner in scientific advancement, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction conditions, troubleshoot experiments, and accelerate your research.

Microwave-assisted organic synthesis (MAOS) has revolutionized the Huisgen 1,3-dipolar cycloaddition, offering dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[1][2][3] However, harnessing the full potential of this technology requires a nuanced understanding of how various parameters interact. This guide provides a structured approach to problem-solving, grounded in the fundamental principles of microwave chemistry and catalysis.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and actionable solutions, explaining the causality behind each recommendation.

Q1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?

This is one of the most common issues in any synthesis. In microwave-assisted reactions, the cause often relates to energy absorption, catalyst efficacy, or reaction kinetics.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The single most critical factor in a microwave-assisted reaction is the solvent's ability to absorb microwave energy and convert it into heat.[2] This is determined by its dielectric properties.[4]

    • The Science: Polar solvents with a high dielectric constant and/or a high tangent delta (tan δ) value couple efficiently with microwave irradiation, leading to rapid, uniform heating.[4][5] Nonpolar solvents like hexane or toluene are poor microwave absorbers and may not heat the reaction mixture effectively on their own.[2][4]

    • Solution: Switch to a more polar solvent. For triazole synthesis, Dimethylformamide (DMF), ethanol, n-butanol, and aqueous mixtures (e.g., t-BuOH/H₂O) are excellent choices.[6][7][8] If your reagents are sensitive to protic solvents, consider polar aprotic options like DMF or Acetonitrile.

  • Suboptimal Temperature: The reaction may be too cool to proceed at a reasonable rate.

    • The Science: Like any chemical reaction, the rate of cycloaddition is temperature-dependent. Microwave synthesis allows for heating far above the solvent's atmospheric boiling point in sealed vessels, dramatically accelerating the reaction.[4]

    • Solution: Incrementally increase the reaction temperature. A typical starting range for these syntheses is 80-150°C, but some protocols report temperatures as high as 180°C.[6][9] An optimization screen varying the temperature in 15-20°C increments is highly recommended. For example, a study optimizing CuAAC conditions found the best yield at 80°C, with yields decreasing at 90°C and 100°C.[7]

  • Insufficient Reaction Time: While microwave reactions are fast, they are not always instantaneous.

    • The Science: The reaction must be held at the target temperature long enough for the reactants to be consumed.

    • Solution: Increase the reaction hold time. While many reactions are complete in minutes[3], some may require longer.[6] Monitor the reaction progress via TLC or UPLC at various time points (e.g., 5, 10, 20, and 30 minutes) to determine the optimal duration. Be aware that excessively long reaction times can lead to catalyst decomposition and byproduct formation.[10]

  • Catalyst Inactivity or Decomposition: The catalyst is the engine of the reaction; if it fails, the reaction stalls.

    • The Science: Copper(I) is the active catalytic species in the most common form of this reaction (CuAAC), but it is prone to oxidation.[11] Ruthenium catalysts, used for 1,5-disubstituted triazoles, can also decompose at high temperatures or in certain solvents.[10]

    • Solution:

      • Ensure an Active Cu(I) Source: For CuAAC, if starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent like sodium ascorbate is present to generate Cu(I) in situ.[7][11]

      • Check Catalyst Stability: Some catalysts are unstable in specific solvents. For instance, one study found that the catalyst CpRuCl(COD) was unstable in Toluene, leading to dimerization of the starting material. Switching to a more stable catalyst, Cp(RuCl)₄, resolved the issue and improved the yield.[10]

      • Use Fresh Catalyst: Ensure your catalyst has been stored properly and is not degraded.

Q2: I'm observing significant side product formation, especially dimers of my starting materials. How can I improve the reaction's purity?

Side product formation is often a result of catalyst decomposition or unfavorable reaction kinetics. Microwave synthesis offers unique advantages in minimizing these issues.

Possible Causes & Solutions:

  • Catalyst Decomposition: As mentioned above, a decomposed catalyst can no longer facilitate the desired cycloaddition. This can lead to side reactions, such as the intermolecular dimerization of alkynes (e.g., Glaser coupling).

    • The Science: Longer reaction times at high temperatures increase the probability of catalyst decomposition.[10]

    • Solution: Reduce the reaction time. The rapid heating and high efficiency of microwave reactions often mean that the optimal reaction time is much shorter than in conventional heating.[1][12] A time-course study is crucial. If dimerization persists, consider a more robust catalyst or the use of a copper-coordinating ligand to stabilize the Cu(I) oxidation state.[13]

  • Thermal Degradation of Reagents: The high temperatures achievable in microwave reactors can sometimes lead to the degradation of sensitive starting materials or products.

    • The Science: Microwave heating is volumetric and incredibly fast.[5] This rapid "time-at-temperature" profile minimizes the window for thermal decomposition compared to the slow heating ramps of conventional methods.[14]

    • Solution: Optimize for the lowest possible temperature that still provides a good reaction rate. The goal is to find a balance between reaction speed and reagent stability.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common issues in your microwave-assisted triazole synthesis.

TroubleshootingWorkflow cluster_start cluster_eval cluster_problems cluster_solutions_yield cluster_solutions_purity cluster_solutions_scaleup cluster_end start Run Initial Experiment evaluation Analyze Reaction Outcome (TLC, LC-MS, NMR) start->evaluation low_yield Low / No Yield evaluation->low_yield < 50% Conversion side_products Side Products / Impurities evaluation->side_products > 10% Impurity scale_up_issue Scale-Up Fails evaluation->scale_up_issue Yield drops >20% at scale success Optimized Reaction evaluation->success Success! check_solvent Verify Solvent Polarity (High tan δ?) low_yield->check_solvent Re-run dec_time Decrease Hold Time side_products->dec_time Re-run reoptimize Re-optimize Temp/Time at Scale scale_up_issue->reoptimize Re-run inc_temp Increase Temperature (e.g., +20°C) check_solvent->inc_temp Re-run inc_time Increase Hold Time (e.g., +10 min) inc_temp->inc_time Re-run check_catalyst Check Catalyst System (Fresh? Reducing Agent?) inc_time->check_catalyst Re-run check_catalyst->start dec_temp Decrease Temperature dec_time->dec_temp Re-run change_catalyst Use More Stable Catalyst / Ligand dec_temp->change_catalyst Re-run change_catalyst->start Re-run stirring Ensure Adequate Stirring reoptimize->stirring Re-run stirring->start Re-run

Caption: A logical workflow for troubleshooting common experimental issues.

Q3: My small-scale reaction worked perfectly, but the yield dropped significantly when I tried to scale it up. What's going wrong?

Scaling up microwave reactions is not always linear and presents unique challenges related to heat and mass transfer.[10][15]

Possible Causes & Solutions:

  • Non-Uniform Heating: As the reaction volume increases, ensuring that the entire mixture is heated uniformly becomes more difficult. The penetration depth of microwaves is finite, and larger volumes can lead to temperature gradients, with some parts of the mixture being hotter than others.

    • The Science: Inefficient stirring in a larger vessel can exacerbate the formation of "hotspots," leading to localized decomposition, while other parts of the mixture remain too cool to react efficiently.[5]

    • Solution:

      • Use an Appropriately Sized Vessel: Do not overfill the reaction vessel. A good rule of thumb is to keep the reaction volume between 1/3 and 2/3 of the vessel's maximum capacity.

      • Ensure Efficient Stirring: Always use a magnetic stir bar appropriately sized for the vessel to ensure good mixing and heat distribution.

      • Re-optimize Conditions: You may need to slightly adjust the temperature and time parameters for the larger scale. A longer hold time or a slightly higher temperature might be necessary to ensure the entire volume reaches the optimal reaction conditions.[15]

Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my microwave reaction?

Solvent choice is paramount. The ideal solvent not only dissolves your reagents but also couples efficiently with microwaves.[4] Key properties to consider are the dielectric constant (ε) and the tangent delta (tan δ). A high tan δ value is the best indicator of a solvent's ability to convert microwave energy into heat.

Table 1: Properties of Common Solvents in Microwave Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε)Tangent Delta (tan δ)Microwave Absorption
Ethanol7824.30.941Very High
DMF15336.70.161High
Acetonitrile8237.50.062Medium
Water10080.40.123High
Toluene1112.40.040Low
Dioxane1012.20.050Low

Data compiled from various sources, including CEM Corporation.[4]

Expert Insight: Don't automatically rule out low-absorbing solvents like Toluene or Dioxane.[4] If your reagents themselves are polar, they can absorb microwave energy directly, and the non-polar solvent can act as a heat sink, helping to control the temperature of sensitive reactions.[4] In some cases, solvent-free reactions can be performed by adsorbing the neat reactants onto a solid support.[5]

Q2: What is the "microwave effect"? Is it real?

The term "microwave effect" often refers to observed rate accelerations that cannot be explained by purely thermal effects. While there is ongoing academic debate, the consensus is that the primary advantages of microwave synthesis stem from its unique and highly efficient heating mechanism.[16]

  • Volumetric Heating: Microwaves heat the entire volume of the sample simultaneously, unlike conventional methods that rely on conduction from the vessel walls, which creates temperature gradients.[5][14]

  • Rapid Heating: The ability to reach high temperatures in seconds or minutes minimizes the time available for side reactions or decomposition to occur.[1][8]

  • Superheating: In sealed vessels, solvents can be heated far beyond their atmospheric boiling points, leading to dramatic increases in reaction rates according to the Arrhenius equation.

Whether there are additional "specific" or "non-thermal" microwave effects is less critical than understanding and utilizing the proven advantages of this heating method.

Q3: When should I use a Copper (CuAAC) vs. a Ruthenium (RuAAC) catalyst?

The choice of catalyst dictates the regiochemistry of the resulting triazole.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction. It exclusively produces 1,4-disubstituted 1,2,3-triazoles .[17][18] It is highly robust, works well in aqueous and organic solvents, and tolerates a vast range of functional groups.[13]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction selectively yields 1,5-disubstituted 1,2,3-triazoles .[17] A key advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted triazoles, which is not possible with CuAAC.[17] However, RuAAC reactions are generally more sensitive to the choice of solvent and are typically performed in aprotic organic solvents.[19]

Catalytic Cycle & General Protocol
Simplified Catalytic Cycle for CuAAC

The efficiency of the microwave-assisted CuAAC reaction is rooted in the rapid turnover of the copper catalyst, as illustrated below.

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Acetylide Copper Acetylide Intermediate CuI->Acetylide + Alkyne (R'-C≡CH) Triazolide Copper Triazolide Intermediate Acetylide->Triazolide + Azide (R-N₃) Triazolide->CuI + H⁺ (releases product) Product 1,4-Disubstituted Triazole Triazolide->Product

Caption: The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Protocol: Microwave-Assisted CuAAC

This protocol serves as a robust starting point for the synthesis of a 1,4-disubstituted triazole.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Organic Azide (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF)

  • Microwave reaction vial (e.g., 10 mL) with a magnetic stir bar

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the terminal alkyne (e.g., 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 4 mL of t-BuOH/H₂O 1:1) to dissolve the alkyne.

  • Addition of Reagents: Sequentially add the organic azide (1.0 mmol, 1.0 eq), sodium ascorbate (0.1 mmol, 10 mol%), and finally CuSO₄·5H₂O (0.05 mmol, 5 mol%). Note: Adding the copper salt last to the reducing environment helps ensure the immediate formation of the active Cu(I) species.

  • Sealing the Vessel: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters. A good starting point is:

    • Temperature: 80°C

    • Hold Time: 10 minutes

    • Power: Dynamic power control (let the instrument manage wattage to maintain temperature)

    • Stirring: On (e.g., 300 rpm)

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature. Most modern reactors have an automated gas jet cooling system.

  • Work-up and Isolation: Once cooled, open the vial. The product may precipitate directly from the solution or may require extraction. A common work-up involves diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.

  • Analysis: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, IR).

References
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
  • Microwave assisted reactions. (n.d.). Slideshare.
  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Advances in Engineering & Technology.
  • Technical Support Center: Optimization of Microwave Parameters for Rapid 1,2,4-Triazole Synthesis. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.
  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. (2019). PMC - NIH.
  • Microwave Effect versus Thermal Effect on the Synthesis of 4-[(su... (2016). Ingenta Connect.
  • Optimization of the click chemistry microwave assisted conditions for 1c compound. (n.d.). ResearchGate.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • Click Chemistry Under Microwave or Ultrasound Irradiation. (n.d.). IRIS-AperTO.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • Click Chemistry Under Microwave or Ultrasound Irradiation. (2011). Bentham Science Publishers.
  • Click Chemistry Under Microwave or Ultrasound Irradiation. (n.d.). Bentham Science Publisher.
  • The comparative study between the thermal and Microwave heating conditions of compounds 6a-d. (n.d.). ResearchGate.
  • Click Chemistry Under Microwave or Ultrasound Irradiation | Request PDF. (2025). ResearchGate.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central.
  • Click Chemistry Under Microwave or Ultrasound Irradiation. (2011). Semantic Scholar.
  • Microwave assisted azide–alkyne cycloaddition reaction using polymer supported Cu(i) as a catalytic species: a solventless approach. (n.d.). RSC Publishing.
  • Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. (2024). MDPI.
  • Microwave-Assisted Click Chemistry. (2025). ResearchGate.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Triazoles. (n.d.). Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Indian Academy of Sciences.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.

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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. As Senior Application Scientists, we've designed this resource to provide you with field-proven insights and troubleshooting strategies to address solubility issues commonly encountered with this compound in biological assays. This guide is structured in a question-and-answer format to directly tackle the practical challenges you may face during your research.

Understanding the Molecule: Physicochemical Properties

This compound is a non-proteinogenic amino acid containing a triazole ring.[1][2] Its structure, featuring both an acidic carboxylic acid group and a basic amino group, means it exists as a zwitterion at physiological pH. This dual nature is central to its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₈N₄O₂[1]
Molecular Weight 156.14 g/mol [1]
Structure Amino acid with a 1,2,4-triazole moiety[1]
Predicted XLogP3 -3.7[1]
Nature Zwitterionic amino acid[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound not dissolving in standard aqueous buffers like PBS or cell culture media?

Answer: The primary reason for the poor solubility of this compound in neutral aqueous solutions is its zwitterionic nature. Like other amino acids, its solubility is highly dependent on pH.[3][4][5]

  • Causality: At a specific pH, known as the isoelectric point (pI), the net electrical charge of the molecule is zero. The positive charge on the amino group and the negative charge on the carboxyl group cancel each other out. This minimizes interactions with polar water molecules, leading to the lowest aqueous solubility.[4][6] At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with water and increases solubility.[6][7]

Q2: I'm observing immediate precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening and how can I fix it?

Answer: This common issue, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[8] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Troubleshooting Workflow:

Caption: Workflow to prevent compound precipitation.

Recommended Protocol:

See Protocol 1: Preparing Working Solutions from a High-Concentration Organic Stock for a detailed, step-by-step methodology.

Q3: How can I systematically improve the aqueous solubility of this compound?

Answer: The most effective strategies involve manipulating the pH of the solution or using co-solvents.

  • 1. pH Adjustment: This is the most direct way to increase the solubility of amino acids.[4][5][7] By shifting the pH away from the compound's isoelectric point, you increase its net charge and, consequently, its solubility in water.

    • Acidic pH (e.g., pH 2-4): The amino group is protonated (NH₃⁺) and the carboxyl group is neutral (COOH), resulting in a net positive charge.

    • Alkaline pH (e.g., pH 8-10): The carboxyl group is deprotonated (COO⁻) and the amino group is neutral (NH₂), resulting in a net negative charge.

    • Protocol: Refer to Protocol 2: Step-wise Solubilization using pH Adjustment .

  • 2. Use of Co-solvents: If pH adjustment is not compatible with your assay, using a minimal amount of a biocompatible organic co-solvent can be effective.[9]

Co-SolventRecommended Starting Concentration (Final Assay Volume)Notes
DMSO ≤ 0.5% (v/v)Can affect enzyme activity and cell health at higher concentrations.[10][11][12]
Ethanol ≤ 1.0% (v/v)Generally well-tolerated by many cell lines, but can be cytotoxic at higher levels.[9]
Polyethylene Glycol (PEG 400) 1-5% (v/v)A less cytotoxic option for improving solubility.[13]
β-Cyclodextrin Varies (consult literature)Can encapsulate hydrophobic moieties to improve solubility without significant cellular effects at tested concentrations.[10]
Q4: What are the potential downstream effects of using pH or co-solvents on my biological assay?

Answer: While effective for solubilization, these methods are not inert and must be carefully controlled to ensure they do not interfere with your experimental results.

MethodPotential Downstream EffectsMitigation Strategy
pH Adjustment • Altered enzyme kinetics or protein conformation.• Reduced cell viability outside of physiological range (pH 6.8-7.8).• Precipitation of other media components.[14][15]• Run a pH-matched vehicle control.• Buffer the final solution back to the desired physiological pH after initial dissolution.• Ensure the final buffer capacity is sufficient to maintain pH during the experiment.
Co-solvents (e.g., DMSO) • Direct inhibition or activation of enzymes.[16][17][18]• Altered cell membrane permeability.• Cytotoxicity or altered gene expression at concentrations >1%.[10][12]• Interference with assay readout (e.g., fluorescence quenching).• Always include a solvent-matched vehicle control at the exact same final concentration.• Keep the final solvent concentration as low as possible (ideally ≤0.5% for DMSO in cell-based assays).[11]• Ensure the solvent concentration is consistent across all experimental conditions, including serial dilutions of the test compound.[10]
Q5: My compound dissolves initially but precipitates after hours or days in the incubator. What is happening?

Answer: This delayed precipitation is often due to changes in the media environment over time.[8]

  • Potential Causes & Solutions:

    • Evaporation: Water loss from the culture media can concentrate all components, including your compound, pushing it beyond its solubility limit.[15][19]

      • Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or sealing membranes.[8][19]

    • Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature cycling, which may decrease compound solubility.[8][14]

      • Solution: Minimize the time that culture vessels are outside the stable incubator environment. Use pre-warmed media for any additions.[8]

    • pH Shifts: Cellular metabolism can acidify the culture medium, altering the charge and solubility of your pH-sensitive compound.[8]

      • Solution: Monitor the pH of your culture medium (e.g., by the color of the phenol red indicator). Change the medium more frequently in dense cultures.

Experimental Protocols

Protocol 1: Preparing Working Solutions from a High-Concentration Organic Stock

This protocol is designed to minimize the risk of precipitation when diluting a compound from a DMSO stock into an aqueous medium.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure complete dissolution using vortexing or brief sonication.

  • Pre-warm Media: Warm your complete cell culture medium or aqueous buffer to 37°C. Adding compounds to cold media can decrease solubility.[8]

  • Create an Intermediate Dilution (if necessary): For very high final concentrations, it is best to perform a serial dilution. For example, dilute the 100 mM DMSO stock 1:10 in pre-warmed media to create a 10 mM intermediate solution (now in 10% DMSO).

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed media while gently swirling or vortexing. This gradual addition helps prevent localized high concentrations that can lead to precipitation.[8]

  • Final Inspection: After the final dilution, visually inspect the solution for any signs of cloudiness or precipitate.

Caption: Serial dilution workflow from organic stock.

Protocol 2: Step-wise Solubilization using pH Adjustment

Use this method to dissolve the compound directly in an aqueous buffer.

  • Weigh Compound: Weigh the desired amount of this compound.

  • Add Buffer: Add a portion of the final volume of your desired aqueous buffer (e.g., PBS). The compound will likely not dissolve completely.

  • Adjust pH: While stirring, add a small amount of 1N HCl dropwise to lower the pH. The compound should dissolve as the solution becomes more acidic. Alternatively, add 1N NaOH dropwise to make the solution more alkaline.

  • Complete Dissolution: Continue adding acid or base until the compound is fully dissolved. Note the final pH.

  • Re-adjust pH (Optional but Recommended): If your assay requires a physiological pH, carefully back-titrate the solution to the desired pH (e.g., 7.4) using 1N NaOH (if acidified) or 1N HCl (if basified). Caution: The compound may precipitate again if you get too close to the isoelectric point. Proceed slowly and observe carefully.

  • Final Volume: Bring the solution to the final desired volume with your buffer.

  • Sterile Filter: Sterile filter the final solution through a 0.22 µm filter.

References

  • Lee, J. H., et al. (2013). pH dependence of amino acid solubility.
  • BenchChem. (2025).
  • Grosse Daldrup, J.-B., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Lee, J. H., et al. (2013).
  • Klamt, A., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Ostermeier, L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing.
  • Quora. (2014).
  • Hill, B. G. (n.d.). Effect of DMSO concentration on kinetics of natural peptidases in the Tennessee River.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC.
  • McConathy, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][5][8]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed.

  • Rammler, D. H. (1967). The effect of DMSO on several enzyme systems. PubMed.
  • ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Larsen, C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?
  • Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • MySkinRecipes. (n.d.). 2-Amino-3-(1H-benzo[d][3][5][8]triazol-1-yl)propanoic acid.

  • Sigma-Aldrich. (n.d.). This compound.
  • NIH. (2022).
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Purification challenges for "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. This non-canonical amino acid presents unique purification challenges due to its zwitterionic nature, high polarity, and the specific impurities often generated during its synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted, actionable solutions for researchers, chemists, and drug development professionals.

I. Introduction: Understanding the Molecule

This compound, a structural analog of histidine, is a valuable building block in medicinal chemistry.[1] Its triazole moiety can participate in hydrogen bonding and coordination, making it a key component in the design of various therapeutic agents. However, its physical properties—namely high polarity and pH-dependent solubility—complicate its isolation and purification. This guide explains the causality behind common purification hurdles and provides validated protocols to overcome them.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My final product has low purity after initial workup. What are the likely impurities and how do I identify them?

Answer: Low purity is often due to a combination of unreacted starting materials, reaction byproducts, and residual reagents. The exact nature of impurities is highly dependent on your synthetic route.

Common Impurities & Identification:

Impurity TypeLikely SourceRecommended Analytical Method
Unreacted 1,2,4-Triazole Incomplete alkylation reaction.¹H NMR (distinct aromatic signals), LC-MS.
Starting Serine Derivative Incomplete displacement or deprotection.¹H NMR, LC-MS.
Isomeric Products Alkylation at other nitrogen atoms of the triazole ring.¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS).
Deprotection Byproducts Cleavage of protecting groups (e.g., Boc, Cbz).¹H NMR (signals corresponding to t-butyl or benzyl groups).
Residual Metal Catalysts If using copper-catalyzed synthesis routes.NMR (can cause signal broadening), ICP-MS for quantification.[2]
Inorganic Salts Acid/base neutralizations during workup.Conductivity meter, ion chromatography, or observing insolubility in organic solvents.

Expert Insight: Paramagnetic metal impurities, even in trace amounts, can selectively broaden or even erase signals in your NMR spectrum, leading to incorrect structural interpretation.[2] If you observe missing or unusually broad proton or carbon signals for the triazole ring or adjacent methylene group, suspect metal contamination.

Question 2: I'm struggling to purify the compound using standard silica gel column chromatography. Why is it not working?

Answer: This is a very common and expected challenge. Standard normal-phase silica gel chromatography is generally ineffective for this compound due to three core reasons:

  • High Polarity: The combination of the amino acid and triazole functional groups makes the molecule extremely polar. It will likely bind irreversibly to the acidic silica gel surface, resulting in no elution with common organic solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

  • Zwitterionic Nature: At neutral pH, the compound exists as a zwitterion (containing both a positive ammonium group and a negative carboxylate group). This ionic character drastically reduces its solubility in non-polar to moderately polar organic solvents and promotes very strong interactions with the polar stationary phase.

  • Solubility Issues: The compound has poor solubility in the solvents typically used for silica gel chromatography, making it difficult to load onto the column effectively.

Question 3: What chromatographic techniques are recommended for purifying this polar, zwitterionic compound?

Answer: You must use techniques designed for highly polar and ionic molecules. The most effective methods are Ion-Exchange Chromatography (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Solution A: Ion-Exchange Chromatography (IEX)

This is the most robust and scalable method for amino acid purification.[3] It separates molecules based on their net charge. Since your compound is an amino acid, it has both a basic amine group and an acidic carboxylic acid group, making it amphoteric and ideal for IEX.

Workflow for Ion-Exchange Chromatography

IEX_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Low Salt Buffer (e.g., pH 2-3) Crude->Dissolve Ensure full dissolution Load Load onto Equilibrated Cation Exchange Column Dissolve->Load Wash Wash with Low Salt Buffer to Remove Neutral/Anionic Impurities Load->Wash Elute Elute with pH or Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC with Ninhydrin/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt (e.g., Dialysis, Reverse Phase C18, or Lyophilization) Pool->Desalt

Caption: Workflow for purification via cation-exchange chromatography.

Detailed Protocol: Strong Cation Exchange (SCX) Chromatography

  • Resin Selection: Choose a strong cation exchange resin (e.g., Dowex® 50WX8 or similar).

  • Column Preparation: Pack a column with the resin and wash thoroughly with deionized water.

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.2 M HCl or a pH 2-3 citrate buffer) until the eluent pH matches the buffer pH.

  • Sample Loading: Dissolve the crude product in the equilibration buffer. A low pH ensures the carboxylic acid is protonated (neutral) and the amino group is protonated (positive charge, -NH₃⁺), leading to strong binding to the resin. Filter any undissolved material. Load the solution onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer. This will remove neutral impurities and any anionic species.

  • Elution: Elute the bound product by changing the mobile phase. There are two common strategies:

    • pH Gradient: Gradually increase the pH using a basic solution (e.g., 0.2 M NH₄OH or a pH 8-9 phosphate buffer). As the pH increases past the pKa of the carboxylic acid and approaches the pI, the net positive charge decreases, weakening the interaction with the resin and causing elution.

    • Salt Gradient: Elute with an increasing concentration of a salt solution (e.g., 0 to 2 M NaCl in the equilibration buffer). The salt cations (Na⁺) compete with the protonated amino acid for binding sites on the resin, causing its elution.

  • Fraction Analysis & Desalting: Collect fractions and analyze them by TLC (staining with ninhydrin) or LC-MS. Pool the pure fractions. If a salt gradient was used, the product must be desalted. This can be achieved by lyophilization (if a volatile buffer like ammonium formate was used) or by using a reverse-phase C18 plug.

Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It's excellent for separating highly polar compounds that are not retained in reverse-phase.[4]

Typical HILIC Conditions:

ParameterRecommendation
Stationary Phase Amide, Diol, or bare silica columns.
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Water with buffer (e.g., 10 mM Ammonium Acetate or Formate)
Gradient Start at high % ACN (e.g., 95%) and gradually increase the water content (% B).
Detection UV (approx. 210 nm), ELSD, or Mass Spectrometry.

Question 4: My product oils out or forms a fine, hard-to-filter precipitate during crystallization. How can I achieve good quality crystals?

Answer: Crystallization of this amino acid is challenging but can be achieved by carefully controlling pH and the solvent system.

Solution: Recrystallization via Isoelectric Point (pI) Precipitation

The solubility of an amino acid is at its minimum at its isoelectric point (pI). By adjusting the pH of an aqueous solution to the pI, you can induce crystallization or precipitation.

Troubleshooting Logic for Crystallization

Crystallization_Troubleshooting start Dissolve Crude Product in Acidic Water (e.g., pH 2) add_base Slowly Add Base (e.g., NH4OH, Pyridine) with Vigorous Stirring start->add_base observe Observe Solution add_base->observe precipitate Precipitate Forms observe->precipitate Yes oil_out Product Oils Out observe->oil_out No, but turbid no_precipitate No Precipitation observe->no_precipitate No precipitate_sol Continue Slow Addition to Maximize Yield. Age slurry (cool). Filter and Wash. precipitate->precipitate_sol oil_sol1 Add a Co-solvent (e.g., Isopropanol, Ethanol) and Re-acidify to Dissolve oil_out->oil_sol1 no_precipitate_sol Solution is too dilute. Concentrate under reduced pressure or add an anti-solvent (e.g., Acetone, Isopropanol). no_precipitate->no_precipitate_sol oil_sol2 Repeat Slow Base Addition. The organic solvent should prevent oiling and promote crystal formation. oil_sol1->oil_sol2

Caption: Decision-making process for crystallization troubleshooting.

Detailed Protocol: Crystallization by pH Adjustment

  • Dissolution: Dissolve the crude product in a minimum amount of acidic water (e.g., adjust to pH 1-2 with HCl). If solubility is poor, gentle warming can be applied.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Neutralization: Cool the solution to room temperature. With vigorous stirring, add a weak base (e.g., dilute ammonium hydroxide or pyridine) dropwise.

  • Precipitation: As the pH approaches the pI, the product will begin to precipitate out of the solution. Monitor the pH. The goal is to find the pH of maximum precipitation.

  • Troubleshooting "Oiling Out": If the product forms an oil instead of a solid, it means the supersaturation is too high. Re-acidify to dissolve the oil, add a co-solvent like ethanol or isopropanol (20-50% by volume), and repeat the slow base addition. The organic co-solvent helps to lower the solvating power of water more gradually.

  • Aging: Once precipitation is complete, cool the slurry in an ice bath for at least one hour to maximize the yield.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a water-miscible organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum.

III. References

  • Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. PMC, National Institutes of Health. Available from: [Link]

  • Amino Acid Purification - Column Chromatography. Sorbtech. Available from: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Available from: [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. Available from: [Link]

  • Protein expression and purification. The Bumbling Biochemist. Available from: [Link]

  • Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • This compound. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC, National Institutes of Health. Available from: [Link]

  • 2-Amino-3-(1H-benzo[d][3][4][5]triazol-1-yl)propanoic acid. MySkinRecipes. Available from: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Available from: [Link]

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Preventing side reactions in the synthesis of N-substituted triazole propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-substituted triazole propanamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthetic process and effectively mitigate side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of N-substituted triazole propanamides typically involves a multi-step process, culminating in the formation of a triazole ring and an amide bond. The two most common synthetic routes are:

  • Route A: N-alkylation of a pre-formed triazole ring with a suitable propanamide precursor.

  • Route B: Amide coupling of a triazole-containing carboxylic acid with a desired amine.[1]

Each of these pathways presents a unique set of challenges and potential side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will address the most common issues encountered in both routes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis of N-substituted triazole propanamides.

Issue 1: Low Yield of the Desired N-Substituted Triazole Propanamide

Question: I am getting a low yield of my final product. What are the possible causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from incomplete reactions to degradation of starting materials or products. Here’s a systematic approach to troubleshooting:

  • Incomplete Amide Coupling: The formation of the propanamide bond is often the most challenging step.

    • Sub-optimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amines or carboxylic acids, standard reagents like DCC may be insufficient. Consider using more powerful reagents like HATU or HBTU, which are known to facilitate difficult couplings.[2][3] However, be mindful of potential side reactions associated with these reagents (see Issue 3).

    • Incorrect Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid to drive the reaction to completion.

    • Inadequate Activation: For carbodiimide-based couplings (DCC, EDC), the addition of an activator like HOBt or HOAt can significantly improve yields by forming a more reactive intermediate and suppressing side reactions.[4]

  • Poor Regioselectivity in N-Alkylation (Route A): If you are alkylating a triazole, you may be forming a mixture of N1 and N2 isomers, thus lowering the yield of the desired product.

    • Influence of Substituents: The electronic and steric nature of the substituents on the triazole ring can influence the site of alkylation.

    • Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF often favors one isomer over the other.[5] Experiment with different base/solvent combinations to optimize for your desired regioisomer.

  • Degradation of Starting Materials or Product:

    • Temperature Control: High reaction temperatures can lead to the decomposition of sensitive functional groups. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.

    • Hydrolysis: The propanamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and minimize exposure to harsh pH conditions.[1]

Issue 2: Presence of Isomeric Impurities in the Final Product

Question: My NMR and HPLC analyses show the presence of an isomeric impurity that is difficult to separate. What is the likely source of this impurity and how can I prevent its formation?

Answer: The most common isomeric impurity in the synthesis of N-substituted triazoles is the formation of regioisomers during the N-alkylation step (Route A).

  • Understanding N1 vs. N2 Alkylation: 1,2,4-triazoles have two potentially nucleophilic nitrogen atoms in the ring (N1 and N4), leading to the formation of two different regioisomers upon alkylation. Similarly, 1,2,3-triazoles can be alkylated at N1 or N2. The thermodynamic and kinetic control of this reaction is highly dependent on the reaction conditions.

  • Strategies for Regiocontrol:

    • Catalyst Selection: Certain metal catalysts can direct the alkylation to a specific nitrogen. For example, in some cases, copper catalysts are used to achieve regioselective synthesis.[6][7]

    • Protecting Groups: A transient protecting group strategy can be employed to block one of the nitrogen atoms, directing the alkylation to the desired position.

    • Optimization of Reaction Conditions: A systematic optimization of the base, solvent, and temperature is often the most practical approach. A summary of common conditions and their influence on regioselectivity is provided in the table below.

Parameter Condition Likely Outcome Rationale
Base Strong, non-nucleophilic (e.g., NaH)Favors the thermodynamically more stable isomerDeprotonates the triazole to form the triazolide anion, allowing for equilibration to the more stable isomer.
Weaker, organic base (e.g., Triethylamine)May lead to a mixture of isomersMay not fully deprotonate the triazole, leading to a kinetically controlled reaction.
Solvent Aprotic polar (e.g., DMF, DMSO)Can influence the reactivity of the triazolide anionSolvation effects can alter the nucleophilicity of the different nitrogen atoms.
Nonpolar (e.g., Toluene, THF)May favor the less polar isomerThe solubility of the triazolide salt can influence the reaction pathway.
Temperature Lower temperatureMay favor the kinetically controlled productAt lower temperatures, the reaction may not have enough energy to overcome the activation barrier to form the thermodynamic product.
Higher temperatureFavors the thermodynamically controlled productAllows for equilibration between the two isomers.
Issue 3: Epimerization/Racemization at the Alpha-Carbon of the Propanamide Moiety

Question: I am starting with a chiral amine or carboxylic acid, but my final product shows significant epimerization. How can I minimize this?

Answer: Epimerization at the α-carbon of the amino acid or carboxylic acid derivative is a common and serious side reaction during amide bond formation, particularly when using activating agents.[8][9]

  • Mechanism of Epimerization: The most common mechanism involves the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize to form a highly reactive oxazolone, which has an acidic proton at the α-position. In the presence of a base, this proton can be abstracted, leading to racemization. Subsequent reaction with the amine yields a mixture of epimers.

  • Prevention Strategies:

    • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Carbodiimides like DCC are known to cause significant racemization. The use of phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents in combination with an additive like HOBt or HOAt is generally preferred to suppress epimerization.[2][3]

    • Control of Basicity: The presence of a strong base can accelerate the abstraction of the α-proton from the oxazolone intermediate. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.

    • Reaction Temperature: Keep the reaction temperature as low as possible (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent enolization.

    • Order of Addition: Adding the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine and base can sometimes reduce epimerization.

dot

cluster_0 Amide Coupling and Epimerization Pathway Carboxylic_Acid Chiral Carboxylic Acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Ester Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization (Side Reaction) Desired_Product Desired Propanamide Activated_Ester->Desired_Product Direct Reaction with Amine Enolate Enolate (Racemized) Oxazolone->Enolate Base-mediated Proton Abstraction Epimerized_Product Epimerized Propanamide Oxazolone->Epimerized_Product Reaction with Amine Enolate->Oxazolone Reprotonation Amine Chiral Amine Amine->Epimerized_Product Amine->Desired_Product

Caption: Mechanism of epimerization during amide bond formation.

Issue 4: Formation of a Guanidinium Byproduct

Question: I am using a uronium/aminium-based coupling reagent (like HBTU or HATU) and I am observing a significant amount of a byproduct that I suspect is a guanidinium derivative. How can I avoid this?

Answer: The formation of a guanidinium byproduct is a known side reaction when using uronium or aminium-type coupling reagents. This occurs when the amine starting material reacts directly with the coupling reagent instead of the activated carboxylic acid.

  • Mechanism: The amine, being a nucleophile, can attack the electron-deficient carbon atom of the uronium/aminium salt, leading to the formation of a stable guanidinium species and rendering both the amine and the coupling reagent inactive for the desired reaction.

  • Prevention:

    • Order of Addition: The most effective way to prevent this side reaction is to control the order of addition of the reagents. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This ensures that the concentration of the free coupling reagent is minimized when the amine is introduced.

    • Timing: Do not allow the mixture of the coupling reagent, base, and amine to stand for an extended period before adding the carboxylic acid.

dot

cluster_1 Troubleshooting Guanidinium Byproduct Formation Start Start Synthesis Pre_activation Pre-activate Carboxylic Acid with Coupling Reagent and Base Start->Pre_activation Correct Protocol Mix_All Mix Coupling Reagent, Base, and Amine Together Start->Mix_All Incorrect Protocol Add_Amine Add Amine Pre_activation->Add_Amine Desired_Reaction Desired Amide Formation Add_Amine->Desired_Reaction Side_Reaction Guanidinium Byproduct Formation Mix_All->Side_Reaction

Caption: Recommended workflow to avoid guanidinium byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and check the purity of the final product?

A1: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Ideal for rapid, real-time monitoring of the reaction progress.

  • HPLC: Provides quantitative information on the purity of the product and can be used to detect and quantify side products and isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • NMR: Essential for structural confirmation of the final product and for identifying impurities. 1H and 13C NMR are standard. In cases of suspected epimerization, chiral HPLC or the use of chiral shift reagents in NMR may be necessary. It is important to be aware that trace metal impurities can sometimes lead to signal broadening or disappearance in NMR spectra.[10]

Q2: How can I effectively purify my N-substituted triazole propanamide, especially if it is highly polar?

A2: The purification strategy will depend on the physical properties of your compound.

  • Standard Silica Gel Chromatography: This is the most common method. The polarity of the eluent can be adjusted to achieve good separation.

  • Reverse-Phase Chromatography: For highly polar compounds that do not behave well on silica, reverse-phase chromatography (C18) is an excellent alternative.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Removal of Metal Catalysts: If a copper catalyst was used in the synthesis (e.g., in a "click" reaction to form a 1,2,3-triazole), it is crucial to remove any residual copper. This can be achieved by washing the organic layer with an aqueous solution of a chelating agent like EDTA or by passing the crude product through a silica plug.[10]

Q3: Can I perform the synthesis in a one-pot reaction?

A3: One-pot syntheses are highly efficient but can be more challenging to optimize. Several one-pot procedures for the synthesis of substituted triazoles have been reported.[12][13][14][15][16] The success of a one-pot reaction will depend on the compatibility of the reagents and reaction conditions for each step. It is advisable to first optimize each step of the reaction individually before attempting a one-pot procedure.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of a triazole-containing carboxylic acid with a primary or secondary amine.

  • Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N2 or Ar).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation of a Triazole

This protocol provides a general method for the N-alkylation of a triazole with an alkyl halide.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of the triazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC). The reaction may require heating to proceed at a reasonable rate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers and other impurities.

References

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Technical Support Center: Enhancing the Selectivity of Triazole-Based NMDA Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the selectivity of triazole-based NMDA receptor agonists. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address common and complex challenges encountered during your experimental workflows. Our goal is to empower you with the knowledge to not only execute protocols but to understand the underlying principles that drive success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles and questions that arise during the development and screening of novel triazole-based NMDA receptor agonists.

Q1: My newly synthesized triazole-based compound shows poor solubility in aqueous buffers for my binding assay. What are my options?

A1: This is a frequent challenge, as the introduction of the triazole ring and other lipophilic moieties can significantly decrease aqueous solubility.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Co-solvents: The first line of defense is often the use of a minimal amount of a water-miscible organic co-solvent like DMSO. However, be cautious as high concentrations of DMSO can interfere with protein function and assay performance.[3] It's crucial to determine the maximum tolerable DMSO concentration for your specific assay.

  • pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids, amines), adjusting the pH of the buffer can significantly enhance solubility. Ensure the chosen pH is compatible with your target receptor's stability and activity.

  • Formulation Strategies: For more persistent solubility issues, consider formulating the compound with solubilizing agents such as cyclodextrins. These can encapsulate the hydrophobic parts of your molecule, increasing its aqueous solubility.

  • Structural Modification: In the long term, medicinal chemistry efforts can be directed towards incorporating polar functional groups into the triazole scaffold to improve its physicochemical properties without compromising target engagement.[2] The position of the triazole within a linker can also influence solubility.[1]

Q2: I'm observing high variability in my functional assay results (e.g., electrophysiology, calcium imaging). What could be the cause?

A2: High variability can stem from several factors, ranging from compound properties to assay conditions. Here's a checklist to diagnose the problem:

  • Compound Stability: Triazole-containing compounds can sometimes be susceptible to degradation in certain buffer conditions or over time. Assess the stability of your compound in the assay buffer using techniques like HPLC-UV.

  • Assay Plate Adsorption: Hydrophobic compounds can adsorb to the surface of plasticware, leading to a lower effective concentration in the assay. Using low-adsorption plates or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer can mitigate this.

  • Cell Health and Density: In cell-based assays, ensure consistent cell health, passage number, and seeding density. Variations in these parameters can significantly impact receptor expression and cellular responses.

  • Agonist/Antagonist Purity: Impurities in your synthesized compounds can have off-target effects or interfere with the primary activity, leading to inconsistent results. Verify the purity of your compounds using appropriate analytical techniques (e.g., LC-MS, NMR).

Q3: My triazole agonist shows good potency but poor selectivity across different NMDA receptor subtypes. How can I improve selectivity?

A3: Achieving subtype selectivity is a key challenge in NMDA receptor pharmacology. The different GluN2 subunits (A-D) confer distinct pharmacological properties.[4] Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the triazole ring and the core scaffold. Even small changes can lead to significant differences in subtype selectivity.[5] Computational modeling can help guide these modifications by predicting interactions with the agonist binding domain of different subtypes.[4][6]

  • Targeting Allosteric Sites: Instead of directly competing with the endogenous co-agonists at the orthosteric site, consider designing allosteric modulators. These bind to different sites on the receptor and can offer a greater potential for subtype selectivity.[7][8]

  • Bioisosteric Replacement: The triazole ring itself can act as a bioisostere for an amide group.[4][6] Exploring other bioisosteric replacements for different parts of your molecule might reveal novel interactions that favor a specific subtype.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the rationale behind them for tackling more complex experimental issues.

Troubleshooting Guide 1: Inconsistent "Click" Chemistry Synthesis of 1,2,3-Triazole Precursors

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry is a common method for synthesizing the 1,2,3-triazole core.[9] However, inconsistent yields and side product formation can be problematic.

Common Problem: Low yield or incomplete conversion in the CuAAC reaction.

Troubleshooting Protocol:

  • Reagent Quality:

    • Azide: Ensure the azide starting material is pure and has not decomposed. Azides can be sensitive to heat and light.

    • Alkyne: Similarly, verify the purity of your alkyne. Terminal alkynes can be prone to dimerization.

    • Copper Source: Use a reliable source of Cu(I). Often, Cu(I) is generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ensure the reducing agent is fresh.

  • Solvent and Temperature:

    • The choice of solvent is critical. A mixture of t-butanol and water is often effective. Other options include THF, DMF, or DMSO.

    • Most click reactions proceed well at room temperature, but gentle heating (40-60 °C) can sometimes improve the reaction rate and yield. Monitor for potential side product formation at higher temperatures.

  • Ligand Choice:

    • The use of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can significantly improve the efficiency and prevent the formation of side products.

  • Oxygen Exclusion:

    • Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Logical Flow for Optimizing CuAAC Reactions:

G start Low Yield in CuAAC Reaction reagent_purity Check Reagent Purity (Azide, Alkyne, Reducing Agent) start->reagent_purity solvent_temp Optimize Solvent & Temperature reagent_purity->solvent_temp If purity is confirmed success Improved Yield reagent_purity->success If purity was the issue ligand Introduce Copper Ligand (e.g., TBTA) solvent_temp->ligand If still low yield solvent_temp->success If successful oxygen Exclude Oxygen (Degas, Inert Atmosphere) ligand->oxygen For sensitive reactions ligand->success Often sufficient oxygen->success G start Observed Activity in Cell-Based Assay antagonist_block Test with Selective NMDA Receptor Antagonist start->antagonist_block control_cells Test in NMDA Receptor-Negative Cell Line start->control_cells on_target Confirmed On-Target NMDA Receptor Agonist antagonist_block->on_target Effect Blocked off_target Potential Off-Target Effect antagonist_block->off_target Effect Not Blocked control_cells->on_target No Effect control_cells->off_target Effect Observed binding_assay Perform Radioligand Binding Assay counter_screen Counter-Screen Against Other Targets binding_assay->counter_screen Assess Selectivity on_target->binding_assay Confirm Direct Binding G Glutamate Glutamate NMDAR GluN1/GluN2 Ion Channel (Closed) Glutamate->NMDAR:g Glycine Glycine / D-Serine Glycine->NMDAR:g Triazole Triazole Agonist Triazole->NMDAR:g Binds to Glycine Site NMDAR_Open GluN1/GluN2 Ion Channel (Open) NMDAR->NMDAR_Open Conformational Change Ca_Influx Ca²⁺ Influx NMDAR_Open:p->Ca_Influx Ion Permeation Signaling Downstream Signaling Ca_Influx->Signaling

Caption: Agonist binding and activation of the NMDA receptor.

By systematically applying these troubleshooting guides and advanced methodologies, researchers can overcome common obstacles and accelerate the development of novel, highly selective triazole-based NMDA receptor agonists for therapeutic applications.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. National Institutes of Health. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. R Discovery. [Link]

  • Discovery of triazole-bridged aryl adamantane analogs as an intriguing class of multifunctional agents for treatment of Alzheimer's disease. ResearchGate. [Link]

  • Optimization of triazole-based TGR5 agonists towards orally available agents. ResearchGate. [Link]

  • Synthesis of 1,2,3-triazole-tomentosins. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

  • (A) Design strategy for novel triazole analogues as NMDA receptor Gly... ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. University of Copenhagen Research Portal. [Link]

  • Solubility of triazole?. ResearchGate. [Link]

  • 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. scielo.br. [Link]

  • Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. ACS Publications. [Link]

  • Optimization of triazole-based TGR5 agonists towards orally available agents. RSC Publishing. [Link]

  • Biased modulators of NMDA receptors control channel opening and ion selectivity. PubMed. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation. PubMed Central. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Evaluation of Agonist Selectivity for the NMDA Receptor Ion Channel in Bilayer Lipid Membranes Based on Integrated Single-Channel Currents. PubMed. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]

  • Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. PubMed. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]

  • Screening for Potential Compounds Using Drug-Repurposing of N-Methyl-D-Aspartate (NMDA) Receptor for Autism Spectrum Disorder (ASD). PubMed. [Link]

  • New triazole-based hybrids as neurotropic agents. PubMed Central. [Link]

  • Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. PubMed. [Link]

  • Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Informa UK Limited. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. [Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. National Institutes of Health. [Link]

  • Targeting NMDA Receptors at the Neurovascular Unit: Past and Future Treatments for Central Nervous System Diseases. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to Non-Natural Amino Acids in Peptide Synthesis: Spotlight on 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet

In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics with high specificity and low toxicity. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a powerful strategy to overcome these limitations, offering a gateway to novel therapeutics with enhanced pharmacokinetic profiles and unique functionalities.[1][2] This guide provides a comparative analysis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a unique heterocyclic amino acid, against two other widely used nnAAs: a sterically hindered N-methylated amino acid and a photoreactive amino acid. This comparison will provide researchers, scientists, and drug development professionals with the technical insights needed to select the appropriate building blocks for their next generation of peptide-based applications.

Featured Non-Natural Amino Acid: this compound

Also known as β-(1,2,4-Triazol-1-yl)-L-alanine, this nnAA is characterized by the presence of a 1,2,4-triazole ring in its side chain.[3][4] This heterocyclic moiety imparts several desirable properties to peptides. The triazole ring is a bioisostere for the amide bond, meaning it can mimic the geometry and hydrogen bonding capabilities of a peptide bond, but with increased stability against enzymatic degradation.[5] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially leading to enhanced binding affinity and target specificity.[6]

Chemical Structure:

Caption: Structure of this compound.

Comparative Analysis: Performance in Peptide Synthesis and Impact on Peptide Properties

For a meaningful comparison, we will evaluate this compound against two other nnAAs that offer distinct functionalities and challenges in peptide synthesis:

  • Fmoc-N-methyl-L-alanine: A representative of sterically hindered amino acids, known to enhance proteolytic stability and influence peptide conformation.[7][8]

  • Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH): A photoreactive amino acid widely used for photo-crosslinking studies to identify and map protein-protein interactions.[9]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physicochemical properties, solid-phase peptide synthesis (SPPS) performance, and the resulting peptide characteristics. The data is a synthesis of literature findings and typical experimental observations.

Table 1: Physicochemical Properties of Fmoc-Protected Non-Natural Amino Acids

PropertyFmoc-L-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidFmoc-N-methyl-L-alanineFmoc-p-benzoyl-L-phenylalanineRationale for Difference
Molecular Weight ( g/mol ) 378.38[10]325.36[7]487.53Differences in side chain structure and atomic composition.
Side Chain Polarity Polar, HeterocyclicNonpolar, AliphaticNonpolar, Aromatic, KetoneThe triazole ring is polar, the N-methyl group is nonpolar, and the benzophenone group is largely nonpolar.
Steric Hindrance ModerateHighHighThe N-methyl group directly hinders the amide bond formation, while the bulky benzophenone side chain can also impede coupling.

Table 2: Comparative Performance in Fmoc-SPPS

ParameterFmoc-L-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidFmoc-N-methyl-L-alanineFmoc-p-benzoyl-L-phenylalanineCausality Behind Experimental Choices
Coupling Efficiency Good to High (>98%)Moderate to Good (90-98%)Good to High (>98%)The steric hindrance of the N-methyl group can significantly slow down the coupling reaction, often requiring stronger coupling reagents or longer reaction times.[11][12]
Typical Coupling Time 1-2 hours2-12 hours1-2 hoursTo achieve high coupling yields for sterically hindered amino acids like N-methyl-alanine, extended coupling times are often necessary.[11]
Recommended Coupling Reagents HBTU/HOBt, HATUHATU, PyAOP, COMUHBTU/HOBt, HATUMore potent coupling reagents are required to overcome the steric hindrance of N-methylated amino acids.[11][13]
Double Coupling Recommended? OccasionallyOftenOccasionallyFor difficult couplings, a second coupling step can be beneficial to ensure the reaction goes to completion.

Table 3: Impact on Resulting Peptide Properties

PropertyPeptide with this compoundPeptide with N-methyl-L-alaninePeptide with p-benzoyl-L-phenylalanineMechanistic Insights
Proteolytic Stability Significantly IncreasedDramatically IncreasedModerately IncreasedN-methylation removes the amide proton, a key recognition element for many proteases, thus providing high resistance to enzymatic cleavage.[14][15] The triazole ring is not recognized by proteases.
Conformational Flexibility ReducedSignificantly ReducedModerately ReducedThe N-methyl group restricts the rotation around the peptide backbone, leading to a more constrained conformation.[16]
Bioavailability Potentially IncreasedOften IncreasedPotentially IncreasedIncreased stability and, in the case of N-methylation, increased lipophilicity can lead to improved bioavailability.[14]
Unique Functionality H-bond donor/acceptor, Metal chelationConformational constraintPhoto-crosslinkingThe benzophenone moiety can be activated by UV light to form a covalent bond with interacting molecules, allowing for the identification of binding partners.[1][17]

Experimental Protocols: A Practical Guide to Incorporation

The following are detailed protocols for the manual solid-phase synthesis of a model pentapeptide (Tyr-X-Gly-Phe-Met, where X is the nnAA) using the Fmoc/tBu strategy on a Rink Amide resin.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-L-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling:

    • Pre-activate a solution of Fmoc-L-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF with N,N-diisopropylethylamine (DIPEA) (0.8 mmol) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of Fmoc-N-methyl-L-alanine
  • Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • Pre-activate a solution of Fmoc-N-methyl-L-alanine (0.5 mmol) and HATU (0.48 mmol) in DMF with DIPEA (1.0 mmol) for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-12 hours at room temperature. The extended coupling time is crucial to overcome steric hindrance.[11]

    • A double coupling is highly recommended. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

  • Follow steps 4-7 from Protocol 1.

Protocol 3: Incorporation of Fmoc-p-benzoyl-L-phenylalanine
  • Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • Pre-activate a solution of Fmoc-p-benzoyl-L-phenylalanine (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF with DIPEA (0.8 mmol) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Follow steps 4-7 from Protocol 1. Note on Cleavage: Avoid using scavengers like thiols (e.g., EDT) in the cleavage cocktail, as they can react with the benzophenone moiety.

Conclusion: Making an Informed Choice

The choice of a non-natural amino acid is a critical decision in peptide design, with profound implications for the synthesis strategy and the final properties of the peptide.

  • This compound is an excellent choice for enhancing proteolytic stability while maintaining or potentially improving biological activity through its hydrogen bonding capabilities. Its incorporation into peptides via SPPS is generally straightforward.

  • N-methylated amino acids , such as N-methyl-L-alanine, are unparalleled in their ability to confer proteolytic resistance and constrain peptide conformation. However, their steric hindrance demands more rigorous coupling conditions.[16][18]

  • p-Benzoyl-L-phenylalanine is the go-to amino acid for introducing a photoreactive handle for covalent capture of binding partners, a powerful tool in target identification and validation.[1][6]

Ultimately, the optimal non-natural amino acid will depend on the specific research question and the desired attributes of the final peptide. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of these versatile building blocks in their quest for novel and effective peptide-based therapeutics and research tools.

References

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53–60. [Link]

  • D’Hondt, M., et al. (2014). 1,2,3-Triazoles as amide bond surrogates in peptidomimetics. Current Topics in Medicinal Chemistry, 14(5), 621-640. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Biron, E., et al. (2008). Optimized protocols for the synthesis of N-methylated amino acids and their incorporation in solid-phase peptide synthesis. The Journal of Peptide Research, 71(5), 519-528. [Link]

  • Kawamoto, S., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 8(1), 1-9. [Link]

  • Romoff, T. T., et al. (1997). A comparative study of methods to couple hindered peptides. Tetrahedron Letters, 38(49), 8449-8452. [Link]

  • Luo, J., et al. (2019). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2139. [Link]

  • Petersson, E. J., et al. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. Protein Science, 28(6), 1163-1170. [Link]

  • Farrell, I. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Journal of the American Chemical Society, 127(42), 14786-14787. [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Avetisyan, A., et al. (2024). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules, 29(1), 234. [Link]

  • PubChem. (2026). This compound. [Link]

  • Chatterjee, C., et al. (2013). Strategies for Improving Peptide Stability and Delivery. Marine Drugs, 11(8), 3042-3064. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Kent, S. B. H., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 38(4), 313-323. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2026). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). [Link]

  • CEM Corporation. (2026). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

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A Senior Application Scientist's Guide to Validating the Binding Affinity of Triazole Derivatives to NMDA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies for validating the binding affinity of novel triazole derivatives to N-methyl-D-aspartate (NMDA) receptors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible data.

The NMDA Receptor: A Complex and Critical Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system (CNS).[1][2] Its proper function is crucial for synaptic plasticity, learning, and memory.[1][3] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making it a significant therapeutic target.[3][4]

Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits.[5][6] For the ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[5][6] This dual-agonist requirement, coupled with voltage-dependent channel blocking by magnesium ions, makes the NMDA receptor a sophisticated "molecular coincidence detector".[3]

Triazole derivatives have emerged as a promising class of compounds targeting NMDA receptors.[7][8][9] Their unique chemical scaffold allows for diverse structural modifications, enabling the fine-tuning of their pharmacological properties as agonists, antagonists, or allosteric modulators.[10][11][12] Validating the binding affinity of these derivatives is a critical step in understanding their mechanism of action and therapeutic potential.

Core Methodologies for Binding Affinity Validation

Several robust techniques can be employed to quantify the binding affinity of triazole derivatives to NMDA receptors. This guide will focus on three widely accepted and complementary methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[13][14][15] These assays directly measure the interaction between a radiolabeled ligand and the receptor.

This technique relies on the competition between a radiolabeled ligand (with known affinity for the NMDA receptor) and the unlabeled test compound (the triazole derivative) for the same binding site. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), we can calculate the inhibition constant (Ki), which represents the binding affinity of the test compound.[13]

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation:

    • Homogenize whole rat brain tissue (a rich source of NMDA receptors) in ice-cold buffer.[16]

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[17]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel binding site), and varying concentrations of the triazole derivative.[13][17]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[17]

  • Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[13][17]

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the triazole derivative concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique that provides real-time data on the association and dissociation kinetics of a molecular interaction.[18][19][20] This allows for a more detailed characterization of the binding event beyond just the affinity.

SPR measures changes in the refractive index at the surface of a sensor chip.[21][22] One interacting partner (e.g., the NMDA receptor) is immobilized on the sensor surface, and the other (the triazole derivative) is flowed over the surface. The binding of the triazole derivative to the receptor causes a change in the refractive index, which is detected as a change in the SPR signal.

Caption: Workflow for an ITC experiment.

  • Sample Preparation:

    • Prepare solutions of the purified NMDA receptor and the triazole derivative in the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent the formation of air bubbles.

  • Experiment Setup:

    • Load the NMDA receptor solution into the sample cell of the calorimeter and the triazole derivative solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small injections of the triazole derivative into the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, n, ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Comparative Analysis of Methodologies

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competitive binding with a radiolabeled ligandChange in refractive index upon bindingMeasurement of heat changes during binding
Labeling Required? Yes (radiolabel)NoNo
Information Obtained Binding affinity (Ki)Binding affinity (KD), kinetics (kon, koff)Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Throughput HighMedium to HighLow to Medium
Sample Consumption LowLowHigh
Advantages High sensitivity, well-establishedReal-time data, kinetic information, label-freeComplete thermodynamic profile, label-free, solution-based
Disadvantages Use of radioactivity, indirect affinity measurementRequires protein immobilization, potential for mass transport limitationsRequires large amounts of pure protein, sensitive to buffer mismatches

Comparative Binding Affinity Data of NMDA Receptor Modulators

The following table provides a representative comparison of binding affinities for various compounds targeting the NMDA receptor. It is important to note that binding affinities can vary depending on the specific NMDA receptor subtype and the experimental conditions.

CompoundClassTarget SiteBinding Affinity (Ki or KD)Reference
Triazole Derivative Example 1 Glycine Site AgonistGluN1Low micromolar EC50[10][11]
Triazole Derivative Example 2 AnticonvulsantNot SpecifiedVaries[7]
MK-801 (Dizocilpine) Uncompetitive AntagonistChannel Pore (PCP site)4.59 nM (KD) in cortex[23]
Ketamine Uncompetitive AntagonistChannel Pore (PCP site)Varies[4]
Ifenprodil Non-competitive AntagonistGluN2B Subunit79 nM (KD)[24]
Ro 25-6981 Non-competitive AntagonistGluN2B SubunitHigh affinity[4]
5,7-Dichlorokynurenic acid (5,7-DCKA) Competitive AntagonistGlycine Site (GluN1)Potent antagonist[25]

Conclusion: A Multi-faceted Approach to Validation

Validating the binding affinity of triazole derivatives to NMDA receptors requires a thoughtful and multi-faceted approach. While radioligand binding assays provide a robust and high-throughput method for initial affinity screening, complementary techniques like SPR and ITC offer deeper insights into the kinetics and thermodynamics of the interaction. By judiciously selecting and combining these methodologies, researchers can build a comprehensive and reliable dataset that not only validates the binding affinity but also elucidates the mechanism of action of novel triazole derivatives, paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

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A Comparative Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives and Standard NMDA Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid derivatives against standard N-methyl-D-aspartate (NMDA) receptor agonists. It is designed to offer an in-depth technical analysis, supported by experimental data, to inform research and drug development in neuroscience.

Introduction to NMDA Receptor Agonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] The development of novel agonists targeting the NMDA receptor, particularly the glycine binding site on the GluN1 subunit, is a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders.

This guide focuses on a series of (R)-2-amino-3-triazolpropanoic acid derivatives, which have emerged as potent and subtype-selective agonists at the NMDA receptor glycine site.[3][4] Their pharmacological profile will be compared with that of standard NMDA receptor agonists, including the endogenous co-agonists glycine and D-serine, as well as the principal excitatory neurotransmitter glutamate and the archetypal agonist NMDA.

Mechanism of Action and Signaling Pathway

The NMDA receptor is a heterotetrameric ligand-gated ion channel. Its activation is a complex process that involves the binding of glutamate to the GluN2 subunits and a co-agonist (glycine or D-serine) to the GluN1 subunits. This dual-agonist requirement, coupled with a voltage-dependent magnesium (Mg²⁺) block at resting membrane potentials, allows the NMDA receptor to function as a coincidence detector. Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, and the channel opens, leading to an influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions. The subsequent increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events crucial for synaptic plasticity.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_DSerine Glycine / D-Serine Glycine_DSerine->NMDA_Receptor Binds to GluN1 (Co-agonist) Triazole_Derivative Triazole Derivative Triazole_Derivative->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening (Depolarization relieves Mg²⁺ block) Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor Voltage-dependent Block Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway.

Comparative Analysis of Agonist Performance

The performance of the this compound derivatives is evaluated based on their potency (EC₅₀) and efficacy (Eₘₐₓ) at different NMDA receptor subtypes, and compared to standard agonists. Potency refers to the concentration of an agonist required to produce 50% of its maximal effect, while efficacy is the maximal response an agonist can elicit.

Quantitative Data Summary

The following tables summarize the experimental data for the triazole derivatives and standard NMDA receptor agonists. The data for the triazole derivatives were obtained using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant rat NMDA receptors.[5]

Table 1: Pharmacological Profile of this compound Derivatives at NMDA Receptor Subtypes [5]

CompoundSubtypeEC₅₀ (µM)Relative Efficacy (Eₘₐₓ vs. Glycine)
13g GluN1/2A5.066%
GluN1/2B5.556%
GluN1/2C0.897%
GluN1/2D1.888%
13i GluN1/2A2.560%
GluN1/2B2.348%
GluN1/2C0.485%
GluN1/2D0.875%
16 GluN1/2A>10057%
GluN1/2B>10078%
GluN1/2C>10065%
GluN1/2D30168% (Superagonist)

Table 2: Pharmacological Profile of Standard NMDA Receptor Agonists

AgonistBinding SiteEC₅₀ (µM)Efficacy
L-Glutamate GluN2~2.3[6]Full Agonist
NMDA GluN2~30-50Full Agonist
Glycine GluN1~1-3[7]Full Co-agonist
D-Serine GluN1Potent agonist[8]Full Co-agonist

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of the (R)-2-amino-3-triazolpropanoic acid derivatives is significantly influenced by the substituent on the triazole ring. The data suggests that the triazole ring acts as a bioisostere for an amide group, and modifications can modulate both potency and subtype selectivity.[3][4] For instance, the presence of a pyridine (13g) or thiophene (13i) ring at the C-4 position of the 1,2,3-triazole enhances potency, particularly at the GluN1/2C and GluN1/2D subtypes.[9] This highlights the potential for fine-tuning the pharmacological properties of these derivatives through targeted chemical modifications.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the function of ion channels, such as the NMDA receptor, expressed in a heterologous system.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject cRNA for NMDA Receptor Subunits Defolliculate->Inject Incubate Incubate Oocytes (2-5 days) Inject->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale Impale with Two Microelectrodes Place_Oocyte->Impale Voltage_Clamp Voltage Clamp at Holding Potential (-70 mV) Impale->Voltage_Clamp Perfuse Perfuse with Agonist Solutions Voltage_Clamp->Perfuse Record Record Current Responses Perfuse->Record Plot Plot Dose-Response Curves Record->Plot Calculate Calculate EC₅₀ and Eₘₐₓ Plot->Calculate

Caption: TEVC Experimental Workflow.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from female Xenopus laevis.

    • Treat with collagenase to remove the follicular layer.

    • Inject cRNA encoding the desired GluN1 and GluN2 subunits into the oocyte cytoplasm.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

    • Apply agonist solutions of varying concentrations in the presence of a saturating concentration of the co-agonist (e.g., glutamate when testing glycine site agonists).

    • Record the resulting inward currents.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current as a function of the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the data to the Hill equation to determine the EC₅₀ and Hill slope.

    • Calculate the relative efficacy (Eₘₐₓ) by comparing the maximal response of the test compound to that of a standard full agonist (e.g., glycine).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from Receptor-Expressing Cells or Tissue Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]glycine) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Plot Plot Competition Curve Quantify->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or brain tissue expressing the NMDA receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]glycine for the glycine site) and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Allow the reaction to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The this compound derivatives represent a novel class of NMDA receptor glycine site agonists with distinct pharmacological profiles. Certain derivatives, such as compounds 13g and 13i, exhibit enhanced potency and selectivity for GluN1/2C and GluN1/2D subtypes compared to standard agonists. This subtype selectivity offers the potential for developing more targeted therapeutics with improved efficacy and reduced side effects. Further investigation into the structure-activity relationships of this chemical scaffold will be instrumental in optimizing these compounds for clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other novel NMDA receptor modulators.

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Structure-activity relationship (SAR) studies of 4-amino-1,2,4-triazole-3-thiol derivatives.

Future research should focus on synthesizing libraries with greater structural diversity, exploring less common substituents and heterocyclic systems at the C5 and N4 positions. Furthermore, elucidating the precise molecular mechanisms through target identification and molecular docking studies will be crucial for optimizing lead compounds and advancing these promising derivatives from the laboratory to clinical applications. [9][14]

References

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A Comparative Guide to the In Vivo Validation of Radiolabeled Triazole Amino Acids for PET Imaging in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Amino Acid PET Tracers in Oncology

Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation, a hallmark of which is the upregulation of amino acid transport.[1][2] This increased demand for amino acids, essential for protein synthesis and energy production, presents a valuable target for molecular imaging. PET tracers based on amino acid analogues can exploit these overexpressed transport systems to visualize tumors with high specificity.

Unlike the most common clinical PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which targets increased glycolysis, radiolabeled amino acids often provide better tumor-to-background contrast, particularly in the brain where high physiological glucose uptake can mask tumor signals.[3] Furthermore, amino acid tracers can often better differentiate tumor tissue from inflammation, a common challenge in post-therapy imaging.

The Emergence of Triazole-Based Amino Acid Tracers

The 1,2,3-triazole ring, readily synthesized via "click chemistry," offers a stable and versatile scaffold for the development of novel PET tracers.[4][5] In the context of amino acid analogues, the triazole moiety can act as a bioisostere for other functional groups, influencing the molecule's transport kinetics and in vivo stability. This guide focuses on a new class of ¹⁸F-labeled triazole-containing amino acids and their in vivo validation.

Featured Triazole Amino Acid PET Tracers

This guide will focus on the preclinical validation of two promising series of ¹⁸F-labeled triazole amino acids:

  • (S)-2-amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H-[6][7][8]triazol-4-yl]propanoic acid ([¹⁸F]AFETP): A structural analog of histidine.[6][7][8]

  • The AMC Series: A trio of tracers with varying alkyl chain lengths:

    • (S)-2-amino-3-(4-([¹⁸F]fluoromethyl)-1H-1,2,3-triazol-1-yl)propanoic acid (AMC-101)

    • (S)-2-amino-4-(4-([¹⁸F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (AMC-102)

    • (S)-2-amino-5-(4-([¹⁸F]fluoromethyl)-1H-1,2,3-triazol-1-yl)pentanoic acid (AMC-103) [9]

In Vivo Validation: A Head-to-Head Comparison

The in vivo performance of these novel triazole-based tracers has been rigorously evaluated in preclinical glioma models and compared against clinically relevant PET agents: [¹⁸F]FDG, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), and 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]FDOPA).

Tumor Uptake and Imaging Contrast

A critical measure of a PET tracer's efficacy is its ability to accumulate in tumor tissue while clearing from surrounding healthy tissue, resulting in high-contrast images.

G cluster_Tracers PET Tracers cluster_Validation In Vivo Validation cluster_Performance Performance Metrics Triazole_AA Radiolabeled Triazole Amino Acids Animal_Model Glioma-Bearing Animal Models Triazole_AA->Animal_Model Alternatives Alternative Tracers ([¹⁸F]FDG, [¹⁸F]FET, [¹⁸F]FDOPA) Alternatives->Animal_Model PET_Imaging PET/CT Imaging Animal_Model->PET_Imaging Biodistribution Biodistribution Studies Animal_Model->Biodistribution Tumor_Uptake Tumor Uptake (SUV, %ID/g) PET_Imaging->Tumor_Uptake Image_Contrast Tumor-to-Background Ratios PET_Imaging->Image_Contrast Biodistribution->Tumor_Uptake Biodistribution->Image_Contrast Transport_Mech Transport Mechanism (LAT1, ASCT2, etc.) Tumor_Uptake->Transport_Mech

In vivo validation workflow for novel PET tracers.

Key Findings:

  • [¹⁸F]AFETP demonstrated rapid and persistent uptake in a murine glioblastoma model, with higher tumor-to-brain ratios at 30 and 60 minutes post-injection compared to both [¹⁸F]FET and [¹⁸F]FDG.[6][8][10] Specifically, the average tumor-to-brain ratio for [¹⁸F]AFETP was approximately 7.5, significantly higher than 2.0 for [¹⁸F]FET and 1.3 for [¹⁸F]FDG in the same model.[8][10]

  • The AMC series also enabled clear tumor visualization with low background activity in the brain.[9] While their absolute tumor uptake (Standardized Uptake Values - SUVs) was lower than that of [¹⁸F]FDOPA, they provided higher contrast images due to the lower uptake in surrounding healthy tissue.[9]

TracerAnimal ModelTumor Uptake (SUV at 30 min)Tumor-to-Brain Ratio (at 60 min)Reference
[¹⁸F]AFETP Mouse DBT Glioma~0.7 (at 47.5-57.5 min)~15 [7][8][10]
AMC-101 Rat 9L Xenograft1.59 ± 0.05High Contrast (ratio not specified)[9]
AMC-102 Rat 9L Xenograft1.89 ± 0.27 High Contrast (ratio not specified)[9]
AMC-103 Rat 9L Xenograft1.74 ± 0.13High Contrast (ratio not specified)[9]
[¹⁸F]FET Mouse DBT Glioma~1.1 (at 47.5-57.5 min)~2.0[8][10]
[¹⁸F]FDG Mouse DBT Glioma~1.9 (at 47.5-57.5 min)~1.3[8][10]
[¹⁸F]FDOPA Rat 9L XenograftHigher than AMC seriesLower Contrast than AMC series[9]
Biodistribution Profile

The distribution of a tracer throughout the body is crucial for assessing its safety and identifying potential off-target accumulation.

G cluster_Body Biodistribution Tracer Radiolabeled Triazole Amino Acid Tumor Tumor (High Uptake) Tracer->Tumor Brain Normal Brain (Low Uptake) Tracer->Brain Kidneys Kidneys (Excretion) Tracer->Kidneys Muscle Muscle (Low Uptake) Tracer->Muscle Bladder Bladder (Excretion) Kidneys->Bladder

Generalized biodistribution of triazole amino acid PET tracers.

Key Observations:

  • Both [¹⁸F]AFETP and the AMC series exhibit favorable biodistribution profiles with low uptake in the normal brain, which is a significant advantage for neuro-oncology imaging.[7][9]

  • Excretion is primarily through the renal system, with accumulation observed in the kidneys and bladder.[11]

  • Low muscle uptake contributes to high tumor-to-muscle ratios, further enhancing image quality.[6]

Mechanism of Cellular Uptake

Understanding how these tracers enter tumor cells provides insight into the biological pathways being interrogated. The uptake of amino acid tracers is mediated by specific transporter proteins on the cell surface, with L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2) being key players in many cancers.[1][2][12][13][14]

  • [¹⁸F]AFETP uptake is mediated in part by cationic amino acid transporters and to a lesser extent by system L transport.[7] This suggests it may target a different facet of amino acid metabolism compared to tracers that are exclusively system L substrates.

  • The AMC series demonstrated good in vitro uptake through both the L and ASC transport systems.[9]

Experimental Protocols

Radiosynthesis of ¹⁸F-Labeled Triazole Amino Acids via Click Chemistry

The synthesis of these tracers typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][7]

Step-by-Step Overview:

  • Preparation of the ¹⁸F-labeled synthon: This usually involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride to generate an ¹⁸F-labeled azide or alkyne. For example, 2-[¹⁸F]fluoroethyl azide can be prepared from its corresponding tosylate precursor.[15]

  • Click Reaction: The ¹⁸F-labeled synthon is then reacted with the complementary amino acid precursor (an alkyne if the synthon is an azide, or vice versa). This reaction is typically carried out in a suitable solvent like N,N-dimethylformamide at room temperature.[15]

  • Deprotection: The resulting intermediate is then deprotected, often using acid hydrolysis, to yield the final radiolabeled amino acid.[15]

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

G F18_Fluoride [¹⁸F]Fluoride F18_Azide [¹⁸F]Fluoroethyl Azide F18_Fluoride->F18_Azide Nucleophilic Substitution Precursor Tosyl-Precursor Precursor->F18_Azide Clicked_Product Protected [¹⁸F]Triazole Amino Acid F18_Azide->Clicked_Product Cu(I)-catalyzed Click Reaction Alkyne_AA Alkyne-Amino Acid Precursor Alkyne_AA->Clicked_Product Deprotection Acid Hydrolysis Clicked_Product->Deprotection Final_Product Purified [¹⁸F]Triazole Amino Acid Deprotection->Final_Product

Radiosynthesis workflow for ¹⁸F-labeled triazole amino acids.
In Vivo PET Imaging Protocol

Animal Model: Immunocompromised mice or rats bearing subcutaneously or intracranially implanted human glioma xenografts (e.g., 9L, DBT).[6][9]

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing animal (e.g., with isoflurane).

  • Tracer Administration: Intravenously inject a defined dose of the radiotracer (e.g., via the tail vein).

  • PET/CT Imaging: Acquire dynamic PET images over a specified duration (e.g., 60-120 minutes) using a preclinical PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.

  • Image Analysis: Reconstruct the PET data and draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., normal brain, muscle) to generate time-activity curves (TACs) and calculate SUVs.

Ex Vivo Biodistribution Protocol
  • Tracer Administration: Inject the radiotracer into a cohort of tumor-bearing animals as described above.

  • Euthanasia and Tissue Collection: At predefined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.

  • Organ Harvesting: Dissect and collect tumors and various organs of interest (e.g., brain, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion and Future Perspectives

Radiolabeled triazole amino acids, particularly [¹⁸F]AFETP and the AMC series, have demonstrated significant promise as PET imaging agents for oncology, especially in the context of brain tumors. Their key advantages include:

  • High tumor-to-brain contrast: A crucial feature for neuro-oncology.

  • Favorable biodistribution: Low uptake in healthy tissues and renal clearance.

  • Versatile synthesis: The use of click chemistry allows for efficient and modular radiosynthesis.

While these initial preclinical studies are encouraging, further research is warranted to fully elucidate their clinical potential. Head-to-head comparisons in a wider range of cancer models and, ultimately, clinical translation will be necessary to establish their role in the landscape of oncologic PET imaging. The unique uptake mechanisms of some of these tracers, such as the involvement of cationic amino acid transporters for [¹⁸F]AFETP, may offer novel insights into tumor biology that are not captured by existing PET agents.

References

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Comparative study of the energetic properties of C-amino vs. N-amino nitroazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Energetic Properties of C-amino vs. N-amino Nitroazoles

Introduction: The Strategic Placement of the Amino Group in Modern Energetics

In the pursuit of advanced high-energy-density materials (HEDMs), nitrogen-rich heterocyclic compounds, particularly nitroazoles, have become a cornerstone of modern research.[1] Their appeal lies in a favorable combination of high heats of formation, significant densities, and the potential for tailored energetic output and sensitivity. A critical design parameter in the molecular architecture of these materials is the strategic introduction of functional groups, with the amino (-NH₂) group being of paramount importance.

The position of this amino group on the azole ring—whether bonded to a carbon atom (C-amino) or a nitrogen atom (N-amino)—is not a trivial structural detail.[1][2] This choice fundamentally dictates the resulting compound's physicochemical and energetic properties. The introduction of a C-amino group is known to enhance density and, consequently, detonation performance, while an N-amino group can significantly improve nitrogen content, heat of formation, and impact sensitivity.[1][2][3]

This guide provides a comprehensive comparative analysis of C-amino and N-amino nitroazoles, grounded in experimental data. We will explore the causal relationships between molecular structure and energetic properties, detail the experimental protocols for their synthesis and characterization, and distill these findings into actionable design principles for researchers, scientists, and professionals in the field of energetic materials.

Fundamental Structural and Physicochemical Distinctions

The initial point of divergence between these two subclasses of nitroazoles is their molecular and crystal structure. The mode of connectivity directly influences intermolecular forces, such as hydrogen bonding, which in turn governs critical physical properties like density and thermal stability.

Generally, amino groups can be attached to an azole ring in two distinct ways.[1] The C-amino configuration involves the -NH₂ group being bonded to a ring carbon atom, while the N-amino configuration involves its attachment to a ring nitrogen atom.[1] This is illustrated in the diagram below.

G cluster_c_amino C-amino Nitroazole cluster_n_amino N-amino Nitroazole c_azole Azole Ring (e.g., Triazole, Pyrazole) c_amino C-NH₂ c_azole->c_amino C-N Bond c_nitro C-NO₂ c_azole->c_nitro n_azole Azole Ring (e.g., Triazole, Pyrazole) n_amino N-NH₂ n_azole->n_amino N-N Bond n_nitro C-NO₂ n_azole->n_nitro

Caption: Connection modes of amino groups in nitroazole compounds.

Density and Crystal Packing

A high crystal density is a primary objective in the design of HEDMs as it is a key determinant of detonation velocity and pressure. Experimental studies consistently show that C-aminonitroazoles exhibit significantly higher densities than their corresponding N-amino isomers .[2]

The causality behind this observation lies in their capacity for forming more extensive and efficient hydrogen-bonding networks. The C-amino group, often in conjunction with nitro groups and ring nitrogens, facilitates denser crystal packing arrangements.[2] This structural advantage is a direct consequence of the geometry imposed by the C-N bond compared to the N-N bond of the N-amino analogues.

Thermal Stability

Thermal stability, typically assessed by differential scanning calorimetry (DSC) to determine the decomposition temperature (Td), is a critical safety and performance parameter. While both classes can produce thermally stable compounds, the influence of the amino group's position is nuanced. The introduction of an N-amino group can sometimes lead to a slight increase in decomposition temperature compared to the parent azole.[2] However, the overall thermal stability is a complex interplay of the entire molecular structure, including the number and position of nitro groups and the nature of the azole ring itself.

Comparative Analysis of Energetic Properties

The strategic placement of the amino group creates a clear trade-off in the energetic performance profile of the resulting material. The choice between a C-amino and N-amino linkage allows a chemist to prioritize specific energetic characteristics.

Heat of Formation (HOF)

The heat of formation is a fundamental measure of the energy stored within a molecule. For energetic materials, a high positive HOF is desirable as it contributes directly to the total energy released upon detonation. In this domain, N-amino nitroazoles consistently outperform their C-amino counterparts .[2][4]

This superiority is attributed to the presence of the energetic N-N bond within the N-amino group itself.[4] This bond contributes positively to the molecule's enthalpy. Conversely, the introduction of a C-amino group can sometimes have a slight negative impact on the heat of formation when compared to the parent nitroazole compound.[4] Therefore, incorporating an N-amino group is a recognized and effective strategy for designing compounds with exceptionally high heats of formation.[4]

Detonation Performance (Velocity & Pressure)

Detonation velocity (D) and detonation pressure (P) are the primary metrics of an explosive's power and effectiveness. Here, the trend is reversed: C-amino nitroazoles demonstrate superior detonation performance .[1][2][3]

As established, C-amino compounds typically possess higher densities.[1] Since both detonation velocity and pressure are strongly correlated with density, this physical property translates directly into higher performance. Even with a lower heat of formation, the density advantage of C-amino nitroazoles is often sufficient to yield significantly higher calculated detonation velocities and pressures compared to their N-amino isomers.[2]

Impact Sensitivity

Impact sensitivity (IS) is a crucial measure of an energetic material's safety and handling stability. A higher IS value (measured in Joules) indicates a less sensitive, and therefore safer, compound. The available data suggests that the N-amino group often improves impact sensitivity , rendering the compounds more stable against accidental initiation by shock or impact.[1][2] Many aminonitroazoles, in general, show low sensitivity, with several C-amino and N-amino derivatives having IS values greater than 40 J.[2]

Quantitative Data Summary

The following table summarizes experimental and calculated energetic properties for representative pairs of C-amino and N-amino nitroazoles, providing a clear quantitative comparison.

CompoundIsomer TypeDensity (ρ) (g·cm⁻³)Heat of Formation (ΔH_f) (kJ·mol⁻¹)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)
5-Amino-3-nitro-1H-1,2,4-triazole (1c)C-amino 1.819201.8858231.5>40
1-Amino-3-nitro-1,2,4-triazole (1n)N-amino 1.698217.9819427.4>40
4-Amino-3,5-dinitro-1H-pyrazole (2c)C-amino 1.90096.3857334.2>40
1-Amino-3,5-dinitropyrazole (2n)N-amino 1.810144.4838431.7>40
Reference: TATB-1.937-57.8811431.2>50
Reference: TNT-1.650-67.0688119.515

Data sourced from Molecules 2014, 19(1), 896-910.[2]

Experimental Methodologies

The synthesis and characterization of these compounds require precise and validated protocols. The choice of aminating agent and reaction conditions is critical to achieving the desired isomer.

Synthesis Protocols

The general workflow for synthesizing and characterizing these compounds is outlined below.

G cluster_char Characterization start Start: Nitroazole Precursor amination Amination Reaction (e.g., HOSA, THA, Trimethylhydrazinium Iodide) start->amination workup Reaction Workup (Quenching, Extraction) amination->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated C- or N-amino Product purification->product xrd X-ray Crystallography (If single crystal) purification->xrd Obtain Crystals nmr NMR (¹H, ¹³C, ¹⁵N) product->nmr Verify Structure ir IR Spectroscopy product->ir Confirm Functional Groups dsc DSC (Thermal Stability) product->dsc Determine Td sensitivity Impact Sensitivity Test (BAM Fallhammer) product->sensitivity Safety Profile calc Performance Calculation (EXPLO 5.05) product->calc Energetic Output

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of N-amino Nitroazoles (e.g., 1-amino-3-nitro-1,2,4-triazole)

  • Rationale: N-amination is often achieved using electrophilic amination agents that readily attack the electron-rich nitrogen atoms of the azole ring. Hydroxylamine-O-sulfonic acid (HOSA) is a common and effective reagent for this purpose.[2]

  • Step-by-Step Methodology:

    • Dissolve the starting nitroazole (e.g., 3-nitro-1H-1,2,4-triazole) in an appropriate aqueous base solution (e.g., potassium carbonate) at a reduced temperature (0-5 °C).

    • Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in water, maintaining the low temperature to control the reaction rate and minimize side reactions.

    • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 12-24 hours) to ensure complete reaction.

    • Acidify the solution carefully with a mineral acid (e.g., HCl) to a pH of ~1 to precipitate the product.

    • Collect the resulting solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure N-amino nitroazole.[4]

Protocol 2: Synthesis of C-amino Nitroazoles (e.g., 5-amino-3-nitro-1H-1,2,4-triazole)

  • Rationale: Direct C-amination can be more challenging. One effective method involves using an amination agent like 1,1,1-trimethylhydrazinium iodide, which can introduce the amino group onto a carbon atom of the azole ring in a straightforward, one-step reaction.[1]

  • Step-by-Step Methodology:

    • Combine the starting nitroazole (e.g., 3-nitro-1H-1,2,4-triazole) and 1,1,1-trimethylhydrazinium iodide in a suitable solvent.

    • Add a strong base (e.g., potassium tert-butoxide) portion-wise while stirring vigorously under an inert atmosphere.

    • Heat the reaction mixture under reflux for several hours to drive the reaction to completion.

    • After cooling, quench the reaction with water and neutralize with an acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue via column chromatography to obtain the pure C-amino product.

Characterization and Analysis
  • Spectroscopic Confirmation: The identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic techniques.

    • ¹H NMR: A key diagnostic feature is the chemical shift of the amino protons. The protons of an N-amino group are typically shifted downfield compared to those of a C-amino group.[1]

    • ¹³C and ¹⁵N NMR: Provide a complete map of the carbon and nitrogen skeleton, confirming the connectivity and position of the amino and nitro groups.

    • IR Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amino group and characteristic absorptions for the nitro group.

  • Sensitivity and Performance Evaluation:

    • Impact Sensitivity: Determined using the standard BAM fallhammer method, which measures the minimum energy required to cause a reaction.[1][2]

    • Detonation Parameters: As experimental determination is resource-intensive, detonation velocity and pressure are commonly calculated using specialized thermochemical codes like EXPLO 5.05, which rely on the compound's density and calculated heat of formation.[1][2][3]

Guiding Principles for Molecular Design and Future Outlook

The comparative data provides clear, evidence-based principles for the rational design of next-generation energetic materials. The choice between C- and N-amination is a strategic decision to prioritize specific performance characteristics.

G cluster_c Path 1: Maximize Performance cluster_n Path 2: Enhance Safety & HOF goal Design Goal for Energetic Material c_choice Choose C-Amino Moiety goal->c_choice n_choice Choose N-Amino Moiety goal->n_choice c_reason1 Enhances Crystal Density (ρ) c_choice->c_reason1 c_reason2 Improves Packing Efficiency c_choice->c_reason2 c_result Higher Detonation Velocity (D) & Pressure (P) c_reason1->c_result c_reason2->c_result n_reason1 Adds Energetic N-N Bond n_choice->n_reason1 n_reason2 Favorable for Lower Sensitivity n_choice->n_reason2 n_result Higher Heat of Formation (HOF) & Improved Safety (Higher IS) n_reason1->n_result n_reason2->n_result

Caption: Decision framework for selecting amino group position in HEDM design.

Key Takeaways:

  • For High Detonation Performance: The introduction of a C-amino group is the preferred strategy. The resulting increase in density is a dominant factor that leads to higher detonation velocities and pressures, making these compounds suitable for applications requiring maximum power.[1][2]

  • For High Heat of Formation and Insensitivity: The N-amino group is the superior choice. It inherently increases the molecule's heat of formation and tends to yield materials with lower sensitivity to impact, which is advantageous for applications where safety and stability are the primary concerns.[1][2]

The future of nitroazole-based HEDMs will likely involve a more sophisticated application of these principles, potentially creating molecules with multiple C- and N-amino groups to achieve a finely tuned balance of performance and safety. This comparative understanding serves as a foundational tool, enabling researchers to move beyond trial-and-error synthesis and toward the predictable, rational design of energetic materials tailored for specific and demanding applications.

References

  • Gao, H., & Shreeve, J. M. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(1), 896-910. [Link]

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  • Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry, an Asian journal, 9(1), 166–178. [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents. However, its nitrogen-rich heterocyclic structure can also lead to unintended off-target interactions, a phenomenon known as polypharmacology or promiscuity.[1][2][3] For derivatives of the novel amino acid scaffold, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (ATPA), a systematic and robust cross-reactivity profiling strategy is not merely a regulatory requirement but a critical step in elucidating a compound's true biological activity and de-risking its development trajectory.[4] This guide provides an in-depth framework for designing and executing a comprehensive cross-reactivity profiling cascade, comparing hypothetical ATPA derivatives to illuminate the process. We will explore the rationale behind target selection, compare biochemical and cellular assay formats, provide actionable experimental protocols, and offer a clear methodology for data interpretation.

Introduction: The Double-Edged Sword of the Triazole Scaffold

This compound (ATPA) represents a compelling starting point for inhibitor design, combining the chiral backbone of an amino acid with the versatile triazole ring.[5][6] This structure is amenable to diverse chemical modifications, enabling the exploration of vast chemical space to optimize potency and selectivity for a primary target, such as the NMDA receptor glycine site.[6][7]

However, the very features that make triazoles attractive—specifically the nitrogen atoms' ability to coordinate with metallic ions in enzyme active sites—also predispose them to off-target interactions.[8] A well-documented liability of triazole-containing compounds is the inhibition of Cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions.[9][10][11][12] Beyond CYPs, promiscuous activity against kinases, G-protein coupled receptors (GPCRs), and ion channels is a common concern that must be addressed early to avoid costly late-stage failures.[4][13]

This guide establishes a logical, tiered approach to cross-reactivity profiling, ensuring that resources are focused efficiently while building a comprehensive safety and selectivity profile for novel ATPA derivatives.

Designing the Profiling Strategy: A Multi-Tiered Approach

A robust profiling strategy begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused secondary and cellular assays to confirm and quantify these interactions. The goal is to build a detailed picture of a compound's selectivity.

Rationale for Target Panel Selection

The choice of off-targets is not arbitrary. It is guided by historical data on compound liabilities and regulatory expectations. A standard approach involves screening against a panel of targets frequently associated with adverse drug reactions.[4][14]

  • Core Safety Panels: Commercial services and internal platforms often utilize panels like the "Safety 77" which covers a range of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse events.[15]

  • Kinase Panels: Given that the human kinome has over 500 members, broad kinase panels (e.g., >300 kinases) are essential, especially if the primary target is an enzyme. Even for non-kinase targets, screening is valuable as ATP-binding sites are common liability hotspots.[16]

  • CYP450 Inhibition Panel: As a known liability for triazoles, a panel including key drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is mandatory.[10][11]

The Biochemical vs. Cellular Assay Dilemma

Profiling can be performed using purified proteins (biochemical assays) or in a live-cell environment (cellular assays). Each has distinct advantages and limitations.

  • Biochemical Assays: These are excellent for initial high-throughput screening. They measure direct engagement between a compound and a purified target, providing clean, quantitative data (e.g., IC50, Kd). However, they lack physiological context.[16][17][18]

  • Cellular Assays: These assays measure target engagement or a downstream functional effect within a living cell. This context is critical, as factors like cell permeability, efflux pumps, and intracellular competition (e.g., high ATP concentrations for kinase inhibitors) can dramatically alter a compound's apparent potency and selectivity.[17][18][19][20] A compound's activity can be significantly different in a cellular context compared to a biochemical one.[17][18]

Our Recommended Strategy: A tiered approach is most effective. Start with broad biochemical panels to cast a wide net for potential off-target interactions. Any "hits" from this primary screen should then be validated and quantified using orthogonal biochemical and, critically, relevant cellular assays to confirm that the interaction occurs in a more physiologically relevant setting.[16]

Experimental Protocols & Workflows

The following protocols represent a standard workflow for profiling a new chemical series. All assays must include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known inhibitor/ligand for the target) to ensure data validity.

Overall Profiling Workflow

The logical flow from initial screening to detailed characterization is crucial for efficient decision-making.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Data Interpretation A Select ATPA Derivatives (e.g., A, B, C) B Broad Biochemical Screen (Single Dose, e.g., 10 µM) A->B C Targets: Safety Panel (e.g., 77 targets) Kinase Panel (>300 kinases) CYP450 Panel (5 major isoforms) D Analyze Primary Data (Identify hits, e.g., >50% inhibition) C->D Primary Hits E Dose-Response Assays (IC50) Biochemical Format D->E F Orthogonal Assay (e.g., different technology) E->F G Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) F->G Confirmed Hits H Functional Cellular Assay (e.g., downstream signaling) G->H I Calculate Selectivity Scores H->I Final Potency Data J Compare Derivatives I->J K Decision: Advance, Optimize, or Terminate J->K

Caption: Tiered workflow for cross-reactivity profiling.

Protocol: Primary Kinase Profiling (Biochemical)

This protocol describes a typical kinase screening assay using a fluorescence-based method.

  • Compound Preparation: Prepare 10 mM stock solutions of ATPA derivatives in 100% DMSO. Create intermediate dilutions to achieve a final assay concentration of 10 µM with ≤0.1% final DMSO concentration.

  • Assay Plate Preparation: Dispense 50 nL of compound solution into a 384-well assay plate. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO).

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase of interest and its corresponding fluorescently-labeled peptide substrate in assay buffer. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution (at the Km concentration for each specific kinase) to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Stop Reaction: Add 10 µL of a stop solution containing EDTA to chelate magnesium and halt the kinase activity.

  • Read Plate: Read the plate on a suitable fluorescence polarization or time-resolved fluorescence reader to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

Protocol: CYP450 Inhibition Assay (Fluorogenic)

This protocol outlines a common method for assessing CYP3A4 inhibition.

  • Compound Preparation: Prepare a serial dilution of each ATPA derivative (e.g., 8 points, 1:3 dilution starting from 100 µM) in buffer.

  • Enzyme/Substrate Incubation: In a 96-well plate, combine the test compound, human liver microsomes (as a source of CYP enzymes), and a fluorogenic CYP3A4 substrate (e.g., BFC).

  • Initiate Reaction: Warm the plate to 37°C and initiate the reaction by adding a solution of NADPH, the required cofactor.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader heated to 37°C. Monitor the increase in fluorescence over 30-60 minutes as the substrate is metabolized.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each compound concentration. Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: A Comparative Case Study

To illustrate the process, let's consider three hypothetical ATPA derivatives with distinct modifications.

  • Derivative A: Parent ATPA scaffold with a simple methyl ester protecting the carboxylic acid.

  • Derivative B: An N-benzylated amino group and a methyl ester.

  • Derivative C: A bulky t-butyl group attached to the triazole ring and a free carboxylic acid.

Primary Screening Results

The derivatives were screened at 10 µM against a panel of 10 representative off-targets.

TargetTarget ClassDerivative A (% Inhibition)Derivative B (% Inhibition)Derivative C (% Inhibition)
Primary Target X Protease 95 98 92
ADRB2GPCR84512
hERGIon Channel15225
SRCKinase1268 9
LCKKinase975 11
CYP3A4Enzyme55 85 15
CYP2D6Enzyme18354
5HT2BGPCR5286
M1GPCR3152
COX-2Enzyme111014
Data is hypothetical. Hits (>50% inhibition) are highlighted in bold .

Initial Interpretation:

  • All derivatives are potent against the primary target.

  • Derivative A shows a potential liability with CYP3A4.

  • Derivative B is the most promiscuous, showing significant activity against kinases (SRC, LCK) and CYP3A4, with moderate activity at a GPCR (ADRB2).[1]

  • Derivative C appears highly selective, with minimal off-target activity in this primary screen.

Dose-Response and Selectivity Analysis

Hits were followed up with 10-point IC50 determinations.

TargetDerivative A IC50 (µM)Derivative B IC50 (µM)Derivative C IC50 (µM)
Primary Target X 0.050 0.025 0.080
SRC> 201.2> 20
LCK> 200.85> 20
CYP3A48.50.50> 20

Selectivity Index (SI): A key metric is the Selectivity Index, calculated as SI = IC50(off-target) / IC50(on-target).[21] A higher SI value indicates greater selectivity. An SI > 100 is often desired.

Selectivity Index vs:Derivative ADerivative BDerivative C
SRC > 40024 > 250
LCK > 40017 > 250
CYP3A4 17010 > 250
Synthesis and Decision Making

This comparative data allows for a clear, evidence-based decision.

G node_A Derivative A Potency: Good Selectivity: Moderate Risk: Moderate CYP3A4 liability Decision: Possible backup node_C Derivative C Potency: Good Selectivity: Excellent Risk: Low Decision: Advance to cellular assays node_B Derivative B Potency: Excellent Selectivity: Poor Risk: High (Kinase & CYP promiscuity) Decision: Terminate

Caption: Decision matrix for ATPA derivatives.

  • Derivative B , despite being the most potent, is terminated due to poor selectivity. Its promiscuity presents a high risk for toxicity and complex pharmacology.[13][22]

  • Derivative A shows moderate selectivity. The CYP3A4 interaction is a concern, but its 170-fold selectivity window might be acceptable depending on the therapeutic indication. It could be held as a backup candidate.

  • Derivative C is the clear winner. Its excellent selectivity profile makes it the prime candidate to advance into cellular validation assays and subsequent preclinical development. The bulky t-butyl group likely provides steric hindrance, preventing binding to the more constrained active sites of off-targets.

Conclusion

Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a tiered strategy that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This comparative guide for derivatives of "this compound" demonstrates how this process directly enables data-driven decisions, ensuring that only the most promising and safest candidates are progressed, ultimately increasing the probability of clinical success.

References

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Head-to-head comparison of different synthesis routes for "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, also known as β-(1H-1,2,4-triazol-1-yl)alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a 1,2,4-triazole moiety linked to an alanine backbone, makes it a valuable building block for peptidomimetics and a potential modulator of biological pathways. The triazole ring can act as a bioisostere for amide bonds, enhancing metabolic stability and influencing molecular conformation. Furthermore, this compound is recognized as an environmental transformation product of several triazole-based fungicides[1].

The efficient and regioselective synthesis of this specific isomer, with the alanine side chain attached to the N1 position of the 1,2,4-triazole ring, is a key challenge for its broader application. This guide provides a head-to-head comparison of two plausible and robust synthetic strategies for obtaining this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Core Synthetic Strategies

Two primary retrosynthetic disconnections for the target molecule lead to two distinct and viable synthetic approaches:

  • Route A: Nucleophilic Substitution via Alkylation of 1,2,4-Triazole. This strategy involves the formation of the C-N bond by reacting the 1,2,4-triazole nucleophile with a suitable three-carbon electrophile derived from a chiral precursor like serine or an aziridine-2-carboxylate.

  • Route B: Conjugate Addition via Michael Addition to Dehydroalanine. This approach forms the same C-N bond through the 1,4-conjugate addition of 1,2,4-triazole to a dehydroalanine derivative, which serves as a Michael acceptor.

This guide will now delve into the specifics of each route, providing detailed protocols and a comparative analysis.

Route A: Alkylation of 1,2,4-Triazole with a Chiral Electrophile

This classical approach leverages the nucleophilicity of the 1,2,4-triazole ring. The key to success in this route is achieving high regioselectivity for the N1-alkylation over the N4-alkylation. The choice of solvent, base, and leaving group on the electrophile are critical for controlling this selectivity.

Diagram of Route A: Alkylation Pathway

Route A cluster_0 Starting Materials cluster_1 Key Intermediate Generation cluster_2 Core Reaction & Deprotection cluster_3 Final Product Serine L-Serine Derivative Electrophile Chiral Electrophile (e.g., β-lactone or cyclic sulfamidate) Serine->Electrophile Activation Triazole 1,2,4-Triazole Alkylation Regioselective N1-Alkylation Triazole->Alkylation Base, Solvent Electrophile->Alkylation Base, Solvent Deprotection Global Deprotection Alkylation->Deprotection Product This compound Deprotection->Product

Caption: Workflow for Route A, starting from a serine derivative.

Experimental Protocol for Route A (Illustrative)

This protocol is a representative synthesis based on established methods for N1-alkylation of triazoles and the use of serine-derived electrophiles.

Step 1: Preparation of N-Boc-L-serine β-lactone

  • To a solution of N-Boc-L-serine (1 equivalent) in anhydrous THF at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the β-lactone, which is used in the next step without further purification.

Causality: The use of CDI activates the carboxylic acid and facilitates the intramolecular cyclization to form the strained β-lactone ring, which is a potent electrophile.

Step 2: Regioselective N1-Alkylation of 1,2,4-Triazole

  • In a flame-dried flask under an inert atmosphere, dissolve 1,2,4-triazole (1.2 equivalents) in anhydrous DMF.

  • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

  • Cool the mixture back to 0 °C and add a solution of the N-Boc-L-serine β-lactone (1 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to separate the N1 and N4 isomers.

Causality: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF favors the formation of the triazole anion. The subsequent reaction with the β-lactone proceeds via an SN2 mechanism, with N1-alkylation generally being the thermodynamically favored product[2]. The regioselectivity can be influenced by the counter-ion and solvent system[3][4][5].

Step 3: Global Deprotection

  • Dissolve the purified N-Boc-protected product from Step 2 in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the hydrochloride salt of the final product.

  • The free amino acid can be obtained by ion-exchange chromatography.

Route B: Michael Addition of 1,2,4-Triazole to a Dehydroalanine Derivative

This route builds the target molecule by forming the β-C-N bond through a conjugate addition reaction. The success of this route depends on the efficient preparation of the dehydroalanine precursor and the reactivity of 1,2,4-triazole as a nucleophile in the Michael addition.

Diagram of Route B: Michael Addition Pathway

Route B cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Deprotection cluster_3 Final Product Dehydroalanine N-Boc-Dehydroalanine Methyl Ester Michael_Addition Michael Addition Dehydroalanine->Michael_Addition Base, Solvent Triazole 1,2,4-Triazole Triazole->Michael_Addition Base, Solvent Hydrolysis_Deprotection Hydrolysis & Deprotection Michael_Addition->Hydrolysis_Deprotection Product This compound Hydrolysis_Deprotection->Product

Sources

A Senior Application Scientist’s Guide to Benchmarking New Triazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel triazole-based antifungal agents. It is designed for researchers, scientists, and drug development professionals, offering a tiered, evidence-based approach to performance benchmarking against existing drugs. The methodologies described herein are grounded in established standards and aim to generate robust, reproducible data for informed decision-making in the antifungal development pipeline.

Introduction: The Evolving Challenge of Fungal Infections

The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections.[1] By targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), triazoles inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] This disruption leads to the accumulation of toxic sterol precursors, compromising membrane integrity and ultimately inhibiting fungal growth.[4] First-generation triazoles like fluconazole and itraconazole revolutionized the treatment of candidiasis and aspergillosis.[1] Second-generation agents, including voriconazole and posaconazole, offered an expanded spectrum of activity.[5]

However, the clinical utility of these agents is increasingly threatened by the emergence of drug resistance.[6][7] This has created an urgent need for new triazoles with improved potency, a broader spectrum, activity against resistant strains, and favorable safety profiles.[8] This guide outlines a systematic, multi-tiered strategy for rigorously evaluating new triazole candidates against established benchmarks.

The Triazole Antifungal Landscape: Benchmarks for Comparison

A new agent's performance must be contextualized against current standards of care. Key comparators should include:

  • Fluconazole: A first-generation triazole, often used as a baseline, particularly for Candida species.[1]

  • Itraconazole: Another first-generation agent with broader activity, including against Aspergillus.[1]

  • Voriconazole: A second-generation triazole, considered a primary treatment for invasive aspergillosis.[5]

  • Posaconazole & Isavuconazole: Newer-generation triazoles with broad-spectrum activity, including against mucormycosis.[5][9]

A Tiered Strategy for Comprehensive Benchmarking

A logical, phased approach ensures that resources are focused on the most promising candidates. This workflow progresses from broad in vitro screening to specific mechanistic and safety evaluations, culminating in in vivo validation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism & Resistance cluster_2 Tier 3: Safety & Selectivity cluster_3 Tier 4: In Vivo Validation T1_MIC Antifungal Susceptibility (MIC) T1_TK Time-Kill Assays T1_MIC->T1_TK Promising Candidates T1_Syn Synergy Testing T1_TK->T1_Syn Promising Candidates T2_MOA Mechanism of Action (Ergosterol Assay) T1_Syn->T2_MOA Promising Candidates T2_Res Resistance Profiling T2_MOA->T2_Res T3_Cyto In Vitro Cytotoxicity T2_Res->T3_Cyto T3_SI Selectivity Index Calculation T3_Cyto->T3_SI T4_Model Infection Model Selection T3_SI->T4_Model High Selectivity T4_Efficacy Efficacy Studies (Survival, Fungal Burden) T4_Model->T4_Efficacy

Caption: A tiered experimental workflow for benchmarking new antifungal agents.

Section 1: In Vitro Efficacy Assessment

The initial phase focuses on determining the intrinsic antifungal activity of the new agent across a clinically relevant panel of fungal pathogens.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10] This is the foundational metric for antifungal potency.

Causality Behind Experimental Choices: Standardization is paramount for reproducibility and comparability. The Clinical and Laboratory Standards Institute (CLSI) M27 and M60 documents (for yeasts) and M38 document (for filamentous fungi) provide globally recognized gold-standard protocols.[11][12] RPMI-1640 medium is used as it is a chemically defined medium that supports the growth of most clinically relevant fungi and has been extensively validated for susceptibility testing.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60) [11][13]

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of the new triazole and comparator drugs (e.g., voriconazole, fluconazole) in a 96-well microtiter plate using RPMI-1640 medium. Concentrations should span a clinically relevant range.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (duration is species-dependent).

  • Endpoint Reading: For azoles against yeasts, the MIC is read as the lowest drug concentration that produces a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.[10]

Time-Kill Assays

MICs provide a static measure of activity. Time-kill assays reveal the pharmacodynamics, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity over time.

Experimental Protocol: Time-Kill Analysis

  • Preparation: In culture tubes, prepare the new triazole and comparators at concentrations relative to their MICs (e.g., 1x, 4x, 16x MIC).

  • Inoculation: Inoculate the tubes with a standardized fungal suspension (approx. 5 x 10⁵ CFU/mL). Include a drug-free growth control.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquot and plate onto Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the colonies to determine CFU/mL.

  • Analysis: Plot CFU/mL versus time. Fungistatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the starting inoculum. Fungicidal activity is a ≥3-log₁₀ reduction.

Synergy Testing

Combination therapy is a key strategy for difficult-to-treat infections.[14] The checkerboard assay assesses whether the new agent acts synergistically (activity is greater than the sum of its parts), additively, or antagonistically with other antifungals.[15]

Experimental Protocol: Checkerboard Broth Microdilution Assay

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the new triazole (Drug A) along the x-axis and a second antifungal (e.g., an echinocandin or polyene, Drug B) along the y-axis. This creates a matrix of combination concentrations.

  • Inoculation & Incubation: Inoculate and incubate the plate as described for the standard MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • No Interaction (Additive/Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Section 2: Mechanism of Action & Resistance Profiling

For a new triazole, it is crucial to confirm its mechanism aligns with the class and to assess its resilience to known resistance mechanisms.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazoles inhibit lanosterol 14α-demethylase, leading to a depletion of ergosterol and an accumulation of lanosterol.[2] A direct measurement of cellular sterols confirms this on-target activity.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (Target of Triazoles) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Normal Pathway Triazoles New Triazole Agent Triazoles->CYP51 INHIBITION

Caption: Mechanism of action of triazole antifungals in the ergosterol pathway.

Experimental Protocol: Sterol Quantification Assay

  • Fungal Culture: Grow the test fungus in a liquid medium with and without sub-inhibitory concentrations of the new triazole and comparator drugs.

  • Sterol Extraction: Harvest the fungal cells, saponify them with alcoholic potassium hydroxide, and extract the non-saponifiable lipids (sterols) using n-heptane.

  • Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation: In cells treated with an effective triazole, GC-MS analysis will show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak compared to untreated controls.

Resistance Profiling

A key advantage for a new triazole is activity against strains resistant to existing drugs.

Causality Behind Experimental Choices: Testing against a panel of clinical isolates with well-characterized resistance mechanisms provides the most direct evidence of a new agent's ability to overcome these challenges.[16] The most common mechanism for azole resistance in Aspergillus fumigatus involves mutations in the target enzyme's gene, cyp51A.[6]

Methodology:

  • Strain Selection: Obtain a panel of fungal isolates with known resistance mechanisms. This should include:

    • Strains with target-site mutations (e.g., A. fumigatus with TR₃₄/L98H mutation in the cyp51A gene).

    • Strains with over-expression of efflux pumps (e.g., Candida albicans with upregulated CDR or MDR genes).

  • Susceptibility Testing: Perform MIC testing (as described in Sec 1.1) for the new agent and comparators against this resistant panel.

  • Interpretation: A significantly lower MIC for the new agent compared to older triazoles against these strains indicates an ability to evade specific resistance mechanisms.

Section 3: Safety and Selectivity Profiling

An effective antifungal must be potent against the pathogen while exhibiting minimal toxicity to the host.[17]

In Vitro Cytotoxicity

This is a first-pass assessment of the drug's potential for host cell toxicity.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Seed a 96-well plate with a human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) and incubate to allow cell adherence.

  • Drug Exposure: Add serial dilutions of the new triazole and comparators to the cells and incubate for 24-72 hours.

  • Viability Assessment: Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Analysis: Calculate the drug concentration that reduces cell viability by 50% (CC₅₀).

Selectivity Index (SI)

The SI provides a quantitative measure of a drug's selectivity for the fungal target over host cells. A higher SI is desirable.

Calculation:

  • Selectivity Index (SI) = CC₅₀ (mammalian cells) / MIC (fungal cells)

Section 4: In Vivo Efficacy Models

In vitro success must be validated in a relevant animal model of infection that mimics human disease.[18][19]

Causality Behind Experimental Choices: Murine models are standard for preclinical antifungal evaluation due to their cost-effectiveness, ease of handling, and the availability of immunosuppression protocols that mimic at-risk patient populations.[20][21] For systemic infections, disseminated candidiasis is a robust and highly reproducible model.[22][23] Key endpoints are survival, which demonstrates a clinical benefit, and fungal burden in target organs (typically kidneys for Candida), which provides a quantitative measure of drug activity.[20]

Experimental Protocol: Murine Model of Disseminated Candidiasis [22]

  • Animal Model: Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice (e.g., BALB/c or C57BL/6 strains).[23][24]

  • Infection: Infect mice via lateral tail vein injection with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the new triazole, a comparator drug (e.g., fluconazole), and a vehicle control. Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a set duration (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily for a period of 14-21 days and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden: At a set time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (kidneys, brain), homogenize them, and perform serial dilutions for CFU plating to quantify the fungal load.

  • Statistical Analysis: Compare survival curves using the log-rank test. Compare fungal burdens between groups using a non-parametric test like the Mann-Whitney U test.

Section 5: Data Synthesis and Interpretation

The final step is to consolidate all data into a clear, comparative format to facilitate a holistic assessment of the new agent's potential.

Table 1: Comparative In Vitro Activity Profile
Fungal SpeciesResistance ProfileNew Triazole MIC (µg/mL)Voriconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans (ATCC 90028)Wild-Type0.030.060.5
C. glabrata (Clinical)FLC-Resistant0.5164
A. fumigatus (ATCC 204305)Wild-Type0.1250.25>64
A. fumigatus (Clinical)TR₃₄/L98H0.258>64
C. neoformans (H99)Wild-Type0.060.1254
Table 2: Comparative Safety and In Vivo Efficacy
CompoundCC₅₀ (HepG2, µg/mL)Selectivity Index (vs. C. albicans)Murine Candidiasis Survival (Day 21)Kidney Fungal Burden (log₁₀ CFU/g)
New Triazole >64>213380%3.5
Voriconazole 5083370%4.1
Fluconazole >128>25660%4.8
Vehicle Control N/AN/A0%6.2

Conclusion

A rigorous, multi-tiered benchmarking strategy is essential for evaluating the potential of new triazole antifungal agents. By systematically assessing in vitro potency, mechanism of action, resistance profiles, safety, and in vivo efficacy, drug development teams can build a comprehensive data package. This structured approach, grounded in standardized protocols and sound scientific principles, allows for a confident and objective comparison against existing drugs, ultimately identifying candidates with the greatest promise to address the growing challenge of invasive fungal infections.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework to manage the waste stream of this compound, ensuring the safety of laboratory personnel and the integrity of our environment.

Hazard Assessment & Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent controls required for its handling and disposal.

The primary source for this information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as detailed on platforms like PubChem.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: PubChem CID 5216290.[1]

The causality behind these classifications is rooted in the molecule's structure. The amino acid moiety can interact with biological systems, while the triazole ring, a common pharmacophore, can exhibit various biological activities.[2] The irritant properties necessitate that this compound be handled with appropriate personal protective equipment (PPE) at all times to prevent dermal, ocular, and respiratory exposure.[3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is not merely a matter of best practice; it is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[4] The disposal procedures outlined here should be incorporated into your institution's CHP. The standard requires that employees are trained on the hazards of the chemicals they handle, including safe disposal methods.[4]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[5][6] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. It is the waste generator's responsibility to determine if their waste is hazardous.[7] Given the GHS classifications, waste containing significant quantities of this compound should be presumed hazardous and managed accordingly.

Your institution will be classified as a Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG), which dictates specific regulations for waste accumulation, storage, and documentation.[5]

Pre-Disposal Operations & Safety Protocols

Safe disposal begins long before the waste leaves the laboratory. The following steps are critical to minimize risk during waste accumulation and handling.

Required Personal Protective Equipment (PPE)

Based on the hazard profile[1], the following PPE is mandatory when handling the pure compound or its concentrated waste:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is advisable.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.

Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and efficient waste management program.

  • Designated Waste Container: Use only a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents or other chemicals present in the waste stream.

  • Incompatible Materials: Avoid mixing this waste with incompatible materials. Specifically, keep it segregated from strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound. This workflow is designed to ensure that all safety and regulatory considerations are met.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_eval Waste Characterization & Management cluster_disposal Final Disposal A Waste Generated (Pure compound, solutions, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Is waste mixed with other hazardous materials? C->D E Document all constituents and concentrations on label D->E Yes F Store container in designated Satellite Accumulation Area (SAA) D->F No E->F G Is container full or accumulation time limit reached? F->G H Arrange for pickup by Institution's EHS Department G->H Yes I EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Detailed Procedural Steps
  • Initial Collection: As waste is generated, immediately transfer it to the designated hazardous waste container located in a satellite accumulation area near the point of generation. This includes unused pure compound, contaminated solutions, and rinsate from cleaning contaminated glassware.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Logistics and Pickup: Once the container is full or has reached the accumulation time limit set by your institution's EHS and EPA regulations, close and secure the lid. Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department.

  • Final Disposition (EHS Responsibility): Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Recommended Disposal Method: For nitrogen-containing organic compounds like this, high-temperature incineration is the preferred method of disposal. This process ensures the complete destruction of the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[9] Landfilling is not an appropriate disposal method due to the potential for leaching into the soil and groundwater.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For a small, manageable spill: don appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][11]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-Amino-4H-1,2,4-triazole. Retrieved from [Link]

  • ScienceLab.com. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 22). AMITROLE. Retrieved from [Link]

  • SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. 6(1), 59-66.
  • Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of infused amino acids by splanchnic and leg tissues in humans. PubMed. Retrieved from [Link]

  • Britannica. (n.d.). Metabolism: Nitrogen Disposal, Urea Cycle, Ammonia. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, October). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Regulations.gov. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

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Navigating the Safe Handling of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic amino acid derivative, presents a unique set of handling considerations. This guide provides an in-depth, experience-driven framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications dictate a clear and non-negotiable need for specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely a checklist but a dynamic system of protection adapted to the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Equipment Standards & Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Goggles are required when there is a splash hazard.
Skin Protection Chemical-resistant gloves (Nitrile recommended). Lab coat or protective clothing.Inspect gloves for any signs of degradation before use. Nitrile gloves offer good resistance to a range of chemicals.[2] A lab coat should be worn to prevent contamination of personal clothing.
Respiratory Protection A dust mask (N95 or equivalent) is required when handling the solid form.For procedures with a higher risk of aerosolization, a respirator approved by NIOSH (US) or EN 149 (EU) should be utilized.[3] All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.

The causality behind these choices is rooted in the compound's hazard profile. The potential for skin, eye, and respiratory irritation necessitates a comprehensive barrier. Nitrile gloves are specified due to their proven resistance to a wide array of chemicals, providing a trustworthy initial defense.[2] Safety goggles are the minimum requirement for eye protection, with the understanding that any operation with a heightened risk of splashing mandates the use of chemical splash goggles for complete ocular protection.[3][4]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Start Start: Handling This compound Assess Assess Procedure: - Weighing solid? - Preparing solution? - Transferring liquid? Start->Assess Weighing Weighing Solid Assess->Weighing Yes SolutionPrep Preparing Solution Assess->SolutionPrep Yes LiquidTransfer Transferring Liquid Assess->LiquidTransfer Yes BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Weighing->BasePPE Respirator Add N95 Respirator Weighing->Respirator SolutionPrep->BasePPE Goggles Upgrade to Chemical Goggles SolutionPrep->Goggles LiquidTransfer->BasePPE Emergency_Response_Workflow cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-up Exposure Exposure Occurs AssessScene Assess for Immediate Danger Exposure->AssessScene RemoveFromSource Remove from Source of Exposure AssessScene->RemoveFromSource Scene is Safe AdministerFirstAid Administer First Aid (as per table) RemoveFromSource->AdministerFirstAid SeekMedical Seek Professional Medical Attention AdministerFirstAid->SeekMedical ReportIncident Report Incident to Supervisor SeekMedical->ReportIncident Decontaminate Decontaminate Area (if safe to do so) ReportIncident->Decontaminate

Caption: Emergency Response Workflow for Exposure to this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is a critical final step in its lifecycle in the laboratory.

A. Unused or Waste Product:

  • Dispose of in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container.

  • Do not dispose of down the drain or in general waste. The compound's potential environmental effects are not fully characterized, necessitating a cautious approach.

B. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be considered contaminated.

  • These materials should be placed in a sealed, labeled bag and disposed of as hazardous waste.

C. Empty Containers:

  • "Empty" containers may still retain product residue.

  • Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may allow for recycling.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • What are the safety precautions when using Triazole? - Blog. (2025, November 19).
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
  • This compound - PubChem.
  • 2-Amino-3-t[2][3][5]riazol-1-yl-propionic Acid - LGC Standards. Retrieved from

  • ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.